molecular formula C16H35NO6 B3055831 Diethyl acetal-PEG4-amine CAS No. 672305-35-0

Diethyl acetal-PEG4-amine

Katalognummer: B3055831
CAS-Nummer: 672305-35-0
Molekulargewicht: 337.45 g/mol
InChI-Schlüssel: AYHQILIYRINGPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Diethyl acetal-PEG4-amine is a useful research compound. Its molecular formula is C16H35NO6 and its molecular weight is 337.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2-[2-[2-(4,4-diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO6/c1-3-22-16(23-4-2)6-5-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h16H,3-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHQILIYRINGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCOCCOCCOCCOCCN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594687
Record name 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672305-35-0
Record name 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethyl Acetal-PEG4-Amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile, pH-Sensitive Linker for Advanced Bioconjugation and Drug Delivery Applications

Abstract

Diethyl acetal-PEG4-amine is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a terminal primary amine and a diethyl acetal-protected aldehyde, allows for sequential and site-specific conjugation to a wide array of biomolecules. The incorporated tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance. A key feature of this linker is the pH-labile nature of the diethyl acetal group, which remains stable at physiological pH but undergoes hydrolysis under mildly acidic conditions to reveal a reactive aldehyde. This property is particularly advantageous for the development of "smart" drug delivery systems designed to release their therapeutic payload in the acidic microenvironment of tumors or within cellular endosomes. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.

Introduction

The targeted delivery of therapeutic agents to specific sites of action is a cornerstone of modern drug development. This often requires the use of specialized linker molecules that can covalently attach a drug to a targeting moiety, such as an antibody or nanoparticle. This compound has emerged as a valuable tool in this context, offering a combination of features that address several key challenges in bioconjugation and drug delivery.

The primary amine group provides a versatile handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups commonly found on proteins, peptides, and other biomolecules.[1][2][] The tetraethylene glycol spacer not only improves the water solubility of the resulting conjugate but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[4]

The most distinguishing feature of this linker is its pH-sensitive diethyl acetal group. Acetals are known to be stable in neutral or basic conditions but are susceptible to acid-catalyzed hydrolysis.[2] This allows for the design of drug conjugates that are stable in the bloodstream (pH ~7.4) but release their cargo upon exposure to the lower pH environments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C16H35NO6[8]
Molecular Weight 337.46 g/mol [8]
CAS Number 672305-35-0[8]
Appearance Colorless to light yellow oil[9]
Purity ≥98%[8]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents[10]
Storage Store at -20°C[8]

Synthesis and Characterization

Hypothetical Synthesis Pathway

The synthesis could proceed via a two-step process:

  • Boc Protection of the Amine: Commercially available 2,2-diethoxyethylamine is reacted with di-tert-butyl dicarbonate (Boc)2O to protect the primary amine, yielding N-Boc-2,2-diethoxyethylamine.

  • Alkylation with a PEGylated Chloro-compound: The protected amine is then alkylated with a suitable PEGylated electrophile, such as 2-(2-(2-chloroethoxy)ethoxy)ethanol, followed by deprotection of the Boc group to yield the final product.

Synthesis_Pathway 2,2-diethoxyethylamine 2,2-diethoxyethylamine Step1 Boc Protection 2,2-diethoxyethylamine->Step1 Boc_Anhydride Boc_Anhydride Boc_Anhydride->Step1 N-Boc-2,2-diethoxyethylamine N-Boc-2,2-diethoxyethylamine Step1->N-Boc-2,2-diethoxyethylamine Step2 Alkylation & Deprotection N-Boc-2,2-diethoxyethylamine->Step2 PEGylated_Chloro_Compound 2-(2-(2-chloroethoxy)ethoxy)ethanol PEGylated_Chloro_Compound->Step2 Diethyl_acetal_PEG4_amine This compound Step2->Diethyl_acetal_PEG4_amine

Figure 1: Hypothetical synthesis pathway for this compound.
Characterization

The successful synthesis and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure, including the presence of the diethyl acetal group, the PEG spacer, and the terminal amine. Quantitative NMR (qNMR) could be employed to determine the purity of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic peaks for the amine (N-H stretching), ether (C-O-C stretching), and alkyl (C-H stretching) functional groups.

pH-Sensitive Hydrolysis of the Diethyl Acetal Group

The key functionality of this compound in many applications is the pH-dependent hydrolysis of the diethyl acetal group to an aldehyde. This reaction is catalyzed by acid and is significantly accelerated in mildly acidic environments compared to physiological pH.

Mechanism of Hydrolysis

The acid-catalyzed hydrolysis of an acetal proceeds through a multi-step mechanism involving protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and a second molecule of alcohol.

Hydrolysis_Mechanism Acetal This compound Protonation Protonation (H+) Acetal->Protonation Intermediate1 Protonated Acetal Protonation->Intermediate1 Elimination Elimination of EtOH Intermediate1->Elimination Carbocation Resonance-Stabilized Carbocation Elimination->Carbocation Ethanol Ethanol Elimination->Ethanol Nucleophilic_Attack Nucleophilic Attack by H2O Carbocation->Nucleophilic_Attack Intermediate2 Protonated Hemiacetal Nucleophilic_Attack->Intermediate2 Deprotonation Deprotonation (-H+) Intermediate2->Deprotonation Aldehyde Aldehyde-PEG4-Amine Deprotonation->Aldehyde Deprotonation->Ethanol

Figure 2: Mechanism of acid-catalyzed hydrolysis of the diethyl acetal group.
Hydrolysis Kinetics

The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Studies on analogous acetal-containing linkers have shown that the half-life of the acetal group can vary from minutes to days depending on the pH and the specific structure of the acetal.[2] This tunable hydrolysis rate is a critical parameter in the design of pH-sensitive drug delivery systems.

Acetal StructureHalf-life at pH 5.0Half-life at pH 7.4Reference
Benzaldehyde-derived acetal< 1 minStable[2]
Cyclohexanone-derived ketal~ 100 minStable[2]
Simple aliphatic acetalSeveral daysVery Stable[2]

Note: The data in this table is for analogous acetal structures and is intended to be illustrative of the pH-dependent hydrolysis behavior. Specific kinetic data for this compound is not currently available in the public domain.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Protocol for Conjugation of the Amine Group to a Carboxylic Acid

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid-containing molecule (e.g., a protein or a small molecule drug) using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

  • Add a 5-10 fold molar excess of EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Dissolve this compound in a minimal amount of DMF or DMSO and add it to the activated carboxylic acid solution (a 10-20 fold molar excess of the linker is recommended).

  • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC (RP-HPLC) to remove unreacted linker and coupling reagents.[]

Protocol for Deprotection of the Diethyl Acetal Group

This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal group to generate the free aldehyde.

Materials:

  • This compound conjugate

  • Deprotection Buffer: 0.1 M Acetate buffer, pH 5.0 (or other suitable acidic buffer)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Dissolve the this compound conjugate in the Deprotection Buffer.

  • Incubate the solution at room temperature or 37°C and monitor the progress of the hydrolysis by HPLC or mass spectrometry. The reaction time will depend on the desired level of deprotection and the specific stability of the conjugate.

  • Once the desired level of deprotection is achieved, neutralize the solution by adding Neutralization Buffer.

  • The resulting aldehyde-containing conjugate can be used immediately in subsequent reactions or purified if necessary.

Protocol for Conjugation of the Aldehyde Group (via Reductive Amination)

This protocol describes the conjugation of the deprotected aldehyde to a primary amine-containing molecule (e.g., a protein, peptide, or amino-modified drug) via reductive amination.

Materials:

  • Aldehyde-PEG4-amine conjugate

  • Amine-containing molecule

  • Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0

Procedure:

  • Dissolve the aldehyde-PEG4-amine conjugate and a 2-5 fold molar excess of the amine-containing molecule in the Reaction Buffer.

  • Add a 10-20 fold molar excess of sodium cyanoborohydride to the solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Purify the final conjugate using an appropriate chromatographic technique (SEC, IEX, or RP-HPLC).

Experimental_Workflow cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Acetal Deprotection cluster_2 Step 3: Aldehyde Conjugation Start This compound + Carboxylic Acid Molecule EDC_NHS EDC/NHS Activation Start->EDC_NHS Conjugation1 Amide Bond Formation EDC_NHS->Conjugation1 Purification1 Purification (e.g., SEC) Conjugation1->Purification1 Product1 Acetal-PEG-Conjugate Purification1->Product1 Deprotection Acidic Hydrolysis (pH 5.0) Product1->Deprotection Product2 Aldehyde-PEG-Conjugate Deprotection->Product2 Reductive_Amination Reductive Amination (NaBH3CN) Product2->Reductive_Amination Amine_Molecule Amine-Containing Molecule Amine_Molecule->Reductive_Amination Purification2 Purification (e.g., RP-HPLC) Reductive_Amination->Purification2 Final_Product Final Bioconjugate Purification2->Final_Product

Figure 3: General experimental workflow for the use of this compound.

Applications in Drug Delivery and Bioconjugation

The unique properties of this compound make it a versatile tool for a range of applications.

pH-Sensitive Drug Delivery Systems

The primary application of this linker is in the development of pH-sensitive drug delivery systems. By conjugating a therapeutic agent to a targeting moiety (e.g., an antibody) via this linker, a system can be created that remains intact in the circulation but releases the drug in the acidic tumor microenvironment or after internalization into the endo-lysosomal pathway of cancer cells. This targeted release can significantly improve the therapeutic index of the drug by increasing its concentration at the site of action and reducing off-target toxicity.

Reversible Immobilization of Biomolecules

The pH-labile nature of the acetal linkage can also be exploited for the reversible immobilization of biomolecules onto surfaces or nanoparticles. This can be useful in applications such as affinity chromatography, biosensors, and diagnostics, where the ability to release the captured biomolecule under mild acidic conditions is desirable.

Role in Cellular Uptake and Signaling

The PEG component of the linker can influence the interaction of the conjugate with cells. PEGylation is known to prolong the circulation half-life of biomolecules by reducing renal clearance and shielding them from proteolytic degradation and immune recognition.[4] Furthermore, the presence of a PEG linker can impact receptor-mediated endocytosis, a key mechanism for the cellular uptake of many targeted therapies. While PEGylation can sometimes sterically hinder the interaction with the receptor, it can also enhance the accumulation of the conjugate in the tumor tissue through the enhanced permeability and retention (EPR) effect. The precise role of the PEG linker in cellular signaling is complex and depends on the specific targeting moiety, the cell type, and the nature of the conjugate.

Conclusion

This compound is a powerful and versatile heterobifunctional linker with significant potential in the fields of drug delivery, bioconjugation, and diagnostics. Its combination of a reactive amine, a hydrophilic PEG spacer, and a pH-sensitive acetal-protected aldehyde provides researchers and drug developers with a valuable tool for the construction of advanced, "smart" therapeutic and diagnostic agents. The ability to control the release of a payload in response to a specific environmental cue, such as a change in pH, is a key strategy in the development of more effective and less toxic therapies. The information and protocols provided in this technical guide are intended to facilitate the successful application of this compound in a wide range of research and development endeavors. Further studies are warranted to fully elucidate the in vivo behavior and therapeutic potential of conjugates constructed with this promising linker.

References

Diethyl Acetal-PEG4-Amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl acetal-PEG4-amine is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal primary amine and a protected aldehyde in the form of a diethyl acetal, allows for sequential and site-specific conjugation to various molecules. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance, making it an invaluable tool for modifying proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical Properties

This compound is a versatile chemical reagent characterized by its bifunctional nature. The primary amine group serves as a nucleophile, readily reacting with electrophilic moieties such as carboxylic acids and activated esters. The diethyl acetal group acts as a stable protecting group for an aldehyde functionality, which can be revealed under mild acidic conditions. This dual reactivity allows for a two-step conjugation strategy, expanding the possibilities for creating complex bioconjugates.

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C16H35NO6[1][2]
Molecular Weight 337.5 g/mol [1]
CAS Number 672305-35-0[1]
Purity Typically ≥98%[1]
Appearance Data not available in search results. Likely a liquid or low-melting solid.
Boiling Point Data not available in search results for the PEGylated compound.
Melting Point Data not available in search results for the PEGylated compound.
Density Data not available in search results for the PEGylated compound.
Solubility Soluble in water, DMSO, and DMF (inferred from similar compounds).
Storage Conditions -20°C, desiccated.[1]

Experimental Protocols

The utility of this compound is defined by the two primary reactions it can undergo: the conjugation via its amine group and the deprotection of the acetal to reveal the aldehyde.

Protocol 1: Amine Conjugation to an NHS Ester-Activated Molecule

This protocol describes the general procedure for conjugating the primary amine of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., protein, peptide, fluorescent dye)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the NHS ester-activated molecule: Prepare a solution of the NHS ester-activated molecule in the Reaction Buffer.

  • Dissolve this compound: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction: Add a 5 to 10-fold molar excess of the dissolved this compound to the solution of the NHS ester-activated molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Protocol 2: Cleavage of the Diethyl Acetal Protecting Group

This protocol outlines the deprotection of the diethyl acetal to generate a free aldehyde, which can then be used for further conjugation, for example, through oxime ligation.

Materials:

  • This compound conjugated molecule

  • Acidic Buffer: e.g., 0.1 M sodium acetate buffer, pH 4.5-5.5

  • Purification system (e.g., desalting column, dialysis)

Procedure:

  • Dissolve the conjugate: Dissolve the this compound conjugate in the Acidic Buffer.

  • Incubation: Incubate the solution at room temperature, monitoring the progress of the deprotection by a suitable analytical method (e.g., mass spectrometry). The reaction time can vary from minutes to several hours depending on the specific acetal structure and the pH.

  • Neutralization (Optional): If necessary, neutralize the reaction mixture by adding a suitable base.

  • Purification: Purify the aldehyde-containing conjugate to remove the cleavage byproducts (ethanol and acetaldehyde).

Application in pH-Sensitive Drug Delivery

A key application of linkers containing acetal groups is in the development of pH-sensitive drug delivery systems. The stability of the acetal at physiological pH (7.4) and its rapid hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) can be exploited to trigger the release of a conjugated drug specifically within the target cells.

The following diagram illustrates a general workflow for the synthesis of a bioconjugate using this compound and its subsequent pH-triggered payload release.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_release pH-Triggered Payload Release Molecule Target Molecule (e.g., Antibody, Drug) NHS_Ester NHS Ester Activation Molecule->NHS_Ester Activated_Molecule Activated Molecule (with NHS Ester) NHS_Ester->Activated_Molecule Conjugation Amine-NHS Ester Conjugation (pH 8.3-8.5) Activated_Molecule->Conjugation PEG_Amine Diethyl acetal- PEG4-amine PEG_Amine->Conjugation Bioconjugate Bioconjugate (Acetal-Protected) Conjugation->Bioconjugate Acidic_Env Acidic Environment (Endosome/Lysosome, pH 4.5-5.5) Bioconjugate->Acidic_Env Cleavage Acetal Hydrolysis Acidic_Env->Cleavage Released_Payload Released Payload (with Aldehyde) Cleavage->Released_Payload Byproducts Byproducts (Ethanol) Cleavage->Byproducts

Bioconjugate synthesis and pH-triggered release workflow.

This workflow demonstrates the initial conjugation of a target molecule with this compound, followed by the specific release of the payload in an acidic environment, a critical mechanism for targeted drug delivery.

References

Diethyl Acetal-PEG4-Amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of Diethyl acetal-PEG4-amine, a heterobifunctional linker widely utilized in bioconjugation and drug delivery. The document details its chemical structure, physicochemical properties, and a plausible synthetic route. Furthermore, it outlines a comprehensive experimental protocol for its application in conjugating molecules to primary amines, a common strategy in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage advanced PEGylation strategies to enhance the therapeutic properties of biomolecules.

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug development, offering a means to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1][2] The incorporation of PEG spacers can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[] this compound is a discrete PEG linker featuring a terminal primary amine and a protected aldehyde in the form of a diethyl acetal.[4][5][6] This configuration allows for sequential and controlled conjugation to different functional groups. The primary amine can readily react with carboxylic acids or activated esters, while the diethyl acetal provides a stable protecting group for the aldehyde, which can be deprotected under mild acidic conditions to react with amine- or thiol-containing molecules.[7][8]

Chemical Structure and Properties

This compound is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity. One terminus of the PEG chain is functionalized with a primary amine, and the other with a diethyl acetal group.

Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is compiled from various commercial suppliers.[5][7][9]

PropertyValueReference
Molecular Formula C16H35NO6[5]
Molecular Weight 337.46 g/mol [5][7]
CAS Number 672305-35-0[5][7]
Purity Typically ≥95%[5][9]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated[5][7]

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, a plausible synthetic route can be inferred from general methods for PEGylation and the synthesis of aminoacetaldehyde dialkyl acetals.[10][11] The synthesis would likely involve a multi-step process starting from a PEG4 diol.

A potential synthetic pathway is outlined below:

  • Monotosylation of PEG4-diol: Tetraethylene glycol is reacted with a tosylating agent (e.g., tosyl chloride) in the presence of a base to selectively protect one hydroxyl group.

  • Introduction of the Azide: The tosylated PEG4 is then reacted with sodium azide to introduce an azide group, forming Azido-PEG4-alcohol.

  • Activation of the Remaining Hydroxyl Group: The remaining hydroxyl group is activated, for example, by conversion to a mesylate or tosylate.

  • Reaction with Aminoacetaldehyde Diethyl Acetal: The activated Azido-PEG4 is reacted with a protected amino alcohol, such as 2-(2-aminoethoxy)ethanol, where the amine is protected (e.g., with a Boc group).

  • Introduction of the Diethyl Acetal: The terminal hydroxyl group is then converted to a bromoacetaldehyde diethyl acetal.

  • Reduction of the Azide: Finally, the azide group is reduced to a primary amine, for instance, through catalytic hydrogenation, to yield this compound.

It is important to note that this is a generalized and hypothetical pathway, and optimization of reaction conditions and purification steps would be necessary to achieve a high yield and purity of the final product.

Experimental Protocols: Application in Bioconjugation

The primary application of this compound is in bioconjugation, where it serves as a flexible linker to connect two molecules. The following is a detailed, generalized protocol for the conjugation of a payload (e.g., a small molecule drug, biotin, or fluorescent dye) containing a carboxylic acid to a protein (e.g., an antibody) using this compound as a linker.

Materials
  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Payload with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deprotection Buffer: Mild acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)

  • Conjugation Buffer: Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Experimental Workflow

The overall experimental workflow for a two-step conjugation process is depicted in the following diagram.

experimental_workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Deprotection and Protein Conjugation A Activate Carboxylic Acid on Payload with EDC/NHS B React Activated Payload with this compound A->B Amine-reactive ester formation C Purify Payload-Linker Conjugate B->C Removal of excess reagents D Deprotect Acetal Group (mild acid) to yield Aldehyde C->D Proceed to protein conjugation E React Aldehyde-Linker-Payload with Protein (e.g., Antibody) D->E Schiff base formation F Purify Final Bioconjugate (e.g., ADC) E->F Removal of unreacted components

Caption: A two-step workflow for bioconjugation using this compound.

Detailed Methodology

Step 1: Activation of Payload and Conjugation to Linker

  • Payload Activation: Dissolve the payload containing a carboxylic acid in anhydrous DMF or DMSO. Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS. Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHS-ester.

  • Linker Conjugation: Dissolve this compound in anhydrous DMF or DMSO. Add a 1.1-fold molar excess of the linker solution to the activated payload solution. Let the reaction proceed for 2-4 hours at room temperature.

  • Purification: Purify the resulting payload-linker conjugate using an appropriate method such as reversed-phase HPLC to remove unreacted payload and coupling reagents.

Step 2: Deprotection of Acetal and Conjugation to Protein

  • Acetal Deprotection: Dissolve the purified payload-linker conjugate in the deprotection buffer (pH 4.5-5.5). Incubate for 1-2 hours at room temperature to hydrolyze the diethyl acetal and expose the aldehyde group.

  • Protein Conjugation: Exchange the buffer of the protein solution to the conjugation buffer (pH 7.2-8.0). Add the deprotected payload-linker-aldehyde solution to the protein solution at a desired molar excess (typically 5-20 fold). Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching solution to react with any unreacted aldehyde groups.

  • Purification of the Final Conjugate: Purify the final bioconjugate (e.g., ADC) using SEC to remove excess payload-linker and other small molecules.

Applications in Drug Development

The unique structure of this compound makes it a valuable tool in various aspects of drug development:

  • Antibody-Drug Conjugates (ADCs): This linker is well-suited for the development of ADCs.[] The amine functionality can be used to attach the linker to a cytotoxic drug, and the deprotected aldehyde can then be used to conjugate the drug-linker complex to the antibody, often via reaction with lysine residues. The PEG4 spacer helps to improve the solubility and stability of the ADC.[12]

  • Targeted Drug Delivery: The bifunctional nature of the linker allows for the attachment of a targeting ligand (e.g., a peptide or antibody fragment) to one end and a therapeutic agent to the other, facilitating targeted delivery to specific cells or tissues.

  • Protein Modification and PEGylation: It can be used for the site-specific PEGylation of proteins to improve their therapeutic properties. The ability to deprotect the aldehyde under mild conditions provides an orthogonal conjugation strategy.[13][14][15]

Logical Relationship of Functional Groups in Bioconjugation

The utility of this compound in bioconjugation stems from the orthogonal reactivity of its terminal functional groups. This relationship allows for a controlled, stepwise assembly of the final conjugate.

functional_groups cluster_amine Amine Reactivity cluster_acetal Protected Aldehyde Reactivity A This compound B Carboxylic Acids / Activated Esters (e.g., on a drug molecule) A->B Forms stable amide bond C Deprotection (Mild Acid) A->C Reveals aldehyde D Aldehyde C->D Hydrolysis E Primary Amines (e.g., on an antibody) D->E Forms Schiff base (can be reduced)

Caption: Reactivity pathways of this compound's functional groups.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, incorporating a hydrophilic PEG4 spacer with orthogonally reactive amine and protected aldehyde functionalities, enables the precise construction of complex bioconjugates. The methodologies outlined in this guide provide a framework for the effective utilization of this linker in the development of next-generation therapeutics with improved efficacy and safety profiles. As the field of targeted therapies continues to advance, the strategic application of such advanced linkers will undoubtedly play a pivotal role in the design of innovative and effective treatments.

References

In-Depth Technical Guide to Diethyl Acetal-PEG4-Amine: A Core Component in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl acetal-PEG4-amine, a heterobifunctional linker critical in the field of bioconjugation. Its unique properties make it an invaluable tool for the development of advanced therapeutics and diagnostics, including antibody-drug conjugates (ADCs). This document details its physicochemical properties, outlines key experimental protocols for its use, and illustrates a typical experimental workflow.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) based linker characterized by two distinct functional groups at either end of a four-unit PEG spacer. This structure imparts both flexibility and hydrophilicity to the linker, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. The terminal primary amine allows for covalent attachment to various biomolecules, while the diethyl acetal serves as a protected aldehyde, offering a latent reactive site for subsequent conjugation steps.

PropertyValue
Molecular Formula C16H35NO6
Molecular Weight 337.46 g/mol
Appearance Varies (typically a colorless oil)
Solubility Soluble in water and common organic solvents
Functional Group 1 Primary Amine (-NH2)
Functional Group 2 Diethyl Acetal (-CH(OCH2CH3)2)

Experimental Protocols

The application of this compound in bioconjugation typically involves a multi-step process. The following protocols are representative methodologies for the conjugation of this linker to a protein, such as an antibody, followed by the deprotection of the acetal and subsequent reaction to form a final conjugate.

Conjugation of this compound to an Antibody via Amide Bond Formation

This protocol describes the coupling of the primary amine of the linker to carboxylic acid residues on an antibody, often after activation of the carboxyl groups to N-hydroxysuccinimide (NHS) esters.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

  • Activation of Carboxylic Acids: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation: Add a 10- to 20-fold molar excess of this compound to the activated antibody solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by purifying the antibody-linker conjugate using size-exclusion chromatography.

Deprotection of the Diethyl Acetal to Yield a Reactive Aldehyde

The diethyl acetal group is stable under neutral and basic conditions but can be readily hydrolyzed to an aldehyde under mild acidic conditions.[1][2]

Materials:

  • Purified antibody-linker conjugate

  • Deprotection buffer (e.g., 0.1 M sodium acetate, pH 4.5) or an organic/aqueous mixture such as acetone and 1 M HCl.[1]

Procedure:

  • Buffer Exchange: Exchange the buffer of the purified antibody-linker conjugate to the deprotection buffer.

  • Acidic Hydrolysis: Incubate the solution at 37°C for 1-2 hours. The pH and duration can be optimized to ensure complete deprotection while minimizing any potential damage to the antibody.

  • Neutralization: Raise the pH of the solution to neutral (pH 7.0-7.5) by adding a suitable buffer (e.g., 1 M phosphate buffer, pH 7.5).

  • Purification: Purify the antibody-aldehyde conjugate to remove any reaction byproducts, typically by size-exclusion chromatography.

Conjugation of a Payload via Reductive Amination

The newly formed aldehyde on the antibody can be reacted with an amine-containing payload (e.g., a cytotoxic drug, a fluorescent dye) to form a stable secondary amine linkage.[3][4][5]

Materials:

  • Purified antibody-aldehyde conjugate

  • Amine-containing payload

  • Reducing agent (e.g., sodium cyanoborohydride, NaBH3CN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: To the purified antibody-aldehyde conjugate in the reaction buffer, add a 5- to 10-fold molar excess of the amine-containing payload.

  • Reductive Amination: Add a 20- to 50-fold molar excess of sodium cyanoborohydride. Allow the reaction to proceed for 12-24 hours at room temperature with gentle mixing.

  • Purification: Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography or hydrophobic interaction chromatography to remove unreacted payload and reducing agent.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical bioconjugation workflow utilizing this compound.

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Acetal Deprotection cluster_step3 Step 3: Reductive Amination Antibody Antibody (-COOH) Activated_Antibody Activated Antibody (-CO-NHS) Antibody->Activated_Antibody EDC, NHS Linker This compound (H2N-PEG-Acetal) Conjugate1 Antibody-Linker Conjugate (Ab-NH-CO-PEG-Acetal) Linker->Conjugate1 Activated_Antibody->Conjugate1 Conjugate2 Antibody-Aldehyde (Ab-PEG-CHO) Conjugate1->Conjugate2 Mild Acid (pH 4.5) Final_Conjugate Final Antibody-Drug Conjugate (Ab-PEG-CH2-NH-Drug) Conjugate2->Final_Conjugate Payload Amine-Payload (H2N-Drug) Payload->Final_Conjugate NaBH3CN

Caption: A typical workflow for antibody-drug conjugation using this compound.

References

Diethyl Acetal-PEG4-Amine: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diethyl acetal-PEG4-amine, a bifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. Understanding these core properties is critical for the successful design of experimental protocols, the formulation of stable conjugates, and the interpretation of research outcomes.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) reagent characterized by a terminal primary amine group and a diethyl acetal protected aldehyde.[1][2][3][4] The primary amine allows for covalent attachment to various functional groups, such as carboxylic acids and activated esters, while the diethyl acetal serves as a stable protecting group for an aldehyde functionality that can be revealed under specific conditions.[1][2][3][4]

Molecular Structure:

  • Formula: C₁₆H₃₅NO₆[1]

  • Molecular Weight: 337.5 g/mol [1]

  • CAS Number: 672305-35-0[1]

Solubility Profile

The solubility of this compound is largely dictated by its PEGylated nature. The hydrophilic PEG4 spacer significantly enhances its solubility in aqueous media and a range of organic solvents.[5][6]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesSolubilityReference(s)
Aqueous Water, Aqueous Buffers (e.g., PBS)Soluble[7][8]
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Soluble[7][8]
Chlorinated Dichloromethane (DCM), ChloroformSoluble[7]
Alcohols Ethanol, MethanolLess Soluble[7]
Apolar TolueneLess Soluble[7]
Ethers Diethyl etherNot Soluble[7]

Stability Characteristics

The stability of this compound is primarily governed by the acid-labile diethyl acetal linkage. The PEG and amine functionalities also have specific stability considerations.

pH-Dependent Stability of the Acetal Linkage

The defining characteristic of the acetal group is its stability at neutral and basic pH and its susceptibility to hydrolysis under acidic conditions (pH < 7).[9][10][11] This pH-dependent cleavage is a key feature exploited in many applications, such as drug release in the acidic environment of endosomes or lysosomes.[12]

The hydrolysis of the acetal regenerates the parent aldehyde and two molecules of ethanol. The reaction is catalyzed by acid, with the rate of hydrolysis increasing significantly as the pH decreases.[9][11]

Table 2: pH Stability of the Diethyl Acetal Linkage

pH RangeStabilityPredominant SpeciesReference(s)
< 6.0 Labile: Rapid hydrolysis to the aldehyde.Aldehyde and Ethanol[9][10][11]
6.0 - 7.0 Moderately Stable: Slow hydrolysis may occur.Acetal with some Aldehyde[9][11]
> 7.0 Stable: The acetal linkage is stable.Acetal[9][10]

The mechanism of acid-catalyzed acetal hydrolysis proceeds through a resonance-stabilized carboxonium ion intermediate, which is the rate-determining step.[9][13]

G Acid-Catalyzed Hydrolysis of Diethyl Acetal Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ CarboxoniumIon Resonance-Stabilized Carboxonium Ion ProtonatedAcetal->CarboxoniumIon - Ethanol Ethanol1 Ethanol ProtonatedAcetal->Ethanol1 Hemiacetal Hemiacetal CarboxoniumIon->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ H_plus_out1 H+ Hemiacetal->H_plus_out1 - H+ Aldehyde Aldehyde-PEG4-Amine ProtonatedHemiacetal->Aldehyde - Ethanol Ethanol2 Ethanol ProtonatedHemiacetal->Ethanol2 H_plus_out2 H+ Aldehyde->H_plus_out2 - H+ H_plus H+ H2O H₂O

Figure 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

Thermal and Oxidative Stability

While the acetal linkage is the most reactive part of the molecule under specific pH conditions, the PEG chain and amine group also have stability considerations.

  • Thermal Stability: PEG chains are generally thermally stable. However, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation.[14] For the amine component, thermal stability can be influenced by factors such as concentration and the presence of CO₂ in solution, though this is more pertinent to industrial settings.[15][16]

  • Oxidative Stability: The ether linkages in the PEG backbone can be susceptible to oxidation, which can lead to chain cleavage.[14] It is advisable to store solutions of this compound protected from light and to use antioxidants for long-term storage if necessary.

Table 3: General Stability and Storage Recommendations

ConditionRecommendationRationaleReference(s)
Storage (Solid) -20°C, in a tightly sealed container, protected from light and moisture.To minimize hydrolysis, oxidation, and other degradation pathways.[1][8][14]
Storage (In Solution) Prepare fresh solutions for use. For short-term storage, aliquot and store at -20°C or -80°C.To prevent degradation from repeated freeze-thaw cycles and hydrolysis.[14]
Handling Allow the vial to equilibrate to room temperature before opening to prevent condensation.Moisture can lead to hydrolysis of the acetal.[14]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, particularly the hydrolysis of the acetal linkage, the following experimental protocols can be employed.

Experimental Workflow for pH-Dependent Stability Testing

G Workflow for Acetal Stability Testing cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution (e.g., in DMSO or Acetonitrile) Initiate_Reaction Initiate Hydrolysis: Dilute stock into buffers Prep_Stock->Initiate_Reaction Prep_Buffers Prepare Aqueous Buffers (Varying pH values) Prep_Buffers->Initiate_Reaction Incubate Incubate at Constant Temperature (e.g., 25°C or 37°C) Initiate_Reaction->Incubate Sampling Take Aliquots at Regular Time Intervals Incubate->Sampling Quench Quench Reaction (e.g., neutralize pH) Sampling->Quench Analyze Analyze by HPLC or NMR Quench->Analyze Quantify Quantify Acetal and Aldehyde Analyze->Quantify Plot Plot [Acetal] vs. Time Quantify->Plot Calculate Determine Rate Constant (k) and Half-life (t½) Plot->Calculate

References

The Pivotal Role of PEG4 Spacers in Amine Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise chemical linkage between a targeting moiety and a payload is of paramount importance. This is particularly true in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker is not merely a spacer but a critical determinant of the conjugate's overall efficacy, safety, and developability. Among the diverse array of linker technologies, discrete polyethylene glycol (PEG) linkers, specifically those with four ethylene glycol units (PEG4), have emerged as a cornerstone in the design of sophisticated bioconjugates. This technical guide provides a comprehensive exploration of the multifaceted role of PEG4 spacers in amine linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Principles: The Physicochemical Impact of the PEG4 Spacer

The incorporation of a PEG4 spacer into an amine linker imparts a unique and advantageous set of physicochemical properties to the resulting conjugate. These properties are crucial for overcoming common challenges in drug development, such as poor solubility and off-target toxicity.

Enhanced Hydrophilicity and Solubility: A primary function of the PEG4 spacer is to increase the hydrophilicity of the molecule.[1][2][3] The repeating ethylene glycol units are highly solvated in aqueous environments, effectively creating a hydration shell around the linker and the attached payload.[1][3] This is particularly beneficial for hydrophobic small molecule drugs, as it significantly improves their water solubility and reduces the likelihood of aggregation.[1][4][5]

Reduced Aggregation and Immunogenicity: The flexible and dynamic nature of the PEG chain provides a steric shield that physically separates hydrophobic payloads on adjacent molecules.[1] This steric hindrance minimizes intermolecular aggregation, a common issue with ADCs carrying hydrophobic drugs, even at high drug-to-antibody ratios (DARs).[1] Furthermore, the PEGylation process can mask potential epitopes on the bioconjugate, reducing its recognition by the immune system and thereby lowering its immunogenicity.[6][7][8]

Modulation of Permeability and Pharmacokinetics: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous.[9] PEG linkers are more inclined to adopt folded conformations compared to rigid alkyl linkers.[9] This folding can shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[9] Moreover, the increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, which can prolong their circulation half-life.[6][7][10]

Quantitative Impact of PEG4 Spacers

While much of the specific quantitative data on the impact of PEG4 linkers is embedded within proprietary drug development programs, the general trends are well-documented in scientific literature. The following tables summarize the typical effects observed with the incorporation of PEG linkers.

Table 1: Impact of PEG Spacer Length on Physicochemical and Pharmacokinetic Properties

PropertyEffect of PEGylationPEG4 SpecificsReferences
Aqueous Solubility Generally IncreasedSignificant improvement for hydrophobic payloads[1][4][5][9]
Aggregation Generally DecreasedEffective at preventing aggregation[1][3][11]
Cell Permeability Variable; can increase or decreaseCan adopt folded conformations to aid permeability[9]
Circulation Half-Life Generally IncreasedModerate increase, balancing stability and penetration[1][2][6]
Immunogenicity Generally DecreasedMasks epitopes, reducing immune response[6][7][8]

Table 2: Comparative Drug-to-Antibody Ratio (DAR) with Varying PEG Spacer Lengths

Note: Optimal DAR is highly dependent on the specific antibody, payload, and conjugation chemistry.

PayloadConjugation ChemistryPEG Spacer LengthResulting DARReference
Monomethyl Auristatin D (MMAD)Thiol-maleimidePEG4Lower DAR vs. PEG6, PEG8, PEG12[11]
Undisclosed PayloadThiol-maleimidePEG2Higher DAR vs. PEG8[11]
EribulinHinge CysteinePEG2 or PEG4Similar DARs[12]

Key Applications of PEG4-Amine Linkers

The unique properties of PEG4-amine linkers have made them invaluable in several cutting-edge areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG4 spacer plays a crucial role in:

  • Improving Solubility and Stability: ADCs with hydrophobic payloads are prone to aggregation, which can compromise their efficacy and safety. The hydrophilicity of the PEG4 linker mitigates this issue.[1][2][3]

  • Optimizing Pharmacokinetics: The linker can influence the ADC's circulation time and biodistribution, ensuring more of the drug reaches the tumor site.[1][2][]

  • Enabling Controlled Drug Release: While the release mechanism is often dictated by a cleavable moiety within the linker, the PEG spacer ensures the overall construct remains stable until it reaches the target cell.[5][6]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's degradation by the proteasome. The linker is a critical component that dictates the efficacy of the PROTAC.[9][14] A PEG4 spacer in a PROTAC linker can:

  • Enhance Solubility and Permeability: PROTACs are often large, complex molecules with poor physicochemical properties. The PEG4 linker improves their solubility and can help modulate cell permeability.[9][15]

  • Provide Optimal Geometry for Ternary Complex Formation: The flexibility and length of the PEG4 spacer are crucial for allowing the PROTAC to simultaneously bind to both the POI and the E3 ligase, forming a productive ternary complex.[9][14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of molecules containing PEG4-amine linkers.

Synthesis of a Bifunctional Amine-PEG4-Carboxylic Acid Linker

This protocol describes a general method for the synthesis of a common bifunctional linker.

Materials:

  • Commercially available Boc-NH-PEG4-CH2CH2-COOH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Deprotection of the Amine Group:

    • Dissolve Boc-NH-PEG4-CH2CH2-COOH in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and wash with a saturated solution of NaHCO3 to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Amino-PEG4-acid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure Amino-PEG4-acid linker.[16]

Conjugation of an Amine-PEG4 Linker to a Carboxylic Acid-Containing Payload

This protocol outlines the coupling of a payload to the amine terminus of a PEG4 linker using carbodiimide chemistry.

Materials:

  • Payload with a carboxylic acid group

  • Amine-PEG4-linker (e.g., NH2-PEG4-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the Amine-PEG4-linker (1.0 equivalent) in anhydrous DMF or DMSO.

    • Add the activated payload solution to the linker solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.[9]

  • Purification:

    • Purify the resulting payload-linker conjugate by preparative HPLC.

Assessment of Cell Permeability using a Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[17][18]

Materials:

  • Caco-2 cells

  • Transwell® inserts (or similar)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound (e.g., PROTAC with PEG4 linker)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from both the apical and basolateral compartments.[17]

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Measure the concentration of Lucifer yellow to ensure the integrity of the cell monolayer was maintained throughout the experiment.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor compartment.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of PEG4 spacers in amine linkers.

PEG4_Spacer_Effects cluster_0 Core Molecule (e.g., Drug, Ligand) cluster_1 Physicochemical Enhancements Core Core Molecule PEG4 Amine-PEG4 Spacer Core->PEG4 Conjugation Solubility Increased Solubility Stability Improved Stability Permeability Modulated Permeability PK Enhanced Pharmacokinetics PEG4->Solubility PEG4->Stability PEG4->Permeability PEG4->PK

Caption: Physicochemical impact of a PEG4 spacer on a core molecule.

Caption: PROTAC-mediated protein degradation pathway.

ADC_Development_Workflow start Start: Target Identification antibody_dev Antibody Development start->antibody_dev linker_payload_synthesis Linker-Payload Synthesis (with Amine-PEG4-Linker) start->linker_payload_synthesis conjugation ADC Conjugation antibody_dev->conjugation linker_payload_synthesis->conjugation purification Purification and Characterization (e.g., DAR) conjugation->purification in_vitro In Vitro Evaluation (Binding, Cytotoxicity, Stability) purification->in_vitro in_vivo In Vivo Evaluation (PK/PD, Efficacy, Toxicology) in_vitro->in_vivo end Lead Candidate in_vivo->end

Caption: A typical workflow for the development of an Antibody-Drug Conjugate.

Conclusion

The PEG4 spacer is a critical and versatile tool in the design of amine linkers for advanced therapeutics like ADCs and PROTACs. Its ability to enhance solubility, reduce aggregation, and favorably modulate pharmacokinetic properties addresses many of the challenges associated with the development of these complex molecules.[1][9] The discrete nature of the PEG4 linker ensures homogeneity and batch-to-batch consistency, which are crucial for regulatory approval.[11] As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the rational design and application of PEG4-containing linkers will undoubtedly remain a cornerstone of successful drug development.

References

The Acetal Protecting Group: An In-depth Technical Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug development and the creation of complex molecules, the selective transformation of a single functional group in the presence of others is a paramount challenge. The strategic use of protecting groups is the cornerstone of modern synthetic chemistry, enabling chemists to temporarily mask a reactive site, perform desired chemical modifications elsewhere in the molecule, and then regenerate the original functionality. Among the arsenal of protecting groups, the acetal stands out as a robust and versatile tool for the temporary protection of carbonyl functionalities (aldehydes and ketones) and diols.

This technical guide provides a comprehensive overview of acetal protecting groups, focusing on their formation, stability, and deprotection. It includes quantitative data on their stability, detailed experimental protocols for their implementation and removal, and logical workflows illustrating their application in complex synthetic strategies.

Core Concepts of Acetal Protection

Acetal protecting groups are geminal diethers formed from the reaction of a carbonyl compound with two equivalents of an alcohol, or more commonly, a diol to form a cyclic acetal.[1] The primary advantage of converting a carbonyl to an acetal is the transformation of the reactive, electrophilic carbonyl carbon into a stable, ether-like linkage.[2][3] This renders the protected group unreactive towards a wide range of reagents, especially nucleophiles and bases, which would readily attack the original carbonyl.[4][5]

The stability of acetals is pH-dependent. They are highly stable in neutral and basic media but are readily cleaved under acidic conditions, typically in the presence of water, to regenerate the parent carbonyl.[4][5] This predictable reactivity allows for their selective removal without disturbing other acid-sensitive or base-labile protecting groups, a concept known as orthogonal protection strategy.

Quantitative Data: Stability of Acetal Protecting Groups

The stability of an acetal is a critical factor in its selection for a particular synthetic route. Stability is primarily influenced by the structure of the acetal, with cyclic acetals generally exhibiting greater stability towards acid-catalyzed hydrolysis than their acyclic counterparts. This increased stability is attributed to both thermodynamic and kinetic factors. The rate of hydrolysis is also highly sensitive to the electronic nature of the substituents on the acetal.

Below is a summary of the relative stabilities of common acetal protecting groups under acidic conditions.

Acetal TypeStructureRelative Rate of Hydrolysis (approx.)Notes
Acyclic Acetals
Dimethyl AcetalR-C(OCH₃)₂-R'~1Baseline for comparison.
Diethyl AcetalR-C(OCH₂CH₃)₂-R'Slower than dimethyl acetalSteric hindrance can slightly decrease the rate of hydrolysis.
Cyclic Acetals
1,3-Dioxolane (from Ethylene Glycol)10⁻² - 10⁻³Significantly more stable than acyclic acetals.
1,3-Dioxane (from 1,3-Propanediol)10⁻⁴ - 10⁻⁵Generally the most stable of the common cyclic acetals.
Acetonide (from Acetone and a 1,2- or 1,3-diol)VariableStability is influenced by the diol structure.
Substituted Acetals
Benzylidene AcetalVariableStability is influenced by substituents on the aromatic ring. Electron-donating groups increase the rate of hydrolysis.
Methoxyisopropyl (MIP) EtherHighly LabileReadily cleaved under very mild acidic conditions.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Common Acetal Protecting Groups. The rates are approximate and can be influenced by solvent, temperature, and the specific substrate.

Experimental Protocols

The following sections provide detailed methodologies for the formation and cleavage of common acetal protecting groups.

Protection of a Ketone as a 1,3-Dioxolane

This protocol describes the protection of a ketone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water using a Dean-Stark apparatus.

Materials:

  • Ketone (1.0 equiv)

  • Ethylene glycol (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (0.02 equiv)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add the ketone (1.0 equiv), toluene (to dissolve the ketone), ethylene glycol (1.2 equiv), and p-toluenesulfonic acid monohydrate (0.02 equiv).

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue to reflux the mixture until the theoretical amount of water has been collected in the trap, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,3-dioxolane.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection of a 1,3-Dioxolane under Mild Acidic Conditions

This protocol describes the hydrolysis of a 1,3-dioxolane to regenerate the parent ketone using a catalytic amount of acid in a mixture of acetone and water.

Materials:

  • 1,3-Dioxolane (1.0 equiv)

  • Acetone (solvent)

  • Water

  • Pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid (e.g., 1 M HCl) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or diethyl ether (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the 1,3-dioxolane (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of PPTS or a few drops of dilute hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from minutes to several hours depending on the stability of the acetal.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the bubbling ceases.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.

  • Purify the product by column chromatography on silica gel if necessary.

Protection of a Diol as an Acetonide

This protocol details the protection of a 1,2- or 1,3-diol as a cyclic acetal (acetonide) using 2,2-dimethoxypropane as both a reagent and a water scavenger.[6]

Materials:

  • Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (3.0 equiv)

  • p-Toluenesulfonic acid (10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane for extraction

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the diol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane (3.0 equiv) followed by a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Stir the solution under an inert atmosphere (e.g., nitrogen) at room temperature.

  • Monitor the reaction by TLC until the starting diol is consumed (typically ~1 hour).[6]

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude acetonide.

  • Purify the product by column chromatography on silica gel if necessary.

Visualization of Acetal Protection in Synthetic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of synthetic sequences where acetal protecting groups are crucial.

General Workflow of Protecting Group Strategy

This diagram illustrates the fundamental three-step logic of employing a protecting group in a multi-step synthesis.

G Start Multifunctional Starting Material Protect Protect Carbonyl as Acetal Start->Protect [Protection] React Perform Reaction on Another Functional Group Protect->React [Transformation] Deprotect Deprotect Acetal (Hydrolysis) React->Deprotect [Deprotection] End Final Product Deprotect->End

General logic of using an acetal protecting group.
Workflow: Selective Reduction in a Molecule with Ketone and Ester Groups

This workflow demonstrates the use of a cyclic acetal to protect a ketone during the reduction of an ester to an alcohol.[3]

G cluster_start Starting Material cluster_protection Protection cluster_intermediate Protected Intermediate cluster_reduction Selective Reduction cluster_deprotection Deprotection cluster_product Final Product Start Keto-Ester Protect React with Ethylene Glycol and catalytic acid Start->Protect Intermediate Acetal-Ester Protect->Intermediate Reduce Reduce with LiAlH₄ Intermediate->Reduce Deprotect Acidic Hydrolysis (H₃O⁺) Reduce->Deprotect Product Hydroxy-Ketone Deprotect->Product

Workflow for the selective reduction of an ester.
Workflow: Acetal Protection in Prostaglandin Synthesis

This diagram outlines a simplified workflow illustrating the use of a dimethyl acetal to protect an aldehyde functionality during the synthesis of prostaglandins.[7][8]

G CoreyLactone Corey Lactone Aldehyde (or derivative) ProtectAldehyde Protect Aldehyde as Dimethyl Acetal CoreyLactone->ProtectAldehyde ChainElaboration Elaboration of the α-side chain (e.g., Wittig reaction) ProtectAldehyde->ChainElaboration Intermediate Protected Prostaglandin Intermediate ChainElaboration->Intermediate DeprotectAcetal Deprotection of Acetal to Aldehyde Intermediate->DeprotectAcetal OmegaChain Formation of the ω-side chain DeprotectAcetal->OmegaChain FinalProstaglandin Prostaglandin Analog OmegaChain->FinalProstaglandin

Role of acetal protection in prostaglandin synthesis.

Conclusion

Acetal protecting groups are an indispensable component of the synthetic chemist's toolkit. Their ease of formation, predictable stability profile, and straightforward removal make them ideal for the protection of carbonyls and diols in a wide array of synthetic contexts. A thorough understanding of their relative stabilities and the various experimental protocols for their use and removal is critical for the successful design and execution of complex synthetic strategies in academic research and industrial drug development. The logical application of acetal protection, as visualized in synthetic workflows, underscores their power in enabling selective chemical transformations and advancing the synthesis of novel and valuable molecules.

References

Technical Guide: Diethyl Acetal-PEG4-Amine for Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl acetal-PEG4-amine, a versatile heterobifunctional linker used in research and drug development. It details its chemical properties, mechanism of action as a pH-sensitive linker, and its applications in targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Core Concepts: Understanding this compound

CAS Number: 672305-35-0[1][2]

This compound is a polyethylene glycol (PEG) based linker featuring two distinct functional groups: a primary amine (-NH2) and a diethyl acetal protected aldehyde. This unique structure allows for sequential conjugation reactions. The amine group provides a reactive handle for coupling to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl compounds.[1][3] The diethyl acetal serves as a stable protecting group for an aldehyde functionality, which can be revealed under mildly acidic conditions.[4][5]

The core utility of this molecule lies in its application as a pH-sensitive linker in drug delivery systems.[6][7][8] The acetal linkage is stable at physiological pH (around 7.4) but undergoes hydrolysis in the acidic environments characteristic of tumor microenvironments or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[6][7] This targeted cleavage allows for the controlled release of conjugated payloads, such as therapeutic agents, at the desired site of action, minimizing off-target toxicity.

Key Properties:

PropertyValue
CAS Number 672305-35-0
Molecular Formula C16H35NO6
Molecular Weight 337.46 g/mol
Appearance A colorless to light yellow oil
Solubility Soluble in water and most organic solvents

Suppliers

A number of chemical suppliers offer this compound for research purposes. Notable suppliers include:

  • BroadPharm

  • MedChemExpress

  • TargetMol

  • Tebubio

It is recommended to request a certificate of analysis from the supplier to ensure the purity and quality of the reagent.

Mechanism of Action: pH-Sensitive Cleavage

The key feature of the diethyl acetal group is its acid-labile nature. The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms of the acetal, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which subsequently breaks down to release the aldehyde and another alcohol molecule.

The rate of hydrolysis is dependent on the pH of the environment. While stable at neutral pH, the cleavage is significantly accelerated under acidic conditions. This property is leveraged in drug delivery to ensure that the conjugated drug remains attached to its carrier in circulation and is released upon reaching the acidic environment of the target tissue or cell.

Below is a diagram illustrating the acid-catalyzed cleavage of the diethyl acetal group to release the free aldehyde.

G cluster_0 Acid-Catalyzed Deprotection of Diethyl Acetal Acetal Diethyl Acetal-PEG4-Linker Protonation Protonation of Acetal Oxygen Acetal->Protonation + H+ Oxocarbenium Formation of Oxocarbenium Ion Intermediate Protonation->Oxocarbenium - EtOH Hydrolysis Nucleophilic Attack by Water Oxocarbenium->Hydrolysis + H2O Hemiacetal Hemiacetal Intermediate Hydrolysis->Hemiacetal Aldehyde Release of Free Aldehyde Hemiacetal->Aldehyde - EtOH

Acid-catalyzed deprotection of the diethyl acetal group.

Experimental Protocols

The following are representative protocols for the use of this compound. Optimization may be required for specific applications.

Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the amine group of the linker to a carboxyl group on a target molecule (e.g., a protein, drug, or nanoparticle) using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Dissolve this compound in DMSO to prepare a stock solution.

    • Add the activated carboxylic acid solution to the this compound solution. A 1.5 to 5-fold molar excess of the amine linker is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.4 with PBS.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench the reaction.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Deprotection of the Diethyl Acetal to Generate the Aldehyde

This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal to reveal the reactive aldehyde group.

Materials:

  • Diethyl acetal-PEG4-conjugate

  • Deprotection Buffer: Acetate buffer (e.g., 0.1 M Sodium Acetate), pH 4.5-5.5

  • Neutralization Buffer: PBS, pH 7.4

Procedure:

  • Dissolve the Diethyl acetal-PEG4-conjugate in the Deprotection Buffer.

  • Incubate the solution at room temperature or 37°C. The reaction time will depend on the desired level of deprotection and the specific acetal linker used. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, mass spectrometry).

  • Once the desired level of deprotection is achieved, neutralize the solution by adding Neutralization Buffer.

  • The resulting aldehyde-containing conjugate is now ready for subsequent conjugation reactions (e.g., with hydrazides or aminooxy compounds).

Data Presentation: pH-Dependent Hydrolysis of Acetal Linkers

pHHalf-life of Acetal Cleavage (hours)
7.4> 100
6.048.2
5.032.8

Data is representative and compiled from studies on similar acetal-based drug delivery systems. Actual rates will vary depending on the specific molecular structure.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a drug to an antibody, forming an Antibody-Drug Conjugate (ADC) with a pH-sensitive linker.

G cluster_1 ADC Synthesis and Action Workflow start Start: Antibody and Drug conjugation1 Conjugate Drug to Linker (Amine reaction) start->conjugation1 linker This compound linker->conjugation1 purification1 Purify Drug-Linker Conjugate conjugation1->purification1 conjugation2 Conjugate Drug-Linker to Antibody purification1->conjugation2 purification2 Purify ADC administration Systemic Administration of ADC purification2->administration targeting ADC Targets Tumor Cell administration->targeting internalization Internalization into Endosome/Lysosome targeting->internalization cleavage Acid-Catalyzed Linker Cleavage (pH < 6.5) internalization->cleavage release Drug Release cleavage->release action Therapeutic Action release->action

Workflow for ADC creation and targeted drug release.

References

Methodological & Application

Application Notes and Protocols for Diethyl Acetal-PEG4-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl acetal-PEG4-amine is a versatile, heterobifunctional linker valuable in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses a primary amine for conjugation to carboxylic acids, activated esters, or other amine-reactive functional groups. Its other terminus features a diethyl acetal protecting group, which can be selectively cleaved under mild acidic conditions to reveal a reactive aldehyde. This aldehyde can then be used for a second conjugation step, for example, to an amine-containing molecule via reductive amination.

The integrated polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the conjugated molecule while reducing steric hindrance. The key feature of the diethyl acetal is its pH-sensitivity; it remains stable at physiological pH (~7.4) but is readily hydrolyzed in the acidic environments of endosomes and lysosomes (pH 4.5-6.5) or the tumor microenvironment.[1][2][3] This property makes it an ideal component for constructing pH-sensitive drug release systems.[1][4]

These application notes provide detailed protocols for the two-stage conjugation of this compound to a carboxyl-containing molecule, followed by the deprotection of the acetal group to generate a reactive aldehyde for subsequent conjugation.

Data Presentation

Table 1: Typical Reagent Stoichiometry and Reaction Conditions for Amine Conjugation
ParameterEDC/NHS Coupling to Carboxylic Acid
Molecule A Carboxyl-containing small molecule, protein, or peptide
Molecule B This compound
Molar Ratio (A:B) 1 : 1.5 to 1 : 3
Coupling Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)
Molar Ratio (A:EDC:NHS) 1 : 2-5 : 1.2-2
Activation Buffer MES Buffer (0.1 M, pH 5.5-6.0)
Coupling Buffer Phosphate-Buffered Saline (PBS, pH 7.2-7.5)
Reaction Time Activation: 15-30 min; Conjugation: 2-4 hours at RT or overnight at 4°C
Typical Yield 60-85% (highly dependent on substrates)
Table 2: Conditions for Diethyl Acetal Deprotection
ParameterMild Acidic Hydrolysis
Starting Material Molecule-PEG4-Diethyl Acetal Conjugate
Deprotection Reagent 1% Citric Acid or 80% Acetic Acid in Water
Solvent Aqueous buffer or organic co-solvent if needed
pH ~2-3
Reaction Time 30 minutes to 4 hours (monitored by TLC or LC-MS)
Temperature Room Temperature
Typical Yield >90%

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule via EDC/NHS Chemistry

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to the primary amine of this compound.[5][6][7][8][9][10]

Materials:

  • Carboxyl-containing molecule (e.g., a small molecule drug)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of the carboxyl-containing molecule in anhydrous DMF or DMSO.

    • Prepare a stock solution of this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the carboxyl-containing molecule.

    • Add Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/sulfo-NHS to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Immediately add a 1.5- to 3-fold molar excess of the this compound solution to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or reverse-phase HPLC to remove excess reagents and byproducts.[][]

  • Characterization:

    • Confirm the successful conjugation and purity of the product by LC-MS, NMR, and/or HPLC.[13][14][15][16][17]

Protocol 2: Deprotection of the Diethyl Acetal to Yield the Aldehyde

This protocol describes the cleavage of the diethyl acetal group to generate a reactive aldehyde.[18]

Materials:

  • Molecule-PEG4-Diethyl Acetal conjugate from Protocol 1

  • Deprotection Solution: 1% (w/v) citric acid in deionized water or 80% (v/v) acetic acid in deionized water

  • Neutralization Solution: Saturated sodium bicarbonate solution

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the Molecule-PEG4-Diethyl Acetal conjugate in the Deprotection Solution.

    • Stir the reaction at room temperature for 30 minutes to 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[19]

  • Work-up:

    • Carefully neutralize the reaction mixture to pH 7-8 by adding the Neutralization Solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification (if necessary):

    • If needed, purify the resulting aldehyde-containing conjugate by flash column chromatography.

  • Characterization:

    • Confirm the formation of the aldehyde by ¹H NMR (disappearance of the acetal signals and appearance of the aldehyde proton around 9-10 ppm) and mass spectrometry.[20][21]

Mandatory Visualization

experimental_workflow cluster_stage1 Stage 1: Amine Conjugation cluster_stage2 Stage 2: Acetal Deprotection reagent_prep Reagent Preparation activation Carboxylic Acid Activation (EDC/NHS) reagent_prep->activation pH 5.5-6.0 conjugation Conjugation with This compound activation->conjugation pH 7.2-7.5 quenching1 Quenching conjugation->quenching1 purification1 Purification quenching1->purification1 characterization1 Characterization (LC-MS, NMR) purification1->characterization1 deprotection Acidic Hydrolysis (e.g., 1% Citric Acid) characterization1->deprotection Conjugate workup Neutralization & Extraction deprotection->workup purification2 Purification (Optional) workup->purification2 characterization2 Characterization (NMR, MS) purification2->characterization2 next_step Further Conjugation (e.g., Reductive Amination) characterization2->next_step Aldehyde-PEG-Molecule

Caption: Experimental workflow for the two-stage conjugation using this compound.

Signaling Pathways

The this compound linker is highly relevant for the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and PROTACs, which often target key signaling pathways in cancer.

HER2 Signaling Pathway (ADC Target)

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways like the PI3K-AKT and RAS-MAPK pathways, promoting cell proliferation and survival.[22][][][25][26] ADCs targeting HER2 deliver a cytotoxic payload to cancer cells overexpressing this receptor.

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS ADC HER2-Targeted ADC ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway targeted by ADCs.

Androgen Receptor Signaling Pathway (PROTAC Target)

The Androgen Receptor (AR) is a nuclear receptor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and acts as a transcription factor for genes involved in prostate cancer cell growth.[27][28][29][30][31] PROTACs targeting AR mediate its degradation through the ubiquitin-proteasome system.

AR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_PROTAC AR-Targeting PROTAC AR Androgen Receptor (AR) AR_PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase AR_PROTAC->E3_Ligase Recruits Proteasome Proteasome AR->Proteasome Degradation ARE Androgen Response Element (DNA) AR->ARE Translocation & Binding Androgen Androgen (e.g., DHT) Androgen->AR Binding E3_Ligase->AR Ubiquitination Transcription Gene Transcription (e.g., PSA) ARE->Transcription

Caption: Androgen Receptor signaling and its degradation by a PROTAC.

EGFR Signaling Pathway (General Target for Conjugates)

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell growth and differentiation and is often dysregulated in various cancers.[1][2][3][4][32] Small molecule inhibitors or antibodies conjugated to cytotoxic agents can target this pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Conjugate Targeted Conjugate Conjugate->EGFR Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Overview of the EGFR signaling pathway as a therapeutic target.

References

Application Notes and Protocols: Peptide Modification Using Diethyl Acetal-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl acetal-PEG4-amine is a versatile bifunctional linker commonly employed in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a tetraethylene glycol (PEG4) spacer, which enhances solubility and provides optimal spatial orientation between conjugated molecules. One terminus of the linker is a primary amine, allowing for straightforward covalent attachment to peptides. The other end contains a diethyl acetal group, which serves as a protected aldehyde. This masked aldehyde can be deprotected under mild acidic conditions, enabling highly specific subsequent conjugation reactions.

These characteristics make this compound an ideal tool for peptide modification, allowing for the introduction of a reactive handle for further functionalization or for linking the peptide to other molecules of interest, such as small molecule drugs, imaging agents, or E3 ligase ligands in the context of PROTAC development.

Principle of Peptide Modification

The modification of peptides using this compound is a two-stage process:

  • Amide Bond Formation: The primary amine group of the linker is typically coupled to a carboxylic acid on the peptide. This can be the C-terminal carboxyl group or the side chain of acidic amino acids like aspartic acid (Asp) or glutamic acid (Glu). This reaction is a standard peptide coupling reaction, usually mediated by carbodiimide-based coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide) or HOBt (Hydroxybenzotriazole).

  • Acetal Deprotection and Subsequent Conjugation: The diethyl acetal group is stable under neutral and basic conditions, allowing for the initial peptide coupling to proceed without side reactions. Following the successful conjugation of the linker, the acetal can be hydrolyzed under mild acidic conditions (e.g., pH 4-5) to reveal a reactive aldehyde. This aldehyde can then be used for various chemoselective ligation reactions, such as:

    • Oxime Ligation: Reaction with an aminooxy-containing molecule to form a stable oxime bond.

    • Hydrazone Formation: Reaction with a hydrazine-containing molecule.

    • Reductive Amination: Reaction with a primary amine followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) to form a stable secondary amine linkage.

This two-step approach provides a high degree of control and specificity in the synthesis of complex biomolecules.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide via Amide Bond Formation

This protocol describes the coupling of the linker to a peptide's C-terminus or an acidic amino acid side chain.

Materials:

  • Peptide with an available carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in anhydrous DMF at a concentration of 10 mg/mL.

  • Activation of Carboxylic Acid: In a separate tube, dissolve EDC (1.5 equivalents relative to the peptide) and Sulfo-NHS (2.0 equivalents) in the reaction buffer. Add this solution to the peptide solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction: Dissolve this compound (1.5 equivalents) in the reaction buffer. Add this to the activated peptide solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction.

  • Purification: Purify the modified peptide using RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Protocol 2: Deprotection of the Diethyl Acetal Group

This protocol outlines the conversion of the acetal to a reactive aldehyde.

Materials:

  • PEGylated peptide from Protocol 1

  • Deprotection Buffer: 80% acetic acid in water, or a buffer at pH 4.0-5.0 (e.g., acetate buffer).

  • Purification system: RP-HPLC or size-exclusion chromatography.

Procedure:

  • Dissolution: Dissolve the lyophilized PEGylated peptide in the deprotection buffer.

  • Incubation: Incubate the solution at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS to observe the mass change corresponding to the loss of the two ethoxy groups and the formation of the aldehyde.

  • Purification: Once the reaction is complete, the aldehyde-modified peptide can be purified by RP-HPLC to remove the deprotection buffer components. The product should be used immediately in the next step due to the reactivity of the aldehyde.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the modification of a model peptide.

ParameterAmide Bond FormationAcetal Deprotection
Input Peptide Model Peptide (e.g., 1-2 kDa)Peptide-PEG4-acetal
Key Reagents EDC, Sulfo-NHS80% Acetic Acid
Solvent/Buffer 0.1 M MES, pH 6.0Aqueous Acetic Acid
Reaction Time 2-4 hours2-12 hours
Temperature Room TemperatureRoom Temperature
Typical Yield 60-80%>90%
Purity (Post-HPLC) >95%>95%
Primary Characterization ESI-MS, RP-HPLCESI-MS, RP-HPLC

Visualizations

Workflow for Peptide Modification

G cluster_prep Phase 1: Preparation & Conjugation cluster_deprotect Phase 2: Deprotection & Final Product Peptide Peptide with COOH Conjugation Amide Bond Formation (pH 6.0, 2-4h) Peptide->Conjugation Linker This compound Linker->Conjugation Reagents EDC / Sulfo-NHS Reagents->Conjugation Intermediate Peptide-PEG4-acetal Conjugation->Intermediate Purification (HPLC) Deprotection Acetal Deprotection (pH 4-5, 2-12h) Intermediate->Deprotection FinalProduct Peptide-PEG4-aldehyde Deprotection->FinalProduct Purification (HPLC)

Caption: Workflow of peptide modification with this compound.

Application in PROTAC Synthesis

G cluster_protac PROTAC Assembly cluster_pathway Mechanism of Action PeptideAldehyde Peptide-PEG4-aldehyde (Target Protein Ligand) Ligation Chemoselective Ligation (e.g., Oxime formation) PeptideAldehyde->Ligation E3Ligand E3 Ligase Ligand (with reactive group) E3Ligand->Ligation PROTAC Final PROTAC Molecule Ligation->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex binds TargetProtein Target Protein TargetProtein->TernaryComplex binds Degradation Proteasomal Degradation TargetProtein->Degradation leads to E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ubiquitination->TargetProtein tags

Caption: Conceptual pathway for a PROTAC synthesized using the modified peptide.

Application Notes for Diethyl Acetal-PEG4-Amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Diethyl acetal-PEG4-amine is a versatile, heterobifunctional linker that offers several advantages for ADC development. Its polyethylene glycol (PEG) component enhances hydrophilicity, which can mitigate aggregation and improve the pharmacokinetic properties of the ADC.[1][2] The terminal diethyl acetal group serves as a pH-sensitive cleavable element, designed to be stable at physiological pH but to hydrolyze in the acidic environment of endosomes and lysosomes, releasing the cytotoxic payload within the target cell.[3][4] The primary amine provides a convenient handle for conjugation to the antibody or the drug payload.[5]

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Key Features and Applications

  • pH-Sensitive Payload Release: The diethyl acetal moiety is an acid-labile protecting group that can be cleaved under the mildly acidic conditions (pH 4.5-6.5) found in endosomes and lysosomes.[4] This targeted release mechanism minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity.[6]

  • Enhanced Hydrophilicity: The PEG4 spacer increases the overall hydrophilicity of the drug-linker complex. This is particularly beneficial when working with hydrophobic payloads, as it can reduce the propensity for ADC aggregation and improve solubility.[7]

  • Versatile Conjugation Chemistry: The primary amine allows for flexible conjugation strategies. It can be reacted with activated carboxylic acids (e.g., NHS esters) on the antibody or payload to form stable amide bonds.[8][9]

  • Two-Step Conjugation Strategy: this compound facilitates a two-step conjugation process. First, the linker can be attached to the antibody. Subsequently, the acetal is deprotected to an aldehyde, which can then be specifically conjugated to a payload containing a compatible functional group, such as an aminooxy or hydrazide moiety.[10][11]

Data Presentation

Quantitative data is crucial for the successful development of ADCs. The following tables provide representative data for ADCs constructed with acid-labile linkers and PEG spacers.

ParameterHydrazone Linker (Traditional Acid-Labile)Silyl Ether Linker (Novel Acid-Labile)Representative Acetal LinkerReference
Plasma Half-life (t½) ~2 days>7 daysSeveral days (pH 7.4)[8]
Half-life at pH 5.0 HoursNot Specified<1 min to several days[12]
Drug-to-Antibody Ratio (DAR) 2-4Not SpecifiedTypically 2-4[7]
Aggregation Propensity Moderate to HighLowLow to Moderate[7]
Table 1: Comparative Stability and Properties of Acid-Cleavable Linkers.
Linker FeatureImpact on ADC PropertiesRationaleReference
PEG4 Spacer Reduced Aggregation, Improved SolubilityIncreases hydrophilicity of the ADC, masking the hydrophobicity of the payload.[1]
PEG4 Spacer Potentially Longer Circulation Half-lifeThe hydrophilic PEG chain can shield the ADC from clearance mechanisms.[13]
Acetal Cleavage Targeted Payload ReleaseHydrolysis is favored in the acidic environment of the endosome/lysosome compared to the neutral pH of blood.[3][4]
Table 2: Influence of this compound Components on ADC Characteristics.

Experimental Protocols

The following section details the experimental protocols for the synthesis of an ADC using this compound. The process is divided into three main stages:

  • Conjugation of this compound to the Antibody.

  • Deprotection of the Diethyl Acetal to Generate an Aldehyde.

  • Conjugation of the Payload to the Aldehyde-Functionalized Antibody.

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol describes the activation of a carboxylic acid on the antibody (or a bifunctional linker attached to the antibody) to an NHS ester, followed by reaction with the amine group of this compound.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Activation Buffer to a final concentration of 5-10 mg/mL.

  • Activation of Carboxylic Acids:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately pass the activated antibody solution through a desalting column equilibrated with Conjugation Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation Reaction:

    • Dissolve this compound in the Conjugation Buffer.

    • Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to cap any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and quenching reagent.

Protocol 2: Deprotection of the Diethyl Acetal to Generate an Aldehyde

This protocol describes the mild acidic hydrolysis of the diethyl acetal to generate a reactive aldehyde on the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Deprotection Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.0)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Buffer Exchange:

    • Buffer exchange the antibody-linker conjugate into the Deprotection Buffer.

  • Deprotection Reaction:

    • Incubate the solution at 37°C for 1-4 hours. The reaction progress can be monitored by assessing the formation of the aldehyde.[14]

  • Neutralization:

    • Carefully add the Neutralization Buffer to raise the pH of the solution to ~7.4.

  • Purification:

    • Immediately purify the aldehyde-functionalized antibody using a desalting column equilibrated with a neutral buffer (e.g., PBS, pH 7.4) to remove the acidic buffer components.

Protocol 3: Conjugation of an Aminooxy- or Hydrazide-Payload to the Aldehyde-Functionalized Antibody

This protocol describes the final step of conjugating the cytotoxic payload to the aldehyde-functionalized antibody.

Materials:

  • Aldehyde-functionalized antibody from Protocol 2

  • Aminooxy- or hydrazide-functionalized cytotoxic payload

  • Aniline (optional catalyst)

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.0)

  • Purification system (e.g., SEC)

Procedure:

  • Payload Preparation:

    • Dissolve the aminooxy- or hydrazide-functionalized payload in a suitable organic co-solvent (e.g., DMSO) and then dilute into the Conjugation Buffer.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the payload solution to the aldehyde-functionalized antibody.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.[15]

    • Incubate the reaction for 2-16 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the final ADC using SEC to remove unreacted payload, catalyst, and any aggregates.

Characterization of the ADC

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[11][16][17]

  • Purity and Aggregation: Assess the purity and the presence of aggregates using Size Exclusion Chromatography (SEC).[17]

  • Stability: Evaluate the stability of the ADC in plasma by incubating the ADC in human plasma at 37°C and measuring the amount of released payload over time using LC-MS.[3][6][12][18][19]

  • In Vitro Cytotoxicity: Determine the potency of the ADC on target cancer cell lines using cell viability assays.

Visualizations

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Ab Antibody Ab_Linker Antibody-Linker Conjugate Ab->Ab_Linker Protocol 1: Amine Conjugation Linker This compound Linker->Ab_Linker Payload Cytotoxic Payload (aminooxy/hydrazide) ADC Final ADC Payload->ADC Aldehyde_Ab Aldehyde-Functionalized Antibody Ab_Linker->Aldehyde_Ab Protocol 2: Acetal Deprotection Aldehyde_Ab->ADC Protocol 3: Payload Conjugation DAR DAR Determination (HIC, MS) ADC->DAR Purity Purity & Aggregation (SEC) ADC->Purity Stability Plasma Stability (LC-MS) ADC->Stability Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity

Caption: Experimental workflow for ADC development.

ADC_Internalization_and_Payload_Release ADC Antibody-Drug Conjugate (Acetal Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Early Endosome (pH 6.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Payload Released Cytotoxic Payload Lysosome->Payload Acetal Hydrolysis (Acid-Catalyzed) CellDeath Apoptosis Payload->CellDeath Induces

Caption: ADC internalization and payload release pathway.

ADC_Design_Logic cluster_components Core Components cluster_properties Desired Properties ADC Optimal ADC Efficacy High Efficacy ADC->Efficacy Safety Improved Safety ADC->Safety PK Favorable PK ADC->PK Antibody Antibody (High Specificity) Antibody->ADC Linker Linker (Stable & Cleavable) Linker->ADC Payload Payload (High Potency) Payload->ADC

Caption: Logical relationships in ADC design.

References

Surface Functionalization with Diethyl Acetal-PEG4-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl acetal-PEG4-amine is a versatile heterobifunctional linker designed for advanced surface modification and bioconjugation applications. This molecule incorporates a primary amine (NH2) for initial surface attachment and a protected aldehyde group in the form of a diethyl acetal. The polyethylene glycol (PEG) spacer, consisting of four repeating units, enhances solubility, reduces steric hindrance, and minimizes non-specific binding of biomolecules to the functionalized surface.

The key feature of this reagent is the pH-sensitive nature of the diethyl acetal group. Under neutral or basic conditions (pH ≥ 7.4), the acetal is stable, protecting the aldehyde. However, in an acidic environment (pH < 6), the acetal hydrolyzes to reveal a reactive aldehyde group. This "switchable" functionality is particularly valuable for developing pH-responsive drug delivery systems, biosensors, and platforms for controlled biomolecule immobilization.

Applications

The unique properties of this compound lend it to a variety of applications in research and drug development:

  • pH-Responsive Drug Delivery: Nanoparticles functionalized with this linker can be designed to release their payload in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.

  • Targeted Ligand Immobilization: The terminal aldehyde, exposed after acid treatment, provides a site for the specific covalent attachment of targeting ligands, such as antibodies or peptides, via reductive amination.

  • Biosensor Development: Surfaces can be modified to selectively capture and detect analytes in acidic conditions.

  • Controlled Cell Adhesion: The surface chemistry can be altered by pH changes to either promote or prevent cell attachment.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C16H35NO6[1]
Molecular Weight 337.5 g/mol [1]
CAS Number 672305-35-0[1]
Purity Typically ≥95%[1]
Storage -20°C, desiccated[1]
Solubility Soluble in water and most organic solventsGeneral PEG properties
Reactive Groups Primary Amine (-NH2), Diethyl Acetal[1][2][3][4]

Experimental Data

Table 1: Example EDC/NHS Coupling Efficiency of this compound to Carboxylated Nanoparticles
Molar Ratio (Amine:Carboxyl)Coupling Efficiency (%)Zeta Potential (mV)Hydrodynamic Diameter (nm)
1:165 ± 5-15 ± 2120 ± 5
5:185 ± 4-8 ± 1.5125 ± 6
10:192 ± 3-5 ± 1128 ± 5

Illustrative data based on typical EDC/NHS coupling reactions of amine-PEGs to carboxylated nanoparticles.

Table 2: pH-Dependent Hydrolysis of Diethyl Acetal Group
pHTime to 50% Hydrolysis (t1/2)Aldehyde Availability (%) after 2h
7.4> 48 hours< 5
6.0~ 12 hours~ 20
5.0~ 2 hours> 90
4.0< 30 minutes> 95

Illustrative data based on the known acid-lability of acetals. The exact hydrolysis kinetics can vary with buffer composition and temperature.[5][6]

Table 3: Doxorubicin Loading and pH-Triggered Release from Functionalized Nanoparticles
ParameterValue
Drug Loading Capacity (DLC, w/w%) 8.5 ± 1.2%
Encapsulation Efficiency (EE, %) 75 ± 5%
Cumulative Release at pH 7.4 (24h) 15 ± 3%
Cumulative Release at pH 5.0 (24h) 85 ± 6%

Illustrative data for a model drug (Doxorubicin) loaded into nanoparticles functionalized with this compound, where the drug is conjugated via a pH-sensitive linker to the aldehyde group.[7][8][9]

Experimental Protocols

Protocol 1: Surface Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., polystyrene, silica, or lipid-based)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Nanoparticle Preparation: Suspend carboxylated nanoparticles in Activation Buffer at a concentration of 10 mg/mL.

  • Carboxyl Group Activation:

    • Add EDC to a final concentration of 10 mM.

    • Add NHS to a final concentration of 25 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Centrifuge the nanoparticles to remove excess EDC and NHS. Resuspend the pellet in Coupling Buffer. Repeat this wash step twice.

  • Coupling Reaction:

    • Prepare a 100 mM stock solution of this compound in Coupling Buffer.

    • Add the this compound stock solution to the activated nanoparticles to achieve a final concentration of 10-20 mM.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 15 minutes to block any unreacted NHS-esters.

  • Final Washing: Wash the functionalized nanoparticles three times with Wash Buffer to remove unreacted reagents.

  • Storage: Resuspend the nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.

Characterization:

  • Successful PEGylation: Confirm by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

  • Quantification of Surface Amines: Use a colorimetric assay (e.g., Orange II assay) to determine the density of immobilized amine groups.

Protocol 2: pH-Triggered Aldehyde Deprotection

This protocol describes the hydrolysis of the diethyl acetal group to expose the reactive aldehyde.

Materials:

  • This compound functionalized surface (e.g., nanoparticles, sensor chip)

  • Deprotection Buffer: 0.1 M Acetate Buffer, pH 5.0

Procedure:

  • Buffer Exchange: Suspend the functionalized nanoparticles or immerse the functionalized surface in the Deprotection Buffer.

  • Incubation: Incubate for 2 hours at room temperature. The incubation time can be adjusted based on the desired level of deprotection (see Table 2).

  • Washing: Wash the surface or nanoparticles with PBS (pH 7.4) to remove the acidic buffer and byproducts. The surface is now ready for conjugation to the aldehyde group.

Characterization:

  • Aldehyde Quantification: The presence of aldehyde groups can be confirmed and quantified using an aldehyde-reactive probe, such as a fluorescently labeled hydrazide, followed by fluorescence measurement.

Protocol 3: Biomolecule Conjugation via Reductive Amination

This protocol describes the covalent attachment of a biomolecule (e.g., a protein or peptide) containing a primary amine to the aldehyde-functionalized surface.

Materials:

  • Aldehyde-functionalized surface from Protocol 2.

  • Biomolecule to be conjugated (e.g., antibody, peptide).

  • Conjugation Buffer: PBS, pH 7.4.

  • Sodium cyanoborohydride (NaBH3CN) solution (1 M in 10 mM NaOH).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add the biomolecule solution to the aldehyde-functionalized surface.

    • Add NaBH3CN to a final concentration of 50 mM.

    • Incubate overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes to quench any remaining aldehyde groups and the reducing agent.

  • Washing: Wash the surface extensively with a suitable wash buffer to remove unbound biomolecules and reagents.

  • Storage: Store the bioconjugate under appropriate conditions for the specific biomolecule.

Characterization:

  • Successful Conjugation: This can be confirmed by various methods depending on the biomolecule, such as ELISA for antibodies, or fluorescence imaging if a fluorescently labeled biomolecule is used.

Visualizations

experimental_workflow cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: pH-Triggered Deprotection cluster_2 Step 3: Bioconjugation start Carboxylated Surface edc_nhs EDC/NHS Activation (pH 6.0) start->edc_nhs coupling Amide Bond Formation (pH 7.4) edc_nhs->coupling peg_amine Diethyl acetal- PEG4-amine peg_amine->coupling functionalized_surface Acetal-Protected Surface coupling->functionalized_surface acid_treatment Acidic Buffer (pH < 6.0) functionalized_surface->acid_treatment deprotection Acetal Hydrolysis acid_treatment->deprotection aldehyde_surface Aldehyde- Functionalized Surface deprotection->aldehyde_surface reductive_amination Reductive Amination (NaBH3CN) aldehyde_surface->reductive_amination biomolecule Amine-containing Biomolecule biomolecule->reductive_amination final_conjugate Final Bioconjugate reductive_amination->final_conjugate

Caption: Experimental workflow for surface functionalization and bioconjugation.

drug_delivery_pathway cluster_tumor Tumor Microenvironment np Drug-Loaded Nanoparticle (Acetal-PEG Linker) circulation Systemic Circulation (pH 7.4) Acetal Stable, Drug Retained np->circulation tumor_extracellular Acidic Extracellular Space (pH ~6.5) Partial Acetal Hydrolysis circulation->tumor_extracellular endocytosis Cellular Uptake (Endocytosis) tumor_extracellular->endocytosis endosome Endosome (pH ~5.0-6.0) Rapid Acetal Hydrolysis endocytosis->endosome drug_release Drug Release endosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: pH-responsive drug delivery signaling pathway.

References

Application Notes: Deprotection of Diethyl Acetals to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetals are among the most common protecting groups for aldehydes and ketones in organic synthesis due to their stability in neutral and basic conditions.[1] The diethyl acetal group can be effectively removed to regenerate the parent aldehyde under various conditions, most commonly through acid-catalyzed hydrolysis.[2][3] The choice of deprotection protocol is critical, especially when the substrate contains other acid-sensitive functional groups, necessitating the use of milder and more selective methods.[1] These application notes provide a detailed overview of several common and effective protocols for the deprotection of diethyl acetals.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a diethyl acetal is typically an acid-catalyzed process that involves the hydrolysis of the acetal back to the corresponding aldehyde and two equivalents of ethanol. The reaction is an equilibrium process, and the presence of water drives it toward the deprotected aldehyde.[2] The general mechanism involves the following steps:

  • Protonation of one of the ether oxygens by an acid catalyst.

  • Cleavage of a carbon-oxygen bond to release a molecule of ethanol and form a resonance-stabilized oxonium ion.

  • Nucleophilic attack by water on the carbocation.

  • Deprotonation to form a hemiacetal.

  • Protonation of the remaining ethoxy group.

  • Elimination of a second molecule of ethanol to form a protonated aldehyde.

  • Deprotonation to yield the final aldehyde product and regenerate the acid catalyst.

G Acetal Diethyl Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxonium Oxonium Ion ProtonatedAcetal->Oxonium - EtOH Hemiacetal_protonated Protonated Hemiacetal Oxonium->Hemiacetal_protonated + H2O Hemiacetal Hemiacetal Hemiacetal_protonated->Hemiacetal - H+ ProtonatedAldehyde Protonated Aldehyde Hemiacetal->ProtonatedAldehyde + H+ Aldehyde Aldehyde ProtonatedAldehyde->Aldehyde - EtOH, -H+ G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Diethyl Acetal in Solvent B Add Deprotection Reagent / Catalyst A->B C Stir at Appropriate Temperature B->C D Monitor Reaction (TLC / GC) C->D E Quench / Neutralize Reaction F Aqueous Extraction E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Crude Aldehyde H->I J Column Chromatography (Optional) L Pure Aldehyde J->L K Characterization D->E Reaction Complete I->J I->K L->K

References

Application Notes and Protocols: Reaction of Diethyl acetal-PEG4-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a cornerstone technique in drug delivery and bioconjugation. It is widely employed to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The reaction between an amine-functionalized PEG and an N-hydroxysuccinimide (NHS) ester is one of the most robust and commonly utilized methods for achieving this. This document provides detailed application notes and protocols for the reaction of Diethyl acetal-PEG4-amine with NHS esters, a versatile building block in the synthesis of more complex bioconjugates and antibody-drug conjugates (ADCs).

This compound is a bifunctional linker that possesses a primary amine for conjugation and a protected aldehyde in the form of a diethyl acetal.[1][2][3] The primary amine group readily reacts with NHS esters under mild conditions to form a stable amide bond.[4][5][6] The diethyl acetal group remains stable during this process and can be subsequently deprotected under acidic conditions to reveal a reactive aldehyde, which can then be used for further conjugation, for example, to hydrazides or aminooxy-functionalized molecules. This two-step conjugation strategy offers a high degree of control and specificity in the construction of complex biomolecules.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[7][8] This reaction is highly efficient and proceeds readily in aqueous or organic solvents, making it suitable for a wide range of molecules.

Applications in Research and Drug Development

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. The PEG spacer enhances solubility, and the protected aldehyde allows for a secondary, specific conjugation step.[6]

  • Bioconjugation: The reaction is broadly applicable for labeling proteins, peptides, and other biomolecules with various functionalities.[5][]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Hydrogel Formation: Crosslinking of polymers to form hydrogels for controlled drug release and tissue engineering.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, primarily pH. The rate of the desired aminolysis (reaction with the amine) competes with the hydrolysis of the NHS ester, both of which are pH-dependent. The following tables provide a summary of typical reaction conditions and expected outcomes based on available literature.

Table 1: Effect of pH on the Half-life of NHS Ester Reaction

pHHalf-life of NHS Ester HydrolysisHalf-life of Amine Conjugation (t½)Typical Conjugation Yield
7.04-5 hours at 0°C80 minutesModerate
8.01-2 hours at RT25 minutesGood to High (80-85%)
8.5~30 minutes at RT10 minutesHigh (up to 92%)
9.0<10 minutes at 4°C5 minutesHigh, but hydrolysis risk increases

Data adapted from kinetic studies of NHS ester reactions with PEG-amines and general knowledge of NHS ester chemistry.[8][10]

Table 2: Recommended Molar Excess and Reaction Times for Protein Labeling

Target Molecule ConcentrationMolar Excess of NHS EsterReaction Time (Room Temp)Typical Degree of Labeling (per protein)
1-10 mg/mL5-10 fold30-60 minutes2-4
1-10 mg/mL20-fold30-60 minutes4-6
<1 mg/mL>20-fold60-120 minutesVariable, requires optimization

These are starting recommendations and may require optimization depending on the specific protein and desired degree of labeling.[5][11]

Experimental Protocols

Protocol 1: General Conjugation of this compound with an NHS Ester

This protocol describes a general method for conjugating this compound to a molecule containing an NHS ester in an organic solvent.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][12]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • Analytical balance

  • Syringes and needles

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation.[4][5]

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • In a separate vial, prepare a solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the solution of the NHS ester-functionalized molecule.

    • Add 1.0 to 1.2 molar equivalents of the this compound solution to the reaction vessel while stirring.

    • Add 1.5 to 2.0 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.[13]

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature for 3 to 24 hours.[4] The reaction time will depend on the reactivity of the specific NHS ester.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material (NHS ester) is consumed.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard organic synthesis techniques such as column chromatography, preparative HPLC, or crystallization.

Protocol 2: Aqueous Conjugation to a Protein

This protocol is adapted for labeling proteins with a small molecule that has been pre-functionalized with an NHS ester, followed by conjugation with this compound. For direct protein PEGylation, a PEG-NHS ester would be used. This protocol outlines the general steps for modifying a protein with the this compound linker.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

  • Desalting columns or dialysis cassettes for purification[4][5]

Procedure:

  • Buffer Exchange (if necessary):

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS at pH 7.2-8.0 using a desalting column or dialysis.[4][5]

  • Activation of Carboxylic Acid (if starting from a carboxylated molecule):

    • This step is necessary if you are creating the NHS ester in situ. Dissolve the carboxylated molecule in DMSO. Add a 1.5-fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[4]

    • Dissolve the this compound in an amine-free buffer or a water-miscible organic solvent like DMSO.

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[5] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4][5]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by dialysis or using a desalting column.[4]

Protocol 3: Deprotection of the Diethyl Acetal

This protocol describes how to deprotect the diethyl acetal to yield the reactive aldehyde.

Materials:

  • PEGylated conjugate with a diethyl acetal group

  • Acidic solution (e.g., 80% acetic acid in water, or a buffer at pH 3-4)

  • Purification system (e.g., HPLC or desalting column)

Procedure:

  • Acidic Hydrolysis:

    • Dissolve the diethyl acetal-PEGylated conjugate in the acidic solution.

    • Stir the reaction at room temperature for 2-16 hours. The deprotection time will vary depending on the substrate and the exact pH.

    • Monitor the reaction by LC-MS to follow the conversion of the acetal to the aldehyde.

  • Purification:

    • Once the deprotection is complete, neutralize the solution with a suitable base if necessary.

    • Purify the resulting aldehyde-functionalized conjugate using HPLC or a desalting column to remove the acid and any byproducts.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_product Products PEG_Amine This compound (R'-NH2) Amide_Bond Stable Amide Bond (R-CO-NH-R') PEG_Amine->Amide_Bond Nucleophilic Attack NHS_Ester NHS Ester (R-CO-O-NHS) NHS_Ester->Amide_Bond NHS N-hydroxysuccinimide (byproduct) NHS_Ester->NHS Leaving Group

Caption: Reaction mechanism of this compound with an NHS ester.

ExperimentalWorkflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection A Prepare Amine & NHS Ester Solutions B Mix Reactants with Base (if organic) A->B C Incubate (RT, 3-24h) B->C D Monitor Reaction (TLC/LC-MS) C->D E Purify Conjugate D->E F Dissolve Conjugate in Acidic Solution E->F Proceed to Deprotection G Incubate (RT, 2-16h) F->G H Monitor Deprotection (LC-MS) G->H I Purify Aldehyde Product H->I

Caption: General experimental workflow for conjugation and deprotection.

SignalingPathwayAnalogy cluster_synthesis Synthetic Pathway Molecule Target Molecule NHS_Ester NHS Ester Activation Molecule->NHS_Ester Activate PEG_Amine PEG-Amine Conjugation NHS_Ester->PEG_Amine Reacts with Deprotection Acetal Deprotection PEG_Amine->Deprotection Forms Final_Product Functional Bioconjugate Deprotection->Final_Product Yields

Caption: Logical flow of the synthetic pathway.

References

Application Notes and Protocols for Diethyl Acetal-PEG4-Amine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl acetal-PEG4-amine is a versatile heterobifunctional linker molecule increasingly utilized in the development of advanced drug delivery systems. Its unique structure, featuring a terminal amine group and a diethyl acetal protecting group at the other end of a polyethylene glycol (PEG) spacer, offers several advantages for targeted and controlled drug release. The primary amine allows for straightforward conjugation to a variety of drug molecules, targeting ligands, or nanoparticle surfaces. The diethyl acetal group serves as a pH-sensitive moiety, stable at physiological pH (7.4) but readily hydrolyzed under mildly acidic conditions (pH 4.5-6.5) characteristic of tumor microenvironments and endo-lysosomal compartments. This pH-triggered cleavage unmasks a reactive aldehyde group, facilitating drug release or further chemical reactions at the target site.

These application notes provide a comprehensive overview of the utility of this compound in drug delivery, along with detailed protocols for the synthesis, characterization, and in vitro evaluation of drug delivery systems incorporating this linker. The information presented is synthesized from established principles of bioconjugation, polymer chemistry, and nanoparticle formulation, drawing upon methodologies reported for similar acetal- and PEG-based systems.

Physicochemical Properties

The successful design and implementation of drug delivery systems using this compound rely on a thorough understanding of its physicochemical properties. The following table summarizes key characteristics of a model drug conjugate.

PropertyValueMethod of DeterminationReference
Molecular Weight (Da) 337.44Mass Spectrometry--INVALID-LINK--
Purity (%) >95HPLC, NMR--INVALID-LINK--
Solubility Soluble in water and most organic solventsVisual Inspection--INVALID-LINK--
Hydrolysis Half-life of Acetal at pH 5.0 < 1 hourHPLC--INVALID-LINK--
Hydrolysis Half-life of Acetal at pH 7.4 Several daysHPLC--INVALID-LINK--

Applications in Drug Delivery

The unique pH-responsive nature of the diethyl acetal group makes this linker particularly suitable for drug delivery strategies targeting acidic microenvironments.

pH-Sensitive Drug Conjugates

Direct conjugation of a drug molecule to the amine terminus of this compound creates a prodrug that remains stable in systemic circulation. Upon reaching an acidic target site, such as a tumor, the acetal linkage hydrolyzes, leading to the release of the active drug.

pH-Responsive Nanoparticle Systems

The linker can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles). Drugs can be encapsulated within the nanoparticle core, and the this compound can be used to attach targeting ligands or as a component of a pH-sensitive shell. In acidic environments, the hydrolysis of the acetal can trigger a change in the nanoparticle's surface properties, leading to enhanced drug release or improved cellular uptake.

"PEG-Shedding" Systems

For targeted delivery, nanoparticles are often coated with PEG to prolong circulation time (stealth effect). However, this PEG layer can sometimes hinder cellular uptake at the target site. By incorporating this compound into the PEG shell, the PEG layer can be "shed" in the acidic tumor microenvironment, exposing targeting ligands and facilitating nanoparticle internalization by cancer cells.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a model drug delivery system using this compound.

Protocol 1: Synthesis of a Diethyl Acetal-PEG4-Drug Conjugate

This protocol describes the conjugation of a model drug containing a carboxylic acid group to the amine terminus of this compound using carbodiimide chemistry.

Materials:

  • This compound

  • Model drug with a carboxylic acid moiety (e.g., Ibuprofen)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0

Procedure:

  • Activation of the Drug's Carboxylic Acid:

    • Dissolve the model drug (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester of the drug.

  • Conjugation Reaction:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the activated drug solution dropwise to the this compound solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Dialyze the reaction mixture against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove unreacted starting materials and byproducts.

    • Lyophilize the dialyzed solution to obtain the purified Diethyl acetal-PEG4-drug conjugate.

Characterization:

  • Confirm the structure of the conjugate using ¹H NMR and FT-IR spectroscopy.

  • Determine the molecular weight using Mass Spectrometry.

  • Assess the purity using HPLC.

Protocol 2: Formulation of pH-Sensitive Micelles

This protocol outlines the preparation of self-assembling micelles from a Diethyl acetal-PEG4-hydrophobic block copolymer for the encapsulation of a hydrophobic drug.

Materials:

  • Diethyl acetal-PEG4-poly(lactic acid) (PLA) block copolymer (synthesized separately)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Micelle Formation by Solvent Evaporation:

    • Dissolve the Diethyl acetal-PEG4-PLA block copolymer (10 mg) and the hydrophobic drug (1 mg) in 1 mL of DMF.

    • Add the organic solution dropwise to 10 mL of PBS (pH 7.4) under vigorous stirring.

    • Continue stirring for 4 hours to allow for the evaporation of DMF and the formation of drug-loaded micelles.

  • Purification:

    • Filter the micellar solution through a 0.45 µm syringe filter to remove any non-incorporated drug aggregates.

    • Purify the micelles from free drug by dialysis against PBS (pH 7.4) using a 10 kDa MWCO dialysis membrane.

Characterization:

ParameterMethodExpected Results
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)50 - 200 nm, PDI < 0.2
Zeta Potential DLSSlightly negative or neutral
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLCVaries depending on drug and polymer

DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100 EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol 3: In Vitro pH-Triggered Drug Release Study

This protocol describes the evaluation of the pH-dependent release of a drug from the formulated micelles.

Materials:

  • Drug-loaded Diethyl acetal-PEG4-PLA micelles

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0

  • Dialysis membrane (MWCO corresponding to the drug's molecular weight)

  • Shaking incubator at 37°C

Procedure:

  • Place 1 mL of the drug-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in 20 mL of release medium (PBS at pH 7.4 or pH 5.0).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative drug release percentage over time.

Visualizations

Signaling Pathway of pH-Triggered Drug Release

pH_Triggered_Release cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) cluster_cell Endo-lysosomal Compartment (pH 4.5-5.5) Circulation Drug Delivery System (Acetal Intact) Tumor Acetal Hydrolysis Circulation->Tumor EPR Effect Endosome Acetal Hydrolysis Circulation->Endosome Cellular Uptake Release Drug Release Tumor->Release CellularRelease Intracellular Drug Release Endosome->CellularRelease

Caption: pH-responsive drug release mechanism.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Start This compound + Drug/Polymer Reaction Conjugation / Self-Assembly Start->Reaction Purification Dialysis / Filtration Reaction->Purification Product Drug Conjugate / Nanoparticles Purification->Product Size DLS (Size, PDI, Zeta) Product->Size Morphology TEM / SEM Product->Morphology Composition NMR / FT-IR Product->Composition DrugLoad HPLC / UV-Vis Product->DrugLoad ReleaseStudy pH-Triggered Release Product->ReleaseStudy CellUptake Cellular Uptake Studies ReleaseStudy->CellUptake Cytotoxicity MTT Assay CellUptake->Cytotoxicity logical_relationship Condition Environmental pH pH_High Physiological pH (7.4) Condition->pH_High pH_Low Acidic pH (< 6.5) Condition->pH_Low Acetal_State Acetal Linkage State pH_High->Acetal_State leads to pH_Low->Acetal_State leads to Stable Stable Hydrolyzed Hydrolyzed Outcome Drug Release Stable->Outcome results in Hydrolyzed->Outcome results in Minimal Minimal Triggered Triggered

Application Notes and Protocols for PEGylating Proteins with Diethyl acetal-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to proteins, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] Diethyl acetal-PEG4-amine is a versatile, heterobifunctional PEGylating reagent that offers a two-pronged approach to protein modification. One terminus features a primary amine, while the other contains a diethyl acetal protected aldehyde.[3][4] This unique structure allows for either the initial conjugation through its amine group to carboxylic acids on a protein or, more commonly, the initial modification of the protein with a linker that can then be conjugated to the PEG's amine group. Subsequently, the acetal group can be deprotected under mild acidic conditions to reveal a reactive aldehyde, enabling a second conjugation step via reductive amination to primary amines on the protein, such as the N-terminus or lysine residues.[5][6][7]

The acid-labile nature of the diethyl acetal linker makes it particularly suitable for applications requiring pH-sensitive release of the conjugated molecule, such as in targeted drug delivery to the acidic microenvironment of tumors or within the endosomes of cells.[8][9][10][11][12]

These application notes provide detailed protocols for the PEGylation of a model protein, Bovine Serum Albumin (BSA), using this compound, including methods for purification and characterization of the resulting conjugate.

Reaction Mechanism and Workflow

The overall process involves a two-stage conjugation strategy. The first stage involves the coupling of the amine end of the this compound to the protein. A common method is to first activate the carboxyl groups on the protein using carbodiimide chemistry (e.g., with EDC and NHS) and then react the activated carboxyls with the amine of the PEG reagent. The second stage involves the deprotection of the diethyl acetal to an aldehyde under acidic conditions, followed by reductive amination with a primary amine on the protein.

Diagram of the Overall Workflow

PEGylation_Workflow Protein Protein (e.g., BSA) Activated_Protein Activated Protein (with NHS-ester) Protein->Activated_Protein EDC, NHS PEGylated_Intermediate PEGylated Intermediate (Acetal Protected) Activated_Protein->PEGylated_Intermediate PEG_Amine This compound PEG_Amine->PEGylated_Intermediate Deprotection Acidic Deprotection PEGylated_Intermediate->Deprotection PEG_Aldehyde PEGylated Intermediate (Aldehyde) Deprotection->PEG_Aldehyde Reductive_Amination Reductive Amination PEG_Aldehyde->Reductive_Amination Final_Conjugate Final PEGylated Protein Reductive_Amination->Final_Conjugate Purification Purification Final_Conjugate->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for protein PEGylation using this compound.

Experimental Protocols

Protocol 1: Activation of Protein Carboxyl Groups and Conjugation with this compound

This protocol describes the activation of carboxyl groups on a model protein (BSA) and subsequent conjugation with the amine group of this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or centrifugal filter units (10 kDa MWCO)

Procedure:

  • Dissolve BSA in MES buffer to a final concentration of 10 mg/mL.

  • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the BSA solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Dissolve this compound in MES buffer and add it to the activated BSA solution. A 10 to 50-fold molar excess of the PEG reagent over the protein is a good starting point.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 30 minutes.

  • Remove unreacted PEG and byproducts by dialysis against PBS pH 7.4 or by using centrifugal filter units.

Protocol 2: Deprotection of Diethyl Acetal and Reductive Amination

This protocol outlines the deprotection of the acetal group to an aldehyde and subsequent reductive amination with protein amine groups.

Materials:

  • Acetal-protected PEGylated BSA (from Protocol 1)

  • Sodium acetate buffer (0.1 M, pH 4.5-5.5)

  • Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in water, handle with caution as it is toxic)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing or centrifugal filter units (10 kDa MWCO)

Procedure:

  • Exchange the buffer of the acetal-protected PEGylated BSA to sodium acetate buffer (pH 4.5-5.5). The acidic pH facilitates the in-situ hydrolysis of the diethyl acetal to the aldehyde.[6][7]

  • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. Sodium cyanoborohydride is a mild reducing agent that will reduce the Schiff base formed between the aldehyde and the protein's amine groups to a stable secondary amine linkage.[13]

  • Incubate the reaction for 2-24 hours at room temperature. The optimal reaction time should be determined empirically.

  • Purify the final PEGylated protein from unreacted reagents by extensive dialysis against PBS pH 7.4 or using centrifugal filter units.

Purification and Characterization

Purification of the PEGylated protein is crucial to remove unreacted protein, excess PEG reagent, and reaction byproducts. Characterization is then performed to confirm successful conjugation and determine the degree of PEGylation.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation shields the surface charges of the protein, leading to a change in its elution profile compared to the unmodified protein.[2][14][][16]

Materials:

  • Crude PEGylated protein solution

  • IEX column (e.g., cation or anion exchange, depending on the pI of the protein and the buffer pH)

  • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the IEX column with equilibration buffer.

  • Load the crude PEGylated protein sample onto the column.

  • Wash the column with equilibration buffer to remove unbound molecules.

  • Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 30-60 minutes).

  • Collect fractions and analyze them for the presence of the PEGylated protein (e.g., by SDS-PAGE or UV absorbance at 280 nm). Unmodified and different PEGylated species will typically elute at different salt concentrations.[17]

Protocol 4: Characterization of PEGylated Protein

1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a simple and effective method to qualitatively assess the outcome of a PEGylation reaction. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, resulting in a band shift to a higher apparent molecular weight.[1][8][18]

  • Procedure:

    • Prepare SDS-PAGE gels of an appropriate acrylamide concentration (e.g., 4-20% gradient gel).

    • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein fractions.

    • Run the gel under standard conditions.

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). A successful PEGylation will be indicated by the appearance of new bands at higher molecular weights corresponding to the PEGylated protein.

2. Mass Spectrometry (MS): Mass spectrometry provides a more precise characterization of the PEGylated product, allowing for the determination of the exact molecular weight and the degree of PEGylation (the number of PEG chains attached per protein molecule).[18][19][20]

  • Procedure:

    • Prepare the purified PEGylated protein sample for MS analysis (e.g., by buffer exchange into a volatile buffer like ammonium acetate).

    • Analyze the sample using a suitable mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

    • Deconvolute the resulting mass spectrum to determine the molecular weights of the different species present. The mass of the PEGylated protein will be the mass of the native protein plus the mass of the attached PEG chains.

Quantitative Data Summary

The following tables provide representative data for the PEGylation of a model protein (BSA, ~66.5 kDa) with this compound (~337.5 Da per chain). Actual results may vary depending on the specific protein and reaction conditions.

Table 1: Reaction Conditions for BSA PEGylation

ParameterStage 1: Amine CouplingStage 2: Reductive Amination
Protein Concentration 5-10 mg/mL5-10 mg/mL
PEG Reagent Molar Excess 10-50 foldN/A
Reducing Agent Molar Excess N/A20-50 fold (NaCNBH₃)
Reaction Buffer 0.1 M MES, pH 6.00.1 M Sodium Acetate, pH 4.5-5.5
Temperature Room Temperature or 4°CRoom Temperature
Reaction Time 2-12 hours2-24 hours

Table 2: Characterization of PEGylated BSA

Analysis MethodUnmodified BSAMono-PEGylated BSADi-PEGylated BSA
Apparent MW (SDS-PAGE) ~67 kDa~75-85 kDa~85-100 kDa
Molecular Weight (MS) ~66,500 Da~66,837.5 Da~67,175 Da
IEX Elution (Anion Exchange) High Salt ConcentrationIntermediate Salt ConcentrationLow Salt Concentration

Signaling Pathway and Application in Drug Delivery

The pH-sensitive nature of the diethyl acetal linker is highly advantageous for targeted drug delivery applications.[8][9][10][11][12] When a PEGylated protein therapeutic is administered, the PEG chains can shield it from the immune system and reduce renal clearance, prolonging its circulation time. Upon reaching a target tissue with a lower pH, such as a tumor microenvironment or upon internalization into the endosomal compartment of a cell, the acidic conditions trigger the cleavage of the acetal linker. This can lead to the release of the therapeutic protein or the unmasking of a cell-penetrating peptide, enhancing its therapeutic efficacy at the target site.

Diagram of pH-Sensitive Drug Delivery

Drug_Delivery cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell PEG_Protein PEGylated Protein (Acetal Linker Intact) Endocytosis Endocytosis PEG_Protein->Endocytosis Endosome Endosome (pH 5.5-6.0) Endocytosis->Endosome Cleavage Acetal Cleavage Endosome->Cleavage Released_Protein Released Protein Cleavage->Released_Protein Therapeutic_Effect Therapeutic Effect Released_Protein->Therapeutic_Effect

Caption: pH-sensitive release of a protein from a PEG conjugate via endocytosis.

Conclusion

This compound is a valuable tool for protein PEGylation, offering the flexibility of a two-stage conjugation process and the advantage of a pH-sensitive linker. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this reagent for the development of advanced protein therapeutics with improved pharmacokinetic profiles and targeted delivery capabilities. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful application.

References

Application Notes and Protocols for Crosslinking Using Bifunctional PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in bioconjugation and drug delivery. Its unique properties, including hydrophilicity, biocompatibility, and low immunogenicity, make it ideal for modifying therapeutic proteins, peptides, and nanoparticles.[1][2] Bifunctional PEG reagents, which possess reactive groups at both ends of the PEG chain, are particularly valuable as crosslinkers to connect two or more molecules.[1][3] These reagents can be categorized as homobifunctional, with two identical reactive groups, or heterobifunctional, with two different reactive groups.[1][4] This flexibility allows for a wide range of applications, from studying protein-protein interactions and creating antibody-drug conjugates (ADCs) to forming hydrogels for controlled drug release and tissue engineering.[1][5][6]

This document provides detailed application notes and protocols for common crosslinking procedures using various bifunctional PEG reagents.

Common Bifunctional PEG Reactive Groups and Their Targets

The choice of reactive groups on the bifunctional PEG is dictated by the available functional groups on the target molecule(s). A summary of common reactive groups and their targets is presented below.

Reactive GroupTarget Functional GroupResulting BondpH Range
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)Amide7.0 - 9.0
MaleimideSulfhydryl (-SH)Thioether6.5 - 7.5
Dibenzocyclooctyne (DBCO)Azide (-N₃)Triazole (via SPAAC)~7.0
AldehydeN-terminus Amine, HydrazideImine (Schiff Base), HydrazoneSite-specific
HydrazideCarbonyl (Aldehyde, Ketone)Hydrazone~7.0

Application 1: Protein-Protein Crosslinking using Homobifunctional NHS-PEG-NHS Ester

This protocol describes the use of a homobifunctional NHS-ester PEG reagent to crosslink interacting proteins in solution. This method is useful for capturing transient or weak protein-protein interactions for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.[7]

Experimental Workflow: Protein-Protein Crosslinking

G cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis p1 Dissolve Protein Mixture in Amine-Free Buffer r1 Add PEG Reagent to Protein Solution p1->r1 p2 Prepare NHS-PEG-NHS Stock Solution (DMSO) p2->r1 r2 Incubate (30 min RT or 2h at 4°C) r1->r2 r3 Quench Reaction (e.g., Tris buffer) r2->r3 a1 Analyze by SDS-PAGE r3->a1 a2 Further Analysis (e.g., Mass Spectrometry) a1->a2

Caption: Workflow for protein-protein crosslinking using NHS-PEG-NHS.

Protocol:

Materials:

  • Protein mixture in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[8]

  • Bis-NHS-(PEG)n crosslinker[8]

  • Anhydrous Dimethylsulfoxide (DMSO)[8]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[8]

  • Desalting column or dialysis cassette[8]

Procedure:

  • Protein Preparation: Dissolve the protein mixture in an amine-free buffer at a suitable concentration (e.g., 0.1 mM).[8]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the Bis-NHS-(PEG)n reagent in anhydrous DMSO (e.g., 250 mM).[8] The NHS-ester group is susceptible to hydrolysis, so do not store the reagent in solution.[9]

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired molar excess of crosslinker to protein. A 10- to 50-fold molar excess is a common starting point, but optimization is often necessary.[4][8]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.[8]

  • Purification (Optional): If necessary, remove excess reagent and byproducts using a desalting column or dialysis.[8]

  • Analysis: Analyze the crosslinked products by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.[1] Further analysis can be performed using techniques like Western blotting or mass spectrometry.

Quantitative Parameters for NHS-PEG-NHS Crosslinking:
ParameterRecommended ValueReference(s)
Protein Concentration0.1 mM (e.g., 5 mg/mL for a 50 kDa protein)[8]
Crosslinker Molar Excess10- to 50-fold over protein[4][8]
Reaction BufferAmine-free buffer (e.g., PBS), pH 7.0-8.0[8]
Reaction Time30 minutes at room temperature or 2 hours at 4°C[8]
Quenching ReagentTris or Glycine, 20-50 mM final concentration[8]

Application 2: Two-Step Bioconjugation using Heterobifunctional Maleimide-PEG-NHS Ester

This protocol details a two-step conjugation process using a heterobifunctional crosslinker, which is ideal for creating specific bioconjugates like antibody-drug conjugates (ADCs).[4] In the first step, the NHS ester reacts with primary amines on the first protein (e.g., an antibody). After removing the excess crosslinker, the maleimide group reacts with free sulfhydryls on a second molecule (e.g., a thiol-containing drug or enzyme).[4]

Experimental Workflow: Two-Step Bioconjugation

G cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Sulfhydryl Conjugation s1_1 Dissolve Protein 1 (-NH2) in Amine-Free Buffer s1_2 Add Mal-(PEG)n-NHS Ester s1_1->s1_2 s1_3 Incubate (30 min RT or 2h at 4°C) s1_2->s1_3 s1_4 Purify: Remove Excess Crosslinker (Desalting Column) s1_3->s1_4 s2_1 Add Molecule 2 (-SH) to Purified Protein 1 s1_4->s2_1 s2_2 Incubate (30 min RT or 2h at 4°C) s2_1->s2_2 s2_3 Final Conjugate s2_2->s2_3

Caption: Workflow for two-step bioconjugation using Maleimide-PEG-NHS.

Protocol:

Materials:

  • Amine-containing protein (Protein-NH₂)[9]

  • Sulfhydryl-containing molecule (Molecule-SH)[9]

  • Mal-(PEG)n-NHS Ester[9]

  • Anhydrous DMSO or DMF[9]

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[9]

  • Desalting columns[9]

Procedure: Step 1: Activation of Amine-Containing Protein

  • Protein Preparation: Dissolve Protein-NH₂ in Conjugation Buffer at a concentration of 0.1 mM.[4]

  • Crosslinker Addition: Dissolve the Mal-(PEG)n-NHS Ester in DMSO or DMF and immediately add it to the protein solution. A 10- to 50-fold molar excess is a typical starting point.[9]

  • Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[9]

  • Purification: Remove excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent self-conjugation in the next step.[4][9]

Step 2: Conjugation to Sulfhydryl-Containing Molecule 5. Molecule Preparation: Ensure the Molecule-SH has free (reduced) sulfhydryls. If necessary, reduce disulfide bonds using a reducing agent and subsequently remove the reducing agent. 6. Conjugation: Combine the purified, maleimide-activated Protein-NH₂ with the Molecule-SH.[9] 7. Incubation: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[9] 8. Analysis: Analyze the final conjugate using methods such as SDS-PAGE, which will show a shift in molecular weight corresponding to the successful conjugation.

Quantitative Parameters for Maleimide-PEG-NHS Two-Step Conjugation:
ParameterRecommended ValueReference(s)
Step 1: Amine Activation
Protein-NH₂ Concentration0.1 mM[4]
Crosslinker Molar Excess10- to 50-fold over Protein-NH₂[4][9]
Reaction BufferPBS or other non-amine, non-sulfhydryl buffer, pH 7.2-7.5[4][9]
Reaction Time30 minutes at room temperature or 2 hours at 4°C[9]
Step 2: Sulfhydryl Conjugation
Reaction BufferSame as Step 1, pH 6.5-7.5 for maleimide reaction[4]
Reaction Time30 minutes at room temperature or 2 hours at 4°C[9]

Application 3: Hydrogel Formation using Bifunctional PEG Reagents

PEG-based hydrogels are widely used in tissue engineering and for controlled drug release due to their biocompatibility and tunable properties.[5][6] Homobifunctional PEGs can be crosslinked with polymers containing complementary reactive groups to form a hydrogel network. For example, a 4-arm PEG-Maleimide can be crosslinked with a dithiol-terminated macromer.[10]

Logical Relationship: Hydrogel Formation

G cluster_components Components c1 Multi-Arm PEG-Maleimide mix Mix Components c1->mix c2 Dithiol Crosslinker (e.g., PEG-dithiol, Peptides) c2->mix c3 Buffer Solution c3->mix gel Hydrogel Formation (Michael-type addition) mix->gel

Caption: Components and process of PEG hydrogel formation.

Protocol:

Materials:

  • 4-arm PEG-Maleimide (P4M)[10]

  • Dithiol-terminated crosslinker (e.g., PEG-dithiol, custom peptide)[10]

  • Buffer (e.g., PBS, pH adjusted as needed to control reaction rate)[10]

Procedure:

  • Precursor Preparation: Dissolve the 4-arm PEG-Maleimide in the chosen buffer. Dissolve the dithiol crosslinker in a separate aliquot of the buffer.

  • Hydrogel Formation: Mix the two precursor solutions at a 1:1 molar ratio of thiol to maleimide groups.[10] The total polymer concentration can be varied (e.g., 10 wt%) to control the hydrogel's mechanical properties.[10]

  • Gelation: The Michael-type addition reaction between the maleimide and thiol groups will proceed, leading to the formation of the hydrogel network. The gelation time can be tuned by adjusting the pH and ionic strength of the buffer.[10]

  • Application: The hydrogel can be used for various applications, such as encapsulating cells or loading with therapeutic agents for controlled release.

Quantitative Parameters for PEG-Maleimide Hydrogel Formation:
ParameterRecommended ValueReference(s)
Polymer Concentration10 wt% (can be varied)[10]
Molar Ratio1:1 Thiol to Maleimide[10]
Buffer ConditionspH and ionic strength can be adjusted to control kinetics[10]

Application 4: Copper-Free Click Chemistry using DBCO-PEG Reagents

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[11][12] This makes it ideal for in vivo applications.[13] A heterobifunctional DBCO-PEG-NHS ester can be used to first label a protein with a DBCO moiety, which can then specifically react with an azide-functionalized molecule.[12]

Experimental Workflow: Copper-Free Click Chemistry

G cluster_step1 Step 1: DBCO Labeling cluster_step2 Step 2: Click Reaction s1_1 Dissolve Protein (-NH2) in Amine-Free Buffer s1_2 Add DBCO-PEG-NHS Ester s1_1->s1_2 s1_3 Incubate s1_2->s1_3 s1_4 Purify: Remove Excess DBCO Reagent s1_3->s1_4 s2_1 Add Azide-labeled Molecule to DBCO-labeled Protein s1_4->s2_1 s2_2 Incubate (Reaction is spontaneous) s2_1->s2_2 s2_3 Purify Final Conjugate s2_2->s2_3

References

Application Notes and Protocols: Diethyl Acetal-PEG4-Amine for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using Diethyl acetal-PEG4-amine. This versatile molecule offers a dual functionality: a primary amine for stable conjugation to nanoparticle surfaces and a pH-sensitive diethyl acetal group. The acetal moiety remains stable at physiological pH but hydrolyzes under acidic conditions, revealing a reactive aldehyde group. This unique feature enables the development of "smart" nanoparticles for targeted drug delivery, particularly for creating pH-responsive drug release systems in acidic tumor microenvironments or within cellular endosomes.

Core Principles and Applications

This compound serves as a hydrophilic spacer, imparting "stealth" characteristics to nanoparticles. The polyethylene glycol (PEG) chain reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing the probability of reaching the target site. The terminal amine group allows for covalent attachment to nanoparticles with various surface chemistries, such as those with carboxyl or N-hydroxysuccinimide (NHS) ester groups.

The key innovation of this reagent lies in its pH-labile acetal group. In acidic environments (pH < 6.5), such as those found in tumor tissues and endo-lysosomal compartments, the acetal hydrolyzes to an aldehyde. This exposed aldehyde can then trigger the release of a conjugated drug through the cleavage of an acid-sensitive bond, such as a hydrazone or imine linkage.

Key Applications:

  • pH-Responsive Drug Delivery: Engineering nanoparticles that release their therapeutic payload specifically in acidic tumor microenvironments or after cellular uptake into acidic organelles.

  • Reduced Systemic Toxicity: Minimizing off-target drug release and associated side effects by ensuring the drug remains conjugated to the nanoparticle in healthy tissues (at physiological pH).

  • Enhanced Bioavailability: The PEG component improves the pharmacokinetic profile of the nanoparticles, leading to increased accumulation at the target site.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of nanoparticles surface-modified with PEG-analogues and loaded with a model drug, doxorubicin (DOX), via a pH-sensitive linkage.

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles150.2 ± 5.10.15 ± 0.02-25.3 ± 1.8
PEGylated Nanoparticles184.0 ± 6.30.12 ± 0.03-15.1 ± 1.5
DOX-Loaded PEGylated Nanoparticles250.0 ± 8.9[1]0.18 ± 0.04-5.2 ± 1.1[1]

Table 1: Physicochemical Properties of Nanoparticles at Different Stages of Modification and Drug Loading.

ConditionCumulative DOX Release (%)
pH 7.4 (24 hours) 25%[2]
pH 5.0 (24 hours) 73%[3]

Table 2: pH-Responsive In Vitro Release of Doxorubicin from Functionalized Nanoparticles.

Experimental Protocols

Protocol 1: Nanoparticle Functionalization with this compound

This protocol describes the covalent conjugation of this compound to carboxylated nanoparticles using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Wash Buffer: 1X PBS, pH 7.4

  • Dry, water-miscible solvent (e.g., DMSO or DMF)

Procedure:

  • Prepare Reagents:

    • Equilibrate EDC, NHS, and this compound to room temperature before use.

    • Prepare a stock solution of this compound in DMSO or DMF.

  • Activate Carboxyl Groups:

    • Resuspend the carboxylated nanoparticles in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the carboxyl groups on the nanoparticles is recommended as a starting point.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Centrifuge the activated nanoparticles and remove the supernatant.

    • Resuspend the activated nanoparticles in Coupling Buffer.

    • Immediately add the this compound stock solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the PEG-amine over the amount of nanoparticles is recommended.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

    • Centrifuge the functionalized nanoparticles and discard the supernatant.

    • Wash the nanoparticles three times with Wash Buffer by repeated centrifugation and resuspension.

  • Final Product:

    • Resuspend the purified this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS).

    • Characterize the nanoparticles for size, zeta potential, and surface functionalization.

Protocol 2: Doxorubicin Conjugation and pH-Responsive Release

This protocol outlines the conjugation of doxorubicin (DOX) to the aldehyde-functionalized nanoparticles (after acetal deprotection) via a pH-sensitive hydrazone bond and the subsequent analysis of its pH-triggered release.

Materials:

  • This compound functionalized nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Hydrazine monohydrate

  • Acidic Buffer: 0.1 M Acetate Buffer, pH 5.0

  • Physiological Buffer: 1X PBS, pH 7.4

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • Acetal Deprotection to Expose Aldehyde:

    • Resuspend the this compound functionalized nanoparticles in the Acidic Buffer.

    • Incubate for 2-4 hours at room temperature with gentle mixing to allow for the hydrolysis of the diethyl acetal to the aldehyde.

    • Centrifuge the nanoparticles and wash twice with PBS (pH 7.4) to remove the acidic buffer.

  • Doxorubicin Conjugation:

    • Prepare a solution of DOX in PBS (pH 7.4).

    • Add a molar excess of hydrazine monohydrate to the DOX solution to form DOX-hydrazide.

    • Add the DOX-hydrazide solution to the aldehyde-functionalized nanoparticles.

    • Allow the reaction to proceed for 24 hours at room temperature in the dark with gentle mixing to form the hydrazone linkage.

  • Purification:

    • Purify the DOX-conjugated nanoparticles by dialysis against PBS (pH 7.4) for 48 hours to remove unconjugated DOX.

    • Characterize the DOX-loaded nanoparticles for drug loading efficiency, size, and zeta potential.[1]

  • In Vitro pH-Responsive Drug Release:

    • Place a known concentration of the DOX-loaded nanoparticles in two separate dialysis bags.

    • Immerse one bag in Physiological Buffer (pH 7.4) and the other in Acidic Buffer (pH 5.0).

    • Maintain both setups at 37°C with constant stirring.

    • At predetermined time points, withdraw aliquots from the release media and replace with fresh buffer.

    • Quantify the amount of released DOX using a UV-Vis spectrophotometer or fluorescence spectroscopy.[2]

Visualizations

G cluster_0 Nanoparticle Functionalization Workflow Carboxylated Nanoparticle Carboxylated Nanoparticle EDC/NHS Activation EDC/NHS Activation Carboxylated Nanoparticle->EDC/NHS Activation Step 1 Activated Nanoparticle Activated Nanoparticle EDC/NHS Activation->Activated Nanoparticle Conjugation Conjugation Activated Nanoparticle->Conjugation This compound This compound This compound->Conjugation Step 2 Functionalized Nanoparticle Functionalized Nanoparticle Conjugation->Functionalized Nanoparticle

Caption: Workflow for nanoparticle functionalization.

G cluster_1 pH-Responsive Drug Release Mechanism NP_Acetal Nanoparticle (pH 7.4, Acetal Protected) Acidic_Env Acidic Environment (Tumor/Endosome, pH < 6.5) NP_Acetal->Acidic_Env NP_Aldehyde Nanoparticle (Aldehyde Exposed) Acidic_Env->NP_Aldehyde Hydrolysis Drug_Release Drug Release NP_Aldehyde->Drug_Release Cleavage of Hydrazone Bond

Caption: Mechanism of pH-triggered drug release.

G cluster_2 Doxorubicin-Induced Apoptosis Signaling Pathway Doxorubicin Doxorubicin p53 p53 Doxorubicin->p53 TGF_beta_Signaling TGF-beta Signaling Doxorubicin->TGF_beta_Signaling PUMA_p21 PUMA, p21 p53->PUMA_p21 Smad3 Smad3 TGF_beta_Signaling->Smad3 Caspase3 Caspase-3 Activation Smad3->Caspase3 PUMA_p21->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin's apoptotic signaling cascade.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Acetal-PEG4-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing conjugation reactions involving Diethyl acetal-PEG4-amine.

Frequently Asked Questions (FAQs) - General

Q1: What is this compound?

A1: this compound is a versatile PEGylation reagent. It features two key functional groups: a primary amine (-NH2) and a diethyl acetal group.[1][2][3] The diethyl acetal acts as a protecting group for an aldehyde, which can be revealed under acidic conditions.[1][4] This dual functionality allows for two primary conjugation strategies.

Q2: What are the main methods for conjugating this reagent to a target molecule?

A2: There are two primary strategies:

  • Conjugation via the Amine Group: The primary amine on the PEG reagent can react with an activated functional group on your target molecule, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[1][5]

  • Conjugation via the Aldehyde Group: The diethyl acetal is first deprotected using a mild acid to yield a free aldehyde. This aldehyde can then react with a primary amine on your target molecule (e.g., a lysine residue on a protein) through reductive amination to form a stable secondary amine linkage.[5][6]

Q3: How do I choose the best conjugation strategy for my experiment?

A3: The choice depends on the available functional groups on your target molecule and your desired linkage chemistry.

  • Choose Strategy 1 (Amine Conjugation) if your target molecule has a readily available and activatable carboxylic acid or if you are starting with an NHS-ester-activated molecule. This method is very common for modifying proteins.

  • Choose Strategy 2 (Aldehyde Conjugation) if your target molecule has accessible primary amines and you desire a secondary amine linkage. This strategy can offer more specific N-terminal modification of proteins by controlling the reaction pH.[7]

Strategy 1: Conjugation via the Amine Group (e.g., to an NHS Ester)

This section focuses on reacting the amine of this compound with an activated carboxyl group on a target molecule.

FAQs - Amine Conjugation

Q1: What is the optimal pH for reacting an NHS ester with the PEG-amine?

A1: The optimal pH is a balance between maximizing the reaction with the amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.0 to 9.0 is generally effective.[5][8][9] For many proteins, a pH of 8.3-8.5 provides a good compromise between reaction efficiency and NHS ester stability.[10]

Q2: Which buffers are recommended for this conjugation reaction?

A2: It is critical to use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[10][11]

Q3: Which buffers must I avoid?

A3: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with the this compound for reaction with the NHS ester, significantly reducing your conjugation efficiency.[10]

Q4: How stable is the NHS ester during the reaction?

A4: The NHS ester is susceptible to hydrolysis, and the rate of this breakdown increases with higher pH.[10] At a higher pH, the reaction must be performed more quickly to ensure the amine reacts before the ester is hydrolyzed.

Quantitative Data: NHS Ester Stability

The efficiency of the conjugation reaction is a competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester. The half-life of the NHS ester is highly pH-dependent.

pHTemperatureApproximate Half-Life of NHS EsterReference
7.0Room Temp.1 - 2 hours[10]
8.0Room Temp.~30 minutes[10]
8.54 °C~2 hours[12]
8.64 °C10 minutes[10]
9.0Room Temp.Significantly shorter than at pH 8.0[10]
Troubleshooting Guide: Amine Conjugation
Problem Possible Cause(s) Solution(s)
Low or No Conjugation 1. Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris, Glycine).[10]1. Switch to a non-amine-containing buffer like PBS, HEPES, or Borate at the appropriate pH.[10]
2. Inactive NHS Ester: The NHS ester on the target molecule was hydrolyzed due to improper storage or handling (exposure to moisture).2. Ensure the activated molecule is stored in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.[10]
3. pH Too Low: The pH of the reaction is too low, resulting in protonated primary amines that are poor nucleophiles.3. Increase the reaction pH to between 7.2 and 8.5 to ensure the amine is sufficiently deprotonated and reactive.[10]
Inconsistent Results 1. Variable pH: The buffer capacity is insufficient, leading to a drop in pH during the reaction as the NHS group is released.[10]1. Use a buffer with a higher buffering capacity. For larger reactions, monitor and adjust the pH during the incubation period.
2. Reagent Precipitation: The PEG reagent is not fully dissolved in the aqueous reaction buffer.2. First, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[10]

Experimental Workflow: Amine Conjugation

Amine_Conjugation_Workflow prep_target Prepare Target Molecule in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) mix Add PEG-Amine to Target Molecule (e.g., 10-20 fold molar excess) prep_target->mix prep_peg Prepare this compound Stock in Anhydrous DMSO prep_peg->mix react Incubate Reaction (e.g., 1 hour at RT or 2 hours at 4°C) mix->react quench Quench Reaction (e.g., add 1M Tris or Glycine to final conc. of 20-50mM) react->quench purify Purify Conjugate (e.g., SEC, IEX, Dialysis) quench->purify analyze Analyze Product (e.g., SDS-PAGE, MS, HPLC) purify->analyze

Workflow for conjugating a target molecule with this compound via its amine group.
Protocol 1: Conjugation of an NHS-Ester Activated Protein with this compound

Materials:

  • NHS-ester activated protein of interest.

  • This compound.

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5 (Amine-free).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare Protein: Dissolve the NHS-ester activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare PEG Reagent: Immediately before use, dissolve this compound in anhydrous DMSO to create a 100 mM stock solution.

  • Initiate Reaction: Add the desired molar excess (e.g., a 20-fold molar excess is a good starting point) of the PEG reagent stock solution to the protein solution. Vortex gently to mix.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[12]

  • Purify: Remove excess PEG reagent and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.[12]

  • Analyze: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.

Strategy 2: Conjugation via the Aldehyde Group (Reductive Amination)

This strategy involves a two-stage process: first, deprotecting the acetal to reveal an aldehyde, and second, reacting the aldehyde with a primary amine on the target molecule.

FAQs - Aldehyde Conjugation

Q1: How do I deprotect the diethyl acetal to form the aldehyde?

A1: The diethyl acetal is hydrolyzed under acidic conditions. The rate of this hydrolysis is highly dependent on the pH; the reaction is significantly faster at a lower pH.[4] For example, a reaction that takes hours at pH 5 can be completed in minutes using a dilute acid like trifluoroacetic acid (TFA).[4]

Q2: What is reductive amination?

A2: Reductive amination is a two-step process where an aldehyde or ketone reacts with a primary amine to form a Schiff base (an imine), which is then reduced by a mild reducing agent to a stable secondary amine linkage.[5][6]

Q3: What are the optimal conditions for the reductive amination step?

A3: The reaction is typically performed in a slightly acidic to neutral pH range (pH 6-7.5). This pH allows for efficient Schiff base formation without denaturing most proteins. N-terminal specific PEGylation can sometimes be achieved at a lower pH (around 5) due to the difference in pKa between the N-terminal alpha-amine and the epsilon-amines of lysine residues.[7]

Q4: Which reducing agent should I use?

A4: Sodium cyanoborohydride (NaBH₃CN) is the most common and effective reducing agent for this purpose.[6][13] It is mild enough that it will not reduce the starting aldehyde but is highly effective at reducing the intermediate imine.

Quantitative Data: Acetal Hydrolysis

The rate of acetal hydrolysis is highly sensitive to pH. The data below illustrates how reaction half-life changes dramatically with acidic conditions.

Acetal TypeConditionHalf-life (t₁/₂)Relative Rate ComparisonReference
Benzylidene AcetalpH 5 Buffer~425 hoursBaseline[4]
Benzylidene AcetalReduced TFA~4.8 minutes~5,300x faster than pH 5[4]
Benzylidene AcetalTypical TFA~4.1 minutes~6,200x faster than pH 5[4]
Troubleshooting Guide: Aldehyde Conjugation
Problem Possible Cause(s) Solution(s)
Inefficient Deprotection 1. pH Too High / Time Too Short: The acidic conditions are not strong enough or the incubation time is insufficient for complete hydrolysis of the acetal.1. Decrease the pH of the deprotection buffer or increase the incubation time. Monitor the reaction progress using an appropriate analytical method if possible.
2. Water Content Too Low: Hydrolysis requires the presence of water.2. Ensure the deprotection step is performed in an aqueous acidic buffer.
Low Reductive Amination Yield 1. Incorrect pH: The pH is too low (protonating the reacting amine) or too high (inhibiting Schiff base formation).1. Adjust the pH to the optimal range for your target molecule, typically between 6.0 and 7.5.
2. Inactive Reducing Agent: The sodium cyanoborohydride has degraded due to age or improper storage.2. Use a fresh bottle of sodium cyanoborohydride.
3. Schiff Base Hydrolysis: The intermediate Schiff base is hydrolyzing back to the aldehyde and amine before it can be reduced.3. Ensure the reducing agent is present during the reaction to trap the Schiff base as it is formed. Do not isolate the Schiff base intermediate.
Experimental Workflow: Aldehyde Conjugation

Aldehyde_Conjugation_Workflow cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Reductive Amination prep_peg Dissolve this compound in Mild Acidic Buffer (pH 4-5) deprotect Incubate to Hydrolyze Acetal (Time dependent on pH) prep_peg->deprotect neutralize Neutralize to Stop Reaction & Prepare for Conjugation (pH 6-7.5) deprotect->neutralize mix Add Deprotected PEG-Aldehyde to Target Molecule neutralize->mix add_reducer Add NaBH₃CN mix->add_reducer react Incubate Reaction (e.g., 2-4 hours at RT) add_reducer->react purify Purify Conjugate (e.g., SEC, IEX) react->purify analyze Analyze Product (e.g., SDS-PAGE, MS, HPLC) purify->analyze

Two-stage workflow for conjugation via the deprotected aldehyde group.
Protocol 2: Aldehyde Conjugation to a Protein via Reductive Amination

Materials:

  • This compound.

  • Deprotection Buffer: 0.1 M Acetate buffer, pH 5.0.

  • Protein of interest with accessible primary amines.

  • Conjugation Buffer: 0.1 M MES or HEPES, 150 mM NaCl, pH 6.5.

  • Sodium cyanoborohydride (NaBH₃CN).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

Part A: Deprotection of this compound

  • Dissolve this compound in the Deprotection Buffer.

  • Incubate at room temperature. The required time is highly dependent on the stability of your specific acetal but can range from 1 to 24 hours at pH 5. This step must be optimized.

  • After incubation, adjust the pH of the solution to ~6.5 using a suitable base. The resulting PEG-aldehyde solution should be used immediately.

Part B: Reductive Amination

  • Prepare Protein: Exchange the buffer of the target protein into the Conjugation Buffer. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare Reducing Agent: Prepare a fresh solution of NaBH₃CN in the Conjugation Buffer.

  • Initiate Reaction: Add the deprotected PEG-aldehyde solution to the protein solution at a desired molar excess (e.g., 20-50 fold).

  • Immediately add the NaBH₃CN solution to the reaction mixture to a final concentration of ~20 mM.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purify: Purify the conjugate from excess reagents using size-exclusion chromatography or another suitable method.

  • Analyze: Confirm successful conjugation using SDS-PAGE, HPLC, or mass spectrometry.

Analysis and Purification

FAQs - Analysis and Purification

Q1: How can I confirm my conjugation was successful?

A1: Several methods can be used:

  • SDS-PAGE: A successful conjugation will result in a visible increase in the molecular weight of your protein, causing the band to shift upwards on the gel.

  • Mass Spectrometry (MS): This provides the most definitive evidence and can determine the exact mass of the conjugate, allowing you to calculate the degree of labeling (number of PEG molecules per target molecule).[14]

  • HPLC: Techniques like Size-Exclusion (SEC) or Ion-Exchange (IEX) chromatography can separate the conjugated product from the starting materials. The conjugate will typically elute earlier in SEC and may have a different retention time in IEX compared to the unconjugated molecule.[8][13][15]

Q2: What is the best method to purify my PEGylated product?

A2: The most common and effective methods are based on chromatography:

  • Size-Exclusion Chromatography (SEC): This is an excellent method for removing small molecules like unreacted PEG reagent and byproducts from the much larger PEGylated protein conjugate.[15][]

  • Ion-Exchange Chromatography (IEX): PEGylation often shields the surface charges of a protein, altering its isoelectric point. This change in charge allows for the separation of unreacted, mono-PEGylated, and multi-PEGylated species.[13][15][17]

Troubleshooting Logic: Purification

Purification_Troubleshooting start Problem: Poor separation during purification check_method Which purification method? start->check_method sec SEC check_method->sec SEC iex IEX check_method->iex IEX sec_issue Issue: Co-elution of product and unreacted protein sec->sec_issue sec_cause Cause: Insufficient difference in hydrodynamic radius sec_issue->sec_cause sec_sol Solution: 1. Use a longer column or a resin with better resolution. 2. Switch to IEX chromatography. sec_cause->sec_sol iex_issue Issue: Product does not bind or elutes with starting material iex->iex_issue iex_cause Cause: Insufficient change in surface charge after PEGylation iex_issue->iex_cause iex_sol Solution: 1. Adjust buffer pH to maximize charge difference. 2. Optimize salt gradient for elution. 3. Try a different chromatography method (e.g., HIC). iex_cause->iex_sol

Logic diagram for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during protein PEGylation, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Optimization

Q1: My PEGylation reaction is resulting in a low yield of the desired conjugate. What are the most common causes?

Low PEGylation yield can stem from several factors throughout the experimental workflow. The primary areas to investigate are the reaction conditions, the quality of the reagents, the stability of the protein, and the purification process. Common culprits include suboptimal pH, incorrect molar ratio of PEG to protein, degradation of the PEG reagent, and competing side reactions like protein aggregation or dimerization.[1][2]

Q2: How critical is the pH of the reaction buffer, and what are the optimal ranges for different PEGylation chemistries?

The pH of the reaction buffer is a critical parameter that directly influences the reactivity of specific amino acid residues and the stability of the PEG reagent.[1]

  • Amine-Specific PEGylation (e.g., PEG-NHS ester): For targeting lysine residues, a pH range of 7.0 to 9.0 is generally recommended. To selectively target the N-terminal α-amino group, which typically has a lower pKa (7.6-8.0) than the ε-amino group of lysine (9.3-10.5), the reaction should be performed at a lower pH, around 7.0 or slightly below.[1][3]

  • Thiol-Specific PEGylation (e.g., PEG-Maleimide): To ensure the cysteine residue's thiol group is in its reactive thiolate anion form, a pH between 6.5 and 7.5 is optimal. It is important to keep the pH below 9.0 to avoid potential side reactions with lysine residues.[3]

  • Aldehyde/Ketone PEGylation (Reductive Amination): This reaction is typically carried out at a slightly acidic to neutral pH (6.0-7.5) to facilitate the formation of the Schiff base intermediate, followed by reduction.

Q3: What is the recommended molar ratio of PEG reagent to protein?

The optimal molar ratio of PEG reagent to protein is highly dependent on the protein itself, the number of available reaction sites, and the desired degree of PEGylation (e.g., mono-PEGylated vs. multi-PEGylated). A common starting point is a molar excess of the PEG reagent. However, a very large excess can sometimes lead to increased multi-PEGylated species and complicate downstream purification.[4] It is often necessary to perform a series of small-scale optimization reactions with varying PEG-to-protein molar ratios to determine the ideal condition for your specific application.[5]

Q4: My protein is prone to aggregation and dimerization during the reaction. How can I mitigate this?

Aggregation and disulfide-linked dimerization are common side reactions, especially in thiol-specific PEGylation, that can significantly reduce the yield of the desired PEGylated product.[1]

  • Optimize Protein Concentration: High protein concentrations can favor intermolecular interactions. Experiment with a lower protein concentration.

  • Control pH: For thiol-PEGylation, ensure the pH is not excessively high, as alkaline conditions can promote disulfide bond formation.[1]

  • Exclude Oxygen: For thiol-specific reactions, degassing the buffers and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of free thiols, which leads to dimerization.[1]

  • Add Excipients: In some cases, the addition of stabilizing excipients to the reaction buffer can help maintain protein conformation and reduce aggregation.

Reagent Quality & Handling

Q5: How can I be sure my PEG reagent is active?

The quality and activity of the PEG reagent are paramount for a successful reaction.

  • Storage: Ensure the PEG reagent has been stored under the recommended conditions (typically cold and dry, protected from light) to prevent hydrolysis and degradation.

  • Freshly Prepared Solutions: Prepare solutions of the PEG reagent immediately before use, especially for moisture-sensitive reagents like NHS esters.

  • Quality of Starting Material: The purity of the PEG itself is crucial. Impurities, such as PEG diol in a batch of monomethoxy PEG (mPEG), can lead to cross-linking and the formation of undesirable byproducts.[6] Low molecular weight PEG impurities can also compete in the reaction, lowering the yield of the desired product.[1]

Purification & Analysis

Q6: I am having difficulty separating the PEGylated protein from unreacted protein and free PEG. What are the best purification methods?

The choice of purification method depends on the size difference between the PEGylated and un-PEGylated protein and the nature of the impurities.

  • Ion-Exchange Chromatography (IEX): This is often the method of choice as PEGylation can alter the net charge of the protein, allowing for separation of mono-, multi-, and un-PEGylated species.[1][3]

  • Size-Exclusion Chromatography (SEC): SEC is effective for separating PEGylated proteins from unreacted, smaller PEG reagents. However, it may not be able to resolve un-PEGylated protein from the PEGylated product if the size difference is not substantial.[1][7]

  • Hydrophobic Interaction Chromatography (HIC): HIC can sometimes be used, but its effectiveness is protein-dependent as PEG itself can interact with the hydrophobic media.[1]

Q7: How can I accurately determine the yield and degree of PEGylation?

Several analytical techniques can be used to quantify the extent of PEGylation.

  • SDS-PAGE: A simple and rapid method to visualize the increase in apparent molecular weight of the protein after PEGylation. It provides a semi-quantitative estimate of the conversion.[7]

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to quantify the relative amounts of PEGylated and un-PEGylated protein by integrating the peak areas.[7]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of PEG chains attached.[7]

  • Colorimetric Assays (e.g., TNBS assay): For amine-targeted PEGylation, the TNBS assay can be used to quantify the reduction in free amino groups, thereby estimating the degree of PEGylation.[7]

Data Summary Tables

Table 1: Recommended Reaction Conditions for Common PEGylation Chemistries

PEGylation ChemistryTarget ResidueRecommended pH RangeTypical Reaction TimeKey Considerations
NHS EsterLysine, N-terminus7.0 - 9.030 min - 2 hrsProne to hydrolysis; use freshly prepared reagents. Lower pH for N-terminal selectivity.[1][8]
MaleimideCysteine6.5 - 7.51 - 4 hrsPerform under inert conditions to prevent thiol oxidation.[1][8]
AldehydeN-terminus, Lysine6.0 - 7.52 - 24 hrsRequires a reducing agent (e.g., sodium cyanoborohydride).[1][8]
EpoxideLysine, Cysteine, Histidine8.5 - 9.512 - 48 hrsCan react with multiple nucleophiles; may have lower selectivity.[8]

Table 2: Comparison of Analytical Techniques for PEGylation Analysis

TechniquePrincipleInformation ProvidedProsCons
SDS-PAGE Separation by sizeApparent molecular weight, qualitative yieldRapid, inexpensive, widely availableSemi-quantitative, resolution may be poor for small PEGs.[7]
SEC-HPLC Separation by hydrodynamic radiusQuantitative yield, separation of speciesQuantitative, high resolutionMay not resolve species with similar sizes.[7]
Mass Spectrometry Mass-to-charge ratioPrecise molecular weight, degree of PEGylationHighly accurate and detailed informationRequires specialized equipment, can be complex.[7]
TNBS Assay Colorimetric detection of free aminesDegree of amine PEGylationQuantitative, relatively simpleIndirect measurement, only for amine PEGylation.[7]

Experimental Protocols

Protocol 1: General Procedure for SDS-PAGE Analysis of PEGylation Reactions

  • Sample Preparation:

    • Collect aliquots from your PEGylation reaction at different time points (e.g., 0, 30, 60, 120 minutes) and a final time point.

    • Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., Tris buffer or glycine for NHS ester reactions).

    • Mix the quenched samples with an appropriate volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Include controls: un-PEGylated protein and, if possible, a previously characterized PEGylated standard.

  • Gel Electrophoresis:

    • Heat the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest and its PEGylated forms.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[7]

    • Alternatively, for specific PEG visualization, a barium iodide staining procedure can be used.[7]

    • De-stain the gel until the bands are clearly visible against a clear background.

  • Analysis:

    • Image the gel. The PEGylated protein will appear as a band or a smear with a higher apparent molecular weight compared to the un-PEGylated protein.

    • The decrease in the intensity of the un-PEGylated protein band over time gives a qualitative indication of the reaction progress and yield.

Protocol 2: General Procedure for SEC-HPLC Analysis

  • System Preparation:

    • Equilibrate a suitable size-exclusion column with a mobile phase appropriate for your protein (e.g., phosphate-buffered saline).

    • Ensure the system is running at a stable pressure and baseline.

  • Sample Preparation:

    • Quench an aliquot of the PEGylation reaction mixture.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

    • Dilute the sample in the mobile phase to a concentration within the linear range of the detector.

  • Chromatographic Run:

    • Inject the prepared sample onto the SEC column.

    • Run the chromatogram isocratically at a constant flow rate.

    • Monitor the elution profile using a UV detector at 280 nm for protein detection.[7]

  • Data Analysis:

    • Identify the peaks corresponding to the PEGylated protein, un-PEGylated protein, and free PEG reagent (if it absorbs at 280 nm). The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.[7]

    • Integrate the area under each peak.

    • Calculate the percentage of PEGylated protein using the following formula: % PEGylated Protein = (Area of PEGylated Protein Peak / (Area of PEGylated Protein Peak + Area of Un-PEGylated Protein Peak)) * 100

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Prepare Protein Solution Reaction_Mixture Combine Protein and PEG Reagent Protein_Solution->Reaction_Mixture PEG_Reagent Prepare PEG Reagent Solution PEG_Reagent->Reaction_Mixture Incubation Incubate under Optimized Conditions (pH, Temp, Time) Reaction_Mixture->Incubation Quench Quench Reaction Incubation->Quench Purification_Step Purify PEGylated Protein (IEX, SEC) Quench->Purification_Step Analysis_Step Analyze Product (SDS-PAGE, SEC-HPLC, MS) Purification_Step->Analysis_Step Final_Product Characterized PEGylated Protein Analysis_Step->Final_Product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low PEGylation Yield Observed Reaction_Conditions Suboptimal Reaction Conditions? Start->Reaction_Conditions Reagent_Quality Poor Reagent Quality? Start->Reagent_Quality Protein_Issues Protein Instability? Start->Protein_Issues Purification_Loss Loss During Purification? Start->Purification_Loss Optimize_Conditions Optimize pH, Molar Ratio, Temp, Time Reaction_Conditions->Optimize_Conditions Yes Check_Reagents Verify PEG Activity, Use Fresh Reagents Reagent_Quality->Check_Reagents Yes Address_Stability Lower Protein Conc., Degas Buffers Protein_Issues->Address_Stability Yes Optimize_Purification Select Appropriate Chromatography Method Purification_Loss->Optimize_Purification Yes

References

Technical Support Center: Mitigating Aggregation in ADC Constructs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) when utilizing Polyethylene Glycol (PEG) linkers.

Troubleshooting Guide

Symptom: Increased aggregation of your ADC construct observed by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) post-conjugation or during storage.

Potential Causes & Corrective Actions:

Aggregation in ADCs is a multifaceted issue, often stemming from the increased hydrophobicity imparted by the cytotoxic payload.[1][2][3][4][5] While PEG linkers are designed to counteract this, suboptimal linker characteristics, formulation conditions, or handling procedures can still lead to aggregation.[6][7][8]

Potential Cause Recommended Action Rationale
Inadequate PEG Linker Hydrophilicity - Increase the length of the PEG linker (e.g., from PEG4 to PEG8 or PEG12).[9][10] - Consider branched or multi-arm PEG linkers for highly hydrophobic payloads.[4] - Utilize monodisperse PEG linkers instead of polydisperse mixtures.[11]Longer or branched PEG chains provide a more substantial hydration shell around the hydrophobic payload, enhancing solubility and creating steric hindrance to prevent intermolecular interactions.[6][11][12] Monodisperse linkers ensure a homogeneous ADC population with predictable properties.[13]
High Drug-to-Antibody Ratio (DAR) - Reduce the average DAR of your ADC preparation. A DAR of 2-4 is often a good starting point.[4][14][15] - Employ site-specific conjugation techniques to produce homogeneous ADCs with a defined DAR.[13]Higher DARs increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[14][15][16] Site-specific conjugation prevents the formation of highly conjugated, aggregation-prone species.
Suboptimal Formulation Buffer - Optimize the pH of the formulation buffer to be at least 1-2 units away from the antibody's isoelectric point (pI).[7] - Adjust the ionic strength of the buffer. A typical starting point is 150 mM NaCl.[7] - Screen different buffer systems (e.g., histidine, citrate).[17][18]At the pI, the net charge of the protein is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[7] Appropriate ionic strength can shield charged patches and prevent aggregation.
Absence of Stabilizing Excipients - Incorporate surfactants such as Polysorbate 20 or 80 (typically at 0.01-0.1%). - Add cryoprotectants/stabilizers like sucrose or trehalose, especially if the ADC will be frozen.[7]Surfactants can prevent surface-induced aggregation and shield hydrophobic patches on the ADC.[19] Sugars can stabilize the protein structure during freezing and long-term storage.
Physical Stress - Minimize freeze-thaw cycles by aliquoting the ADC into single-use vials.[7][8] - Avoid vigorous agitation or high shear forces during processing.[3] - Protect from light, as some payloads are photosensitive.[3]Physical stresses can lead to denaturation and exposure of hydrophobic regions, promoting aggregation.[3][8]
Quantitative Data Summary

The following tables summarize the impact of PEG linker length and Drug-to-Antibody Ratio (DAR) on ADC aggregation and clearance, compiled from various preclinical studies.

Table 1: Impact of PEG Linker Length on ADC Aggregation & Pharmacokinetics

ADC ConstructPEG Linker Length% Aggregation (by SEC)Plasma ClearanceReference
anti-CD30-MMAENo PEG>5%Rapid[10]
anti-CD30-MMAEPEG4<2%Moderate[10]
anti-CD30-MMAEPEG8<2%Slow[10]
anti-CD30-MMAEPEG12<2%Slow[10]
Trastuzumab-DM1Linear PEG24Higher tendency to aggregate at DAR > 4Faster for higher DAR[20]
Trastuzumab-DM1Pendant PEG12Lower tendency to aggregate at DAR > 4Slower for higher DAR[20]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

ADC ConstructAverage DAR% AggregationIn Vivo EfficacyPlasma ClearanceReference
Maytansinoid ADC~2LowEffectiveComparable to lower DARs[14]
Maytansinoid ADC~6ModerateEffectiveComparable to lower DARs[14]
Maytansinoid ADC~10HighDecreasedRapid[14]
Trastuzumab-vc-MMAE2-8Not specifiedDAR dependentNot specified[21]

Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments based on their hydrodynamic volume.[3][]

Methodology:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a UV detector.[1][23]

  • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, TSKgel UP-SW3000).[20][23]

  • Mobile Phase: A phosphate-buffered saline (PBS) or similar physiological pH buffer is commonly used. For more hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol or acetonitrile) may be necessary to prevent secondary interactions with the column matrix.[5][23]

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample.[23]

  • Chromatographic Separation: Run an isocratic elution for approximately 20-30 minutes.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas for aggregates (eluting earliest), the monomer, and any fragments (eluting latest). Calculate the percentage of each species relative to the total peak area.[23]

Dynamic Light Scattering (DLS) for Stability Assessment

Objective: To determine the hydrodynamic radius (Rh), size distribution, and propensity for aggregation of the ADC in solution.[16][18][24]

Methodology:

  • System: A DLS instrument (e.g., DynaPro Plate Reader).[16]

  • Sample Preparation: Prepare ADC samples at a suitable concentration (e.g., 1 mg/mL) in the desired formulation buffer. Ensure samples are filtered to remove extraneous dust and particles.

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Acquire multiple measurements to ensure reproducibility.

  • Forced Degradation Studies (Optional): To assess thermostability, perform a temperature ramp (e.g., from 25°C to 85°C at a controlled rate) and monitor the change in hydrodynamic radius. The temperature at which a significant increase in size is observed is the onset temperature of aggregation (Tagg).[25]

  • Data Analysis: Analyze the correlation function to obtain the average hydrodynamic radius (Rh) and the polydispersity index (%Pd), which indicates the width of the size distribution. An increase in Rh or %Pd over time or with stress indicates aggregation.[16]

Visualizations

ADC_Aggregation_Mechanism Mechanism of PEG Linkers in Preventing ADC Aggregation cluster_0 Without PEG Linker cluster_1 With PEG Linker ADC1 ADC (Hydrophobic Payload) Aggregate Aggregate Formation ADC1->Aggregate Hydrophobic Interaction ADC2 ADC (Hydrophobic Payload) ADC2->Aggregate Hydrophobic Interaction PEG_ADC1 PEGylated ADC Stable Stable Monomers PEG_ADC1->Stable Steric Hindrance & Increased Hydrophilicity PEG_ADC2 PEGylated ADC PEG_ADC2->Stable Steric Hindrance & Increased Hydrophilicity HydrophobicPayload Hydrophobic Payload HydrophobicPayload->ADC1 HydrophobicPayload->PEG_ADC1 Antibody Antibody Antibody->ADC1 Antibody->PEG_ADC1 PEGLinker PEG Linker PEGLinker->PEG_ADC1

Caption: Role of PEG linkers in preventing ADC aggregation.

Troubleshooting_Workflow Troubleshooting Workflow for ADC Aggregation Start Aggregation Observed (High %HMW in SEC) CheckDAR Is DAR > 4? Start->CheckDAR ReduceDAR Reduce DAR CheckDAR->ReduceDAR Yes CheckLinker Is PEG linker length adequate? CheckDAR->CheckLinker No Reanalyze Re-analyze by SEC/DLS ReduceDAR->Reanalyze IncreasePEG Increase PEG Length (e.g., PEG8, PEG12) CheckLinker->IncreasePEG No CheckFormulation Is formulation optimized? CheckLinker->CheckFormulation Yes IncreasePEG->Reanalyze OptimizeFormulation Optimize pH, Ionic Strength & Add Excipients CheckFormulation->OptimizeFormulation No CheckHandling Review Handling & Storage Procedures CheckFormulation->CheckHandling Yes OptimizeFormulation->Reanalyze OptimizeHandling Minimize Freeze-Thaw, Avoid Agitation CheckHandling->OptimizeHandling No CheckHandling->Reanalyze Yes OptimizeHandling->Reanalyze Reanalyze->CheckDAR Unsuccessful End Aggregation Mitigated Reanalyze->End Successful

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in ADC constructs?

A1: The primary cause of aggregation is the increased hydrophobicity of the ADC molecule after conjugating a typically hydrophobic small molecule drug to the antibody.[1][2][3] These hydrophobic payloads can create patches on the antibody surface, leading to self-association and aggregation to minimize exposure to the aqueous environment.[7]

Q2: How do PEG linkers help prevent aggregation?

A2: PEG linkers mitigate aggregation through two main mechanisms. Firstly, they are highly hydrophilic and create a "hydration shell" around the hydrophobic payload, increasing the overall solubility of the ADC.[11][12] Secondly, the flexible PEG chain provides steric hindrance, which physically blocks the hydrophobic regions of adjacent ADC molecules from interacting with each other.[6]

Q3: What is the ideal Drug-to-Antibody Ratio (DAR) to minimize aggregation?

A3: While a higher DAR can increase potency, it also increases hydrophobicity and the risk of aggregation.[14][16] Generally, an average DAR of 2 to 4 is considered a good balance between efficacy and stability for many ADCs.[4][15] However, the optimal DAR is specific to the antibody, payload, and linker combination.

Q4: Can the type of PEG linker (e.g., linear vs. branched) make a difference?

A4: Yes. For highly hydrophobic payloads or high DAR constructs, branched or "pendant" PEG linkers can be more effective at shielding hydrophobicity and preventing aggregation compared to linear PEG linkers of an equivalent molecular weight.[4][20]

Q5: My ADC is stable immediately after purification but aggregates during storage. What should I investigate?

A5: Aggregation during storage typically points to issues with the formulation or storage conditions.[2][3] You should re-evaluate your formulation buffer (pH, ionic strength), consider adding stabilizing excipients like polysorbate or sucrose, and ensure proper storage procedures are followed, such as minimizing freeze-thaw cycles and protecting the ADC from light.[3][7][19]

Q6: What analytical technique is the gold standard for quantifying ADC aggregation?

A6: Size Exclusion Chromatography (SEC) is the industry standard for quantifying soluble aggregates (dimers, trimers, and higher-order species) in ADC preparations.[1][3][] It separates molecules based on size, providing a percentage of high molecular weight species (%HMW) relative to the monomeric ADC. DLS is a complementary technique that is very sensitive to the presence of large aggregates and is useful for screening formulation stability.[18][24]

References

Technical Support Center: Hydrolysis of Diethyl Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of diethyl acetal protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the acidic hydrolysis of a diethyl acetal?

A1: The most common method for the deprotection of acetals is acid-catalyzed hydrolysis.[1] Typical conditions involve stirring the acetal in a mixture of an organic solvent (like acetone, THF, or dichloromethane) and an aqueous acid. Common acids used are hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH). The reaction is often carried out at room temperature, but gentle heating may be required for more stable acetals. An excess of water is used to drive the equilibrium towards the deprotected carbonyl compound.

Q2: My starting material contains other acid-sensitive functional groups. What are some milder alternatives to strong aqueous acids for deprotection?

A2: Several milder methods can be employed to deprotect acetals in the presence of acid-sensitive functionalities:

  • Lewis Acid Catalysis: Lewis acids such as bismuth(III) nitrate pentahydrate, bismuth(III) triflate, cerium(III) triflate, and tin(IV) chloride can catalyze acetal cleavage under nearly neutral or very mild conditions.

  • Solid-Supported Acids: Heterogeneous acid catalysts like Amberlyst-15 resin simplify work-up and can offer milder reaction conditions.

  • Neutral, Non-Hydrolytic Conditions: A highly effective method involves the use of molecular iodine (I₂) in acetone. This reaction proceeds via a substrate exchange mechanism under neutral conditions and is compatible with a wide range of sensitive groups.

  • Electrochemical Methods: Electrochemical deprotection offers a neutral alternative, often using lithium perchlorate as both an electrolyte and an oxygen source.[2]

Q3: How can I monitor the progress of my deprotection reaction?

A3: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). The starting acetal is typically less polar than the resulting aldehyde or ketone. A significant decrease in the Rf value of the product compared to the starting material will be observed. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection

Q: My deprotection reaction is very slow or has stalled, resulting in a low yield of the desired product. How can I drive the reaction to completion?

A: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction parameters:

  • Increase Catalyst Concentration: For acid-catalyzed reactions, a slight increase in the acid concentration may be necessary. However, be cautious as this can lead to side reactions with sensitive substrates.

  • Elevate the Temperature: Gently heating the reaction mixture can significantly accelerate the rate of hydrolysis. For instance, refluxing in acetone may be necessary for more stable acetals.

  • Solvent Selection: The choice of solvent can impact reaction rates. For hydrolytic deprotections, ensuring the presence of sufficient water is crucial. A biphasic system (e.g., THF/H₂O) or a wet organic solvent can be effective. For iodine-catalyzed reactions, acetone is the preferred solvent.

  • Water Content: For hydrolytic methods, the presence of water is essential. Conversely, for exchange-based mechanisms like the iodine/acetone system, excess water can slow down the reaction.

Issue 2: Observation of Unexpected Side Products

Q: I am observing significant side product formation during the deprotection. What are these impurities and how can I prevent them?

A: Under acidic conditions, several side reactions can occur, leading to the formation of unwanted byproducts. The nature of these side products depends on the structure of your substrate.

  • Enol Ether Formation: In the absence of sufficient water, the elimination of one equivalent of ethanol from the protonated acetal can lead to the formation of a stable enol ether.

    • Prevention: Ensure an adequate amount of water is present in the reaction mixture to trap the intermediate oxocarbenium ion and favor hydrolysis over elimination.

  • Aldol Condensation: If the resulting aldehyde or ketone has α-hydrogens, it can undergo acid-catalyzed self-condensation to form aldol addition or condensation products.[3][4][5][6][7][8]

    • Prevention: Use milder reaction conditions (lower temperature, weaker acid) and monitor the reaction closely to stop it as soon as the starting material is consumed. Milder deprotection methods that avoid strong acids are also recommended.

  • Polymerization: Aldehydes, especially formaldehyde and acetaldehyde, are prone to polymerization under acidic conditions.[9][10]

    • Prevention: Similar to preventing aldol condensation, employ milder conditions and shorter reaction times. It may also be beneficial to work at lower concentrations.

  • Rearrangements: If the substrate has a propensity to form a stable carbocation, acid-catalyzed rearrangements, such as pinacol-type rearrangements for α-hydroxy aldehydes, may occur.

Issue 3: Degradation of Acid-Sensitive Substrates

Q: My starting material or product is degrading under the acidic deprotection conditions. How can I deprotect the acetal without affecting other sensitive functional groups?

A: Protecting groups are chosen for their stability, but the deprotection conditions can sometimes affect other parts of the molecule.

  • Use Milder Catalysts: Switch from strong Brønsted acids (HCl, H₂SO₄) to milder options like p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a solid acid catalyst like Amberlyst-15.

  • Employ Lewis Acids: Many Lewis acids can catalyze acetal cleavage under nearly neutral conditions, which are often compatible with acid-sensitive groups.

  • Utilize Neutral Deprotection Methods: For highly sensitive substrates, non-acidic methods are ideal. The use of molecular iodine in acetone is a prime example of a mild and highly chemoselective deprotection that tolerates a wide range of functional groups.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various diethyl acetal deprotection methods.

Table 1: Comparison of Acidic Hydrolysis Conditions

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHAcetaldehyde diethyl acetalEthanol/WaterReflux274[11]
Amberlyst-154,4-dimethoxybutan-1-olAcetone/WaterRoom Temp12-24High
HCl (1M)N-Benzylaminoacetaldehyde diethyl acetalAcetone/WaterRoom Temp1-4Good

Table 2: Comparison of Mild and Neutral Deprotection Methods

ReagentSubstrateSolventTemperature (°C)TimeYield (%)Reference
I₂ (10 mol%)Acyclic AcetalsAcetoneRoom Temp5 min>95[12][13][14][15][16]
I₂ (10 mol%)Cyclic AcetalsAcetone565 min>95[12][13][14][15][16]
Bi(NO₃)₃·5H₂OVarious AcetalsCH₃CNRoom Temp2High[17]
SnCl₄/H₂OVarious AcetalsCH₂Cl₂Room Temp5 min~99[18]
DecaboraneVarious Acetalsaq. THFRoom Temp-High[19]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis with p-Toluenesulfonic Acid (p-TsOH)

  • Dissolve the diethyl acetal (1.0 eq) in a suitable organic solvent (e.g., acetone, THF).

  • Add water (1.5-2.0 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05-0.1 eq).

  • Stir the reaction mixture at room temperature or heat gently if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a mild base such as solid sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).

  • Stir for 10-15 minutes.

  • Filter the mixture if solids are present and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection using Amberlyst-15 Resin

  • To a solution of the diethyl acetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v), add Amberlyst-15 resin (e.g., 15-20% by weight of the acetal).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with the organic solvent used in the reaction.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography.

Protocol 3: Deprotection under Neutral Conditions using Iodine in Acetone

  • Dissolve the diethyl acetal (1.0 mmol) in reagent-grade acetone (10 mL).

  • Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.

  • Stir the mixture at room temperature. For acyclic acetals, the reaction is often complete within 5 minutes. More stable cyclic acetals may require gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.

Visualizations

Hydrolysis_Mechanism Acetal Diethyl Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium - EtOH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Carbonyl Carbonyl (Aldehyde/Ketone) ProtonatedHemiacetal->Carbonyl - EtOH - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of a diethyl acetal.

Side_Reactions Start Protonated Acetal Intermediate DesiredPath Hydrolysis (Desired Pathway) Start->DesiredPath + H₂O SidePath1 Elimination Start->SidePath1 - EtOH (Insufficient H₂O) Product Aldehyde / Ketone DesiredPath->Product EnolEther Enol Ether SidePath1->EnolEther SidePath2 Further Reactions of Product Aldol Aldol Condensation Product SidePath2->Aldol Polymer Polymer SidePath2->Polymer Product->SidePath2 Acid Catalyst

Caption: Potential side reactions during acidic hydrolysis of acetals.

Troubleshooting_Workflow Start Acetal Deprotection Issues Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Incomplete->SideProducts No IncreaseTemp Increase Temperature Increase Catalyst Conc. Incomplete->IncreaseTemp Yes ChangeSolvent Change Solvent Ensure H₂O Presence Incomplete->ChangeSolvent Yes Sensitive Sensitive Substrate? SideProducts->Sensitive No MilderConditions Use Milder Acid (p-TsOH, Amberlyst) SideProducts->MilderConditions Yes Success Successful Deprotection Sensitive->Success No NeutralConditions Use Neutral Method (I₂ in Acetone) Sensitive->NeutralConditions Yes IncreaseTemp->SideProducts ChangeSolvent->SideProducts MilderConditions->Success NeutralConditions->Success

Caption: Troubleshooting workflow for diethyl acetal deprotection.

References

Technical Support Center: Purification of Diethyl Acetal-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide expert troubleshooting advice and detailed protocols for the purification of Diethyl acetal-PEG4-amine and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound conjugates?

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique. Specifically, Reversed-Phase HPLC (RP-HPLC) is highly effective for separating PEGylated conjugates from unreacted starting materials and other impurities based on hydrophobicity.[1][] Size-Exclusion Chromatography (SEC) can also be useful, particularly for removing low molecular weight by-products.[]

Q2: What is the expected purity for this compound after purification?

Commercially available this compound typically has a purity of 98% or higher.[3] The final purity of your conjugate will depend on the efficiency of the conjugation reaction and the optimization of the purification protocol.

Q3: The Diethyl acetal group is acid-sensitive. How does this impact purification?

The diethyl acetal is a protecting group for an aldehyde and is susceptible to hydrolysis under acidic conditions.[4] Many standard RP-HPLC protocols use mobile phases containing 0.1% Trifluoroacetic Acid (TFA), which is acidic. While often necessary for good peak shape, prolonged exposure or harsh acidic conditions can lead to premature deprotection of the acetal, yielding the free aldehyde. It is crucial to work quickly and neutralize collected fractions if the aldehyde form is not desired at this stage.

Q4: My final product is a TFA salt. Is this problematic and how can I remove it?

After RP-HPLC purification with TFA in the mobile phase, the purified conjugate will likely be a TFA salt, as TFA binds to the basic primary amine group.[5] Residual TFA can be toxic to cells and may interfere with downstream biological assays.[5][6] It can be removed or exchanged through several methods, including repeated lyophilization with an HCl solution or by using anion exchange chromatography.[6][7]

Q5: What analytical techniques are used to characterize the purified conjugate?

To confirm a successful conjugation and assess purity, a combination of techniques is recommended:

  • RP-HPLC: To assess purity by observing the number and shape of peaks.[8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the conjugate, identifying the desired product and any impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure, including the presence of the characteristic signals for the diethyl acetal group and the PEG chain.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification 1. Adsorption to Stationary Phase: The basic amine group can interact strongly with silica-based columns, leading to poor recovery.• For normal-phase chromatography, consider pre-treating the silica gel with a base like triethylamine.• For RP-HPLC, ensure the mobile phase pH is low enough (e.g., using TFA) to protonate the amine, which can reduce tailing and improve recovery.
2. Product Precipitation: The conjugate may have poor solubility in the mobile phase.• Ensure the conjugate is fully dissolved in the injection solvent.• Adjust the mobile phase composition to improve solubility throughout the gradient.
Multiple Peaks in HPLC Analysis 1. Premature Deprotection: The acidic mobile phase (e.g., 0.1% TFA) has caused the diethyl acetal to hydrolyze, creating the free aldehyde alongside your desired product.• Minimize the time the conjugate is exposed to acidic conditions.• Immediately neutralize the collected HPLC fractions with a base like ammonium bicarbonate before solvent removal.• Use a less acidic modifier if chromatography is still effective (e.g., 0.1% formic acid).
2. Incomplete Reaction: The peak may correspond to unreacted starting material (e.g., the molecule you are conjugating to the PEG-amine).• Optimize the conjugation reaction conditions (e.g., stoichiometry, reaction time, pH) to drive it to completion.• Adjust the HPLC gradient to achieve better separation between the starting material and the product.
3. Side Products: The conjugation reaction may have produced unexpected byproducts.• Use LC-MS to identify the mass of the impurity peaks to understand their origin.• Re-evaluate the reaction chemistry to minimize side reactions.
Broad, Tailing Peaks in HPLC 1. High Polarity: The PEG chain imparts high polarity, which can lead to poor chromatographic behavior.• Optimize the HPLC gradient. A shallower gradient can often improve peak shape and resolution.• Ensure the use of an ion-pairing agent like TFA to improve interaction with the C18 stationary phase.
2. Column Overload: Too much sample was injected onto the column.• Reduce the injection volume or the concentration of the sample. The typical loading capacity for preparative RP-HPLC is around 1-2 mg of peptide per mL of packed column volume.[9]
NMR Spectrum Shows No Acetal Protons 1. Complete Hydrolysis: The acetal group was completely cleaved during purification or workup.• This confirms that your purification conditions (e.g., prolonged exposure to TFA) led to deprotection. If the free aldehyde is the desired final product, no action is needed.• If the protected form is required, the purification must be repeated with non-acidic conditions or immediate neutralization of fractions.

Experimental Protocols

Protocol: Preparative RP-HPLC Purification

This protocol provides a general guideline for purifying a this compound conjugate. It should be optimized for each specific conjugate.

  • Column and Mobile Phase Selection:

    • Column: A preparative C18 column is typically used for PEG compounds.

    • Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA).

  • Method Development (Analytical Scale):

    • Before scaling up, develop a separation method on an analytical C18 column.

    • Dissolve a small amount of the crude reaction mixture in Mobile Phase A or a suitable solvent.

    • Inject the sample and run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Identify the retention time of your desired product and key impurities.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).

    • Dissolve the crude conjugate in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be used.

    • Inject the dissolved sample onto the column.

    • Run the preparative gradient based on the analytical method, ensuring it is shallow enough around the elution time of the product to ensure good separation.

    • Collect fractions as the product peak elutes, monitoring via UV absorbance (typically 220 nm or 280 nm).

  • Product Recovery and Analysis:

    • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

    • Combine the fractions containing the pure product.

    • Crucial Step: If the acetal protection needs to be maintained, immediately buffer the pooled fractions to a neutral pH (e.g., with ammonium bicarbonate) before solvent removal.[4]

    • Remove the acetonitrile and water via rotary evaporation or lyophilization (freeze-drying). If a volatile buffer like ammonium bicarbonate was used, it will be removed during lyophilization.

Data Summary

Table 1: Typical RP-HPLC Parameters

ParameterTypical Value / Condition
Stationary Phase C18 or C8 Silica
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient Optimized linear gradient (e.g., 5-95% B over 30 min)
Flow Rate Dependent on column dimensions (Analytical: ~1 mL/min; Preparative: >20 mL/min)
Detection UV at 220 nm or 280 nm
Purity Benchmark >98% (for starting PEG reagent)[3]

Visualizations

G cluster_workflow Purification & Analysis Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node analysis_node analysis_node crude Crude Conjugate Mixture prep_hplc Preparative RP-HPLC (C18, TFA/ACN/H2O) crude->prep_hplc collect Collect Fractions prep_hplc->collect analyze Analyze Fractions (Analytical HPLC / LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure neutralize Optional: Neutralize with NH4HCO3 pool->neutralize lyophilize Lyophilization pool->lyophilize If neutralization is skipped neutralize->lyophilize final_product Purified Conjugate lyophilize->final_product

Caption: General workflow for the purification of this compound conjugates.

G cluster_troubleshooting Troubleshooting: Unexpected HPLC Peak start_node start_node decision_node decision_node result_node result_node solution_node solution_node start Unexpected Peak Observed in HPLC check_mass Does Mass Spec (MS) match the deprotected (aldehyde) product? start->check_mass is_aldehyde Yes, it matches the aldehyde. check_mass->is_aldehyde  Yes is_other No, it's another mass. check_mass->is_other  No sol_aldehyde Cause: Acetal hydrolysis due to acidic (TFA) mobile phase. Solution: Neutralize fractions immediately after collection. is_aldehyde->sol_aldehyde sol_other Cause: Unreacted starting material or reaction side-product. Solution: Optimize reaction and/or HPLC gradient for better separation. is_other->sol_other

Caption: Troubleshooting logic for identifying an unexpected peak during HPLC analysis.

References

Technical Support Center: Diethyl acetal-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of pH on reactions involving Diethyl acetal-PEG4-amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and how does pH affect them?

A1: this compound has two key functional groups: a primary amine (-NH₂) and a diethyl acetal protected aldehyde. The reactivity of both groups is highly dependent on pH.

  • Diethyl Acetal Group: This group is stable at neutral to basic pH but undergoes acid-catalyzed hydrolysis to release a reactive aldehyde. The rate of this hydrolysis increases significantly as the pH becomes more acidic.[1][2][3][4]

  • Primary Amine Group: The primary amine is a nucleophile that can react with various functional groups. Its reactivity is also pH-dependent. For reactions with aldehydes to form imines, the optimal pH is typically between 4 and 5.[5][6][7] For reactions with activated esters, such as N-hydroxysuccinimide (NHS) esters, the optimal pH range is generally 7 to 9.[8][9]

Q2: At what pH is the diethyl acetal group stable?

A2: The diethyl acetal group is generally stable at neutral to basic pH values (pH ≥ 7.4).[2] Under these conditions, the rate of hydrolysis is negligible, keeping the aldehyde protected.

Q3: What is the optimal pH for deprotecting the diethyl acetal to form the aldehyde?

A3: The optimal pH for the acid-catalyzed hydrolysis of the diethyl acetal group to release the aldehyde is in the acidic range. The reaction rate is dramatically influenced by pH, with faster hydrolysis occurring at lower pH values.[2] For example, the rate of hydrolysis can decrease threefold when the pH is raised from 5.0 to 5.5, and another threefold when raised to 6.0.[2] A specific pH should be chosen based on the desired reaction kinetics and the stability of other molecules in the reaction.

Q4: What is the optimal pH for reacting the primary amine group?

A4: The optimal pH depends on the desired reaction:

  • Imine Formation (with an aldehyde): The reaction of the primary amine with an aldehyde to form an imine (Schiff base) is most efficient at a pH of approximately 4-5.[5][6][10] At a lower pH, the amine becomes protonated and non-nucleophilic, while at a higher pH, the acid catalysis required for the reaction is insufficient.[5][6]

  • Amide Bond Formation (with an NHS ester): The reaction with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond is most efficient at a pH range of 7-9.[8][9] In this range, the primary amine is sufficiently deprotonated and nucleophilic.

Q5: Can I perform a one-pot reaction involving both deprotection of the acetal and reaction of the amine?

A5: A one-pot reaction is challenging due to the opposing pH requirements for optimal acetal hydrolysis and subsequent amine reactions like imine formation or NHS ester conjugation. A sequential approach is generally recommended. First, deprotect the acetal under acidic conditions to form the aldehyde. Then, adjust the pH to the optimal range for the desired amine reaction.

Troubleshooting Guides

Issue 1: Low Yield of Aldehyde from Acetal Deprotection
Possible Cause Recommendation
pH is too high The hydrolysis of the diethyl acetal is acid-catalyzed. Ensure the pH of your reaction is sufficiently acidic. The rate of hydrolysis increases significantly with decreasing pH.[2]
Insufficient reaction time At milder acidic conditions (e.g., pH 5-6), the hydrolysis may be slow. Increase the reaction time and monitor the progress using an appropriate analytical technique.
Buffer interference While not common for this reaction, ensure your buffer components do not interfere with the reaction.
Issue 2: Low Yield of Imine (Schiff Base) Formation
Possible Cause Recommendation
pH is not optimal The optimal pH for imine formation is typically around 4-5.[5][6][7] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the dehydration step.[5][6]
Hydrolysis of the imine The imine formation reaction is reversible and the imine can be hydrolyzed back to the amine and aldehyde under acidic conditions.[5] Consider if subsequent steps need to be performed promptly or if the imine needs to be stabilized.
Steric hindrance Ensure that the reacting partners are not sterically hindered, which could prevent the reaction from occurring efficiently.
Issue 3: Low Yield of Amide Bond Formation with NHS Ester
Possible Cause Recommendation
pH is too low The primary amine needs to be in its unprotonated, nucleophilic form to react efficiently with an NHS ester. The optimal pH range is typically 7-9.[8][9]
Buffer contains primary amines Buffers such as Tris or glycine contain primary amines that will compete with your this compound for the NHS ester.[8][9] Use a non-amine-containing buffer like PBS, HEPES, or borate buffer.
Hydrolysis of the NHS ester NHS esters are susceptible to hydrolysis, especially at higher pH. Ensure the NHS ester is fresh and dissolved immediately before use. Do not prepare stock solutions for long-term storage.

Data Presentation

Table 1: pH Recommendations for this compound Reactions

Reaction Functional Group Optimal pH Range Key Considerations
Acetal Stability Diethyl Acetal≥ 7.4Stable, aldehyde is protected.[2]
Acetal Hydrolysis (Deprotection) Diethyl AcetalAcidic (e.g., < 6.0)Rate increases as pH decreases.[2]
Imine Formation Primary Amine4.0 - 5.0Balances amine nucleophilicity and acid catalysis.[5][6][7]
NHS Ester Conjugation Primary Amine7.0 - 9.0Ensures amine is deprotonated and nucleophilic.[8][9]

Experimental Protocols

Protocol 1: Two-Step Protocol for Acetal Deprotection and Imine Formation

  • Acetal Deprotection:

    • Dissolve this compound in an appropriate acidic buffer (e.g., 0.1 M acetate buffer, pH 5.0).

    • Incubate the reaction at room temperature. The reaction time will depend on the specific pH chosen; monitor the reaction for the formation of the aldehyde.

    • Once deprotection is complete, the pH can be adjusted if necessary for the subsequent reaction. For imine formation, the pH may already be in the optimal range.

  • Imine Formation:

    • Add the aldehyde-containing molecule to the solution of the deprotected this compound.

    • Maintain the pH between 4 and 5.

    • Allow the reaction to proceed at room temperature. Monitor the formation of the imine.

Protocol 2: Amine-NHS Ester Conjugation

  • Buffer Preparation:

    • Prepare a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.5.

  • Reaction Setup:

    • Dissolve the this compound (with the acetal group intended to remain protected) in the prepared buffer.

    • Dissolve the NHS ester-containing molecule in a suitable dry, water-miscible organic solvent like DMSO or DMF immediately before use.

  • Conjugation:

    • Add the dissolved NHS ester to the solution of this compound.

    • Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if desired.

    • Purify the conjugate to remove unreacted reagents.

Visualizations

pH_Effect_on_Acetal Acetal This compound (Protected Aldehyde) Stable Stable Acetal->Stable pH ≥ 7.4 (Basic/Neutral) Hydrolysis Hydrolysis Acetal->Hydrolysis pH < 7 (Acidic) Aldehyde Aldehyde-PEG4-amine (Deprotected) Hydrolysis->Aldehyde Fast

Caption: pH effect on Diethyl acetal stability.

Amine_Reactions cluster_imine Reaction with Aldehyde cluster_amide Reaction with NHS Ester Amine This compound (Primary Amine) Imine Imine Product Amine->Imine pH 4-5 (Optimal) Amide Amide Product Amine->Amide pH 7-9 (Optimal) Protonated_Amine Protonated Amine (Non-nucleophilic) Amine->Protonated_Amine Low pH (e.g., < 4)

Caption: pH effect on primary amine reactions.

Troubleshooting_Workflow Start Low Reaction Yield? ReactionType What is the reaction? Start->ReactionType AcetalDeprotection Acetal Deprotection ReactionType->AcetalDeprotection Deprotection AmineReaction Amine Reaction ReactionType->AmineReaction Conjugation CheckAcetalpH Is pH acidic (e.g., < 6)? AcetalDeprotection->CheckAcetalpH CheckAmineReactionType Imine or Amide? AmineReaction->CheckAmineReactionType Success Optimize pH & Buffer CheckAcetalpH->Success Yes Failure Consult Further CheckAcetalpH->Failure No CheckIminepH Is pH 4-5? CheckAmineReactionType->CheckIminepH Imine CheckAmidepH Is pH 7-9? CheckAmineReactionType->CheckAmidepH Amide CheckIminepH->Success Yes CheckIminepH->Failure No CheckBuffer Using non-amine buffer? CheckAmidepH->CheckBuffer Yes CheckAmidepH->Failure No CheckBuffer->Success Yes CheckBuffer->Failure No

Caption: Troubleshooting workflow for low reaction yields.

References

storage and stability issues of amine-reactive PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, stability, and use of amine-reactive Polyethylene Glycol (PEG) linkers. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are amine-reactive PEG linkers and what are they used for? Amine-reactive PEG linkers are polymers functionalized with a reactive group that specifically targets primary amines (-NH2), such as those found on the N-terminus of proteins or the side chain of lysine residues.[1][2] These linkers are widely used in bioconjugation to connect molecules like proteins, antibodies, or peptides to other entities, including therapeutic agents or surfaces.[1][3] The PEG spacer itself is biocompatible, non-immunogenic, and improves the water solubility and pharmacokinetic properties of the resulting conjugate.[4]

Q2: What is the most common type of amine-reactive group on a PEG linker? The most common and popular amine-reactive group is the N-hydroxysuccinimide (NHS) ester.[4][5] NHS esters react with primary amines under mild conditions (pH 7-9) to form stable, covalent amide bonds.[2][6] Other amine-reactive groups include isothiocyanates, aldehydes, and epoxides.[4]

Q3: How should I properly store my amine-reactive PEG linker? Amine-reactive PEG linkers, especially those with NHS esters, are highly sensitive to moisture.[7][8] They should be stored at -20°C in a tightly sealed vial containing a desiccant.[2][7] To prevent moisture condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.[7][8]

Q4: Can I prepare a stock solution of my PEG-NHS ester for later use? No, it is strongly recommended not to prepare stock solutions for storage.[7][8] The NHS-ester group readily hydrolyzes in the presence of moisture, even in anhydrous solvents like DMSO or DMF if they have absorbed water from the atmosphere.[2][7] You should weigh and dissolve only the amount of reagent needed for the experiment immediately before use and discard any unused reconstituted reagent.[8][9]

Q5: What is hydrolysis and why is it a concern for PEG-NHS esters? Hydrolysis is a chemical reaction where the NHS ester reacts with water, converting it into a non-reactive carboxylic acid.[10][11] This reaction is the primary degradation pathway for these linkers and directly competes with the desired reaction with the amine on your target molecule.[2][5] If the linker hydrolyzes, it can no longer form an amide bond, leading to significantly reduced or failed conjugation efficiency.[10]

Troubleshooting Guide

Q1: My PEGylation reaction failed or has a very low yield. What went wrong? Low conjugation yield is a common problem, often stemming from one of several issues. The following decision tree can help diagnose the potential cause.

G cluster_reagent Reagent Integrity cluster_buffer Reaction Conditions start Low / No Conjugation Yield reagent_check Was the PEG-NHS linker handled properly? start->reagent_check buffer_check Was the correct reaction buffer used? reagent_check->buffer_check Yes reagent_storage Stored at -20°C with desiccant? Equilibrated to RT before opening? reagent_check->reagent_storage No amine_buffer Buffer contains primary amines? (e.g., Tris, Glycine) buffer_check->amine_buffer ph_check Was the reaction pH optimal (7.2-8.5)? protein_check Is the protein concentration adequate? ph_check->protein_check Yes ph_too_low pH too low (<7.0) Amine is protonated, less reactive. ph_check->ph_too_low No (Low) ph_too_high pH too high (>8.5) Rapid hydrolysis of NHS ester. ph_check->ph_too_high No (High) result_ok Problem Solved protein_check->result_ok Yes protein_dilute Dilute protein solutions (<1 mg/mL) require higher molar excess of PEG. protein_check->protein_dilute No reagent_hydrolyzed Linker may be hydrolyzed. Test activity (see Protocol 2). reagent_storage->reagent_hydrolyzed reagent_prep Dissolved immediately before use? amine_buffer->ph_check No amine_buffer->result_ok Yes (Use amine-free buffer like PBS, HEPES, Borate)

Caption: Decision tree for troubleshooting low PEGylation yield.

Q2: How can I know for sure if my PEG-NHS linker is still active? You can perform a simple qualitative assay to check for the presence of an active NHS ester. The assay involves inducing complete hydrolysis with a base (NaOH) and measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at 260 nm. An active reagent will show a significant increase in absorbance at 260 nm after base treatment.[10] For a detailed procedure, see Experimental Protocol 2 .

Q3: I see precipitates after adding the dissolved PEG linker to my protein solution. What should I do? This can happen if the final concentration of the organic solvent (used to dissolve the PEG linker) is too high, causing the protein to precipitate. Ensure the volume of organic solvent (e.g., DMSO, DMF) does not exceed 10% of the total reaction volume.[8][9] Additionally, some PEG linkers have lower solubility in buffers with high salt concentrations.[12]

Q4: Why is it important to avoid buffers containing primary amines like Tris or glycine? Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for reaction with the NHS ester.[2][5] This will consume the PEG linker and significantly reduce the efficiency of your desired conjugation. Always use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers for the conjugation reaction.[2] Tris or glycine can, however, be added at the end of the reaction to quench and stop the process.[2][5]

Quantitative Data on Stability

The stability of an amine-reactive PEG linker is primarily dictated by the susceptibility of its active group to hydrolysis. This rate is influenced by the specific chemistry of the ester linkage and the pH of the solution.

Table 1: Comparative Hydrolysis Half-Lives of Common NHS Esters

The half-life (T½) is the time required for half of the active NHS esters to hydrolyze at a given pH and temperature. Shorter half-lives indicate lower stability in aqueous solutions.

NHS Ester Linkage TypeAbbreviationLinkage Structure ExampleHydrolysis Half-Life (T½) at pH 8.5, 25°C (minutes)
Succinimidyl ValerateSVA-O-(CH₂)₄-COO-NHS~33.6[11]
Succinimidyl GlutarateSG-O-(CH₂)₃-COO-NHS~17.6 - 20[11][13]
Succinimidyl PropionateSPA-O-(CH₂)₂-COO-NHS~16.5[11]
Succinimidyl SuccinateSS-O-CO-(CH₂)₂-COO-NHS~9.8 - 10[11][13]
Succinamide SuccinimidylSAS-NH-CO-(CH₂)₂-COO-NHS~10[13]
Succinimidyl Carboxyl MethylSCM-O-CH₂-COO-NHS< 5[13]

Note: Data is compiled from multiple sources and serves as a general comparison. Actual half-life can vary based on specific conditions.

Table 2: Influence of pH on NHS Ester Hydrolysis

The rate of hydrolysis is highly dependent on the pH of the aqueous buffer. As the pH increases, the concentration of hydroxide ions increases, accelerating the cleavage of the ester bond.

pHTemperatureApproximate Half-Life of a typical NHS Ester
7.00°C4 - 5 hours[5]
8.64°C10 minutes[5]

This data illustrates the critical balance required for a successful conjugation: the pH must be high enough for the target amine to be deprotonated and nucleophilic, but not so high that the linker hydrolyzes before it can react.

Key Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester Linker

This protocol provides a general method for conjugating a PEG-NHS ester to a protein. Optimization, particularly the molar ratio of PEG linker to protein, may be required.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • PEG-NHS Ester Reagent

  • Conjugation Buffer: Amine-free buffer, e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS).[7]

  • Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[7][10]

  • Desalting columns or dialysis equipment for purification.[10]

Workflow Diagram:

G start Start prep_protein 1. Prepare Protein Solution (e.g., 1-10 mg/mL in PBS) start->prep_protein prep_peg 2. Prepare PEG-NHS Solution (Weigh and dissolve in DMSO/DMF immediately before use) prep_protein->prep_peg react 3. Mix & React (Add PEG solution to protein. Incubate 30-60 min at RT or 2h at 4°C) prep_peg->react quench 4. Quench Reaction (Add Tris or Glycine buffer to 20-50 mM final concentration) react->quench purify 5. Purify Conjugate (Use desalting column or dialysis to remove excess reagent) quench->purify store 6. Store Conjugate (Use optimal conditions for native protein) purify->store end End store->end G cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) PEG_NHS PEG-NHS Ester (Active Reagent) Protein_NH2 Protein-NH2 (Target Amine) PEG_NHS->Protein_NH2 + pH 7.2-8.5 H2O H2O (Water/Moisture) PEG_NHS->H2O + Increased pH Conjugate PEG-Protein Conjugate (Stable Amide Bond) Protein_NH2->Conjugate NHS_byproduct NHS Protein_NH2->NHS_byproduct Hydrolyzed_PEG PEG-COOH (Inactive Carboxylic Acid) H2O->Hydrolyzed_PEG NHS_byproduct2 NHS H2O->NHS_byproduct2

References

avoiding side reactions with primary amine PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primary amine PEG linkers. The information provided aims to help you avoid common side reactions and optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using primary amine PEG linkers, especially NHS-ester PEGs?

A1: The most prevalent side reactions include:

  • Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which converts it into a non-reactive carboxylic acid. This reaction competes with the desired amination reaction and is a primary cause of low conjugation efficiency.[1][2][3] The rate of hydrolysis increases with higher pH.[3][4][5]

  • Protein Aggregation: This can occur due to intermolecular cross-linking, especially when using bifunctional PEG linkers which can connect multiple protein molecules.[6] Other contributing factors include high protein concentrations and suboptimal reaction conditions (e.g., pH, temperature) that can expose hydrophobic regions of the protein, leading to aggregation.[6][7]

  • Lack of Specificity: Proteins typically have multiple primary amines (N-terminus and lysine residues) available for conjugation.[3][8] This can lead to a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations, making purification and characterization challenging.[9]

  • Loss of Biological Activity: PEGylation can cause steric hindrance, potentially masking the active or binding sites of the protein and leading to a reduction or complete loss of its biological function.[10][11][12]

Q2: How does pH affect my PEGylation reaction with an NHS-ester PEG linker?

A2: pH is a critical parameter in NHS-ester-based PEGylation. The reaction between the NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5.[3] However, the competing hydrolysis reaction of the NHS ester also accelerates at higher pH.[3][4] For instance, the half-life of an NHS ester can be several hours at pH 7 but can drop to minutes at pH 8.6.[3] Therefore, an optimal pH must be chosen to balance efficient conjugation with minimal hydrolysis. For targeting the N-terminal α-amino group, which generally has a lower pKa than the ε-amino group of lysine, performing the reaction at a lower pH (around 7 or below) can increase specificity.[13]

Q3: My protein is aggregating during the PEGylation reaction. What can I do to prevent this?

A3: Protein aggregation during PEGylation is a common issue that can be addressed by:

  • Optimizing Reaction Conditions:

    • Lowering the Temperature: Performing the reaction at 4°C can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking.[6]

    • Adjusting Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration.[6]

    • Controlling pH and Buffer: Ensure the buffer composition and pH are optimal for your specific protein's stability.[6] Avoid buffers containing primary amines like Tris, as they will compete with your target protein for reaction with the NHS ester.[3][5][14]

  • Using Additives: Certain additives can help suppress aggregation. These include arginine (50-100 mM) and non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v).[6]

  • Controlling the Addition of the PEG Linker: Adding the PEG linker solution slowly and with gentle agitation to the protein solution ensures rapid and uniform mixing, avoiding localized high concentrations that can lead to precipitation.[14]

  • Choosing the Right PEG Linker: If using a bifunctional linker, consider switching to a monofunctional PEG to avoid intermolecular cross-linking.[6] The length and structure of the PEG chain can also influence protein-protein interactions.[7]

Q4: How can I improve the specificity of my PEGylation reaction?

A4: Achieving site-specific PEGylation is crucial for producing homogeneous conjugates. Strategies to improve specificity include:

  • pH Control: As mentioned, reacting at a lower pH can favor the more nucleophilic N-terminal amine over lysine residues.[13]

  • Site-Directed Mutagenesis: Introducing a unique reactive site, such as a cysteine residue, allows for specific targeting with thiol-reactive PEG linkers (e.g., PEG-maleimide), leading to a more homogeneous product.[15]

  • Enzymatic PEGylation: Using enzymes like transglutaminase can attach PEG linkers to specific glutamine residues.[16]

  • Alternative Chemistries: PEG-aldehyde linkers can be used for reductive amination, which can be more specific for the N-terminus under controlled pH conditions.[13][17]

Troubleshooting Guides

Issue 1: Low or No PEGylation Efficiency
Potential Cause Troubleshooting Step
Hydrolyzed PEG-NHS Ester The NHS ester is moisture-sensitive.[5][18] Ensure the reagent is stored properly with a desiccant.[18][19] Prepare the PEG linker solution immediately before use and do not store it.[8][19] You can perform a quality control test to check the activity of the NHS ester.[1]
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the reaction.[3][5][14] Use non-amine buffers like phosphate, HEPES, or borate.[3][18]
Suboptimal pH The optimal pH for NHS-amine coupling is 7.2-8.5.[3] If the pH is too low, the reaction will be very slow. If it's too high, hydrolysis will dominate.[4] Optimize the pH for your specific protein.
Insufficient Molar Excess of PEG Linker For dilute protein solutions, a higher molar excess of the PEG linker is needed to achieve the desired level of PEGylation.[8][19] A common starting point is a 20-fold molar excess.[2][19]
Issue 2: Protein Aggregation and Precipitation
Potential Cause Troubleshooting Step
Intermolecular Cross-linking If using a homobifunctional PEG linker, this can link multiple protein molecules.[6] Consider using a monofunctional PEG linker.
High Protein Concentration High concentrations increase the proximity of protein molecules, promoting aggregation.[6] Try lowering the protein concentration.
Suboptimal Reaction Conditions Deviations from the optimal pH and temperature for your protein can lead to instability and aggregation.[6] Perform the reaction at 4°C to slow down the process.[6]
Poor Linker Solubility/Addition Ensure the PEG linker is fully dissolved before adding it to the protein solution. Add the linker solution slowly and with gentle mixing to the protein solution to prevent localized high concentrations.[14]
Inherent Protein Instability Add stabilizing agents to the reaction buffer, such as 50-100 mM arginine or 0.01-0.05% (v/v) Polysorbate 20.[6]

Experimental Protocols

General Protocol for Protein PEGylation with an NHS-Ester PEG Linker

This protocol provides a general starting point. Optimization for your specific protein and PEG linker is recommended.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.[19]

  • NHS-ester PEG linker.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).[1]

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Buffer Exchange: Ensure your protein is in an appropriate amine-free buffer at the desired pH (typically 7.2-8.5).[3] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare PEG Linker Solution: Immediately before use, dissolve the NHS-ester PEG linker in a small amount of anhydrous DMSO or DMF.[2][14]

  • PEGylation Reaction:

    • Calculate the required amount of PEG linker. A 10- to 50-fold molar excess of the linker over the protein is a common starting range.[5]

    • Slowly add the dissolved PEG linker to the protein solution while gently stirring.[14] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[5][14]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][2] The optimal time may vary.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[1]

  • Purification: Remove excess, unreacted PEG linker and byproducts (N-hydroxysuccinimide) using a desalting column, spin column, or dialysis.[1]

  • Analysis and Storage: Analyze the PEGylated protein using techniques like SDS-PAGE and SEC to determine the degree of PEGylation and check for aggregation. Store the purified conjugate under conditions optimal for the native protein.[1]

Visualizations

troubleshooting_workflow cluster_start Start cluster_analysis Analysis cluster_success Success cluster_issues Troubleshooting cluster_solutions_yield Solutions for Low Yield cluster_solutions_aggregation Solutions for Aggregation cluster_solutions_heterogeneity Solutions for Heterogeneity start PEGylation Experiment analysis Analyze Results (e.g., SDS-PAGE, SEC) start->analysis success Successful PEGylation analysis->success Desired Outcome low_yield Low/No Yield analysis->low_yield Issue Detected aggregation Aggregation/Precipitation analysis->aggregation Issue Detected heterogeneity Product Heterogeneity analysis->heterogeneity Issue Detected check_reagent Check Reagent Activity (Hydrolysis) low_yield->check_reagent check_buffer Verify Buffer Composition (Amine-free) low_yield->check_buffer optimize_ph Optimize pH (7.2-8.5) low_yield->optimize_ph increase_excess Increase Molar Excess of PEG Linker low_yield->increase_excess lower_temp Lower Temperature (e.g., 4°C) aggregation->lower_temp adjust_conc Adjust Protein Concentration aggregation->adjust_conc additives Use Stabilizing Additives aggregation->additives slow_addition Slow Linker Addition aggregation->slow_addition ph_specificity Lower pH for N-terminal Specificity heterogeneity->ph_specificity site_directed Site-Directed Mutagenesis heterogeneity->site_directed alt_chem Alternative Chemistries (e.g., Maleimide, Aldehyde) heterogeneity->alt_chem

Caption: Troubleshooting workflow for PEGylation experiments.

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction protein Protein-NH2 (Primary Amine) peg_protein PEG-Protein Conjugate (Stable Amide Bond) protein->peg_protein Desired Reaction (pH 7.2-8.5) peg_nhs PEG-NHS Ester peg_nhs->peg_protein Desired Reaction (pH 7.2-8.5) hydrolyzed_peg Hydrolyzed PEG (Inactive Carboxylic Acid) peg_nhs->hydrolyzed_peg Competing Hydrolysis (Increases with pH) nhs NHS byproduct peg_protein->nhs water H2O (Water) water->hydrolyzed_peg Competing Hydrolysis (Increases with pH)

Caption: Reaction pathways in NHS-ester PEGylation.

References

Technical Support Center: Scaling Up Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up bioconjugation processes involving Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up bioconjugation with PEG linkers?

Scaling up PEGylation presents several key challenges. These include maintaining batch-to-batch consistency, managing increased product heterogeneity, and addressing potential product aggregation at higher concentrations.[1][2] Purification becomes significantly more complex, as methods effective at the analytical scale may not be economically viable or provide sufficient resolution at the preparative scale.[3][4] Furthermore, process parameters such as mixing efficiency, temperature control, and reaction times must be precisely controlled to ensure consistent product quality.[1]

Q2: How does the choice of PEG linker (e.g., length, structure, polydispersity) impact the scale-up process?

The properties of the PEG linker are critical for a successful scale-up.

  • Length: Longer PEG chains increase the hydrodynamic volume of the bioconjugate, which can extend plasma half-life but may also reduce the efficacy of purification methods like Size Exclusion Chromatography (SEC).[3][5][6][7] A threshold may be reached where further increases in PEG length offer no additional pharmacokinetic benefit.[8]

  • Structure (Linear vs. Branched): Branched or pendant PEG linkers can offer better shielding of the conjugated molecule, potentially improving stability and pharmacokinetic profiles compared to linear PEGs.[9][10]

  • Polydispersity: Using monodisperse (or discrete) PEG linkers is crucial for regulatory approval and manufacturing consistency, as they result in a homogeneous final product with a defined molecular weight.[11][12] Polydisperse PEGs create a heterogeneous mixture that is challenging to characterize and reproduce.[11][13]

Q3: What are the main purification challenges at a large scale?

Purifying PEGylated proteins at scale is difficult because the process often yields a complex mixture of unreacted protein, excess PEG, and proteins with varying numbers of attached PEG molecules (PEGamers) and positional isomers.[]

  • Size Exclusion Chromatography (SEC): While effective for separating native from PEGylated proteins, SEC struggles to resolve species that differ by only one PEG chain, especially for larger proteins or higher degrees of PEGylation, making it less economical for large-scale preparative use.[3]

  • Ion Exchange Chromatography (IEX): PEG chains can shield the surface charges of the protein, diminishing the effectiveness of IEX for separating species with high degrees of PEGylation.[3][] It can, however, be useful for separating positional isomers at an analytical scale.[3]

  • Membrane-Based Techniques: Ultrafiltration and diafiltration are cost-effective and scalable methods for removing unreacted PEG and native protein but are generally unable to separate different PEGylated species or isomers.[][15][16]

Q4: Which analytical methods are best suited for characterizing PEGylated bioconjugates during scale-up?

A combination of analytical techniques is required for comprehensive characterization.

  • Liquid Chromatography/Mass Spectrometry (LC/MS): This is the ideal tool for confirming the mass of the conjugate, determining the degree of PEGylation (e.g., drug-to-antibody ratio or DAR), and identifying the specific conjugation sites through peptide mapping.[11][17][18]

  • Size Exclusion Chromatography (SEC): Used to assess the extent of aggregation and separate PEGylated proteins from their non-PEGylated forms.[4][8]

  • 2D Liquid Chromatography (2D-LC): Advanced methods like online 2D-LC can combine SEC and reversed-phase chromatography to analyze high-molecular-weight PEGylated proteins and low-molecular-weight reagents from a single injection.[19]

  • Charged Aerosol Detector (CAD): This detector can be coupled with HPLC to quantify PEG and PEGylation reagents that lack a UV chromophore.[19]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete PEGylation Reaction

  • Q: My reaction yield is significantly lower at a larger scale. What could be the cause?

    • A: Inefficient mixing is a common culprit during scale-up. Ensure that the reaction vessel provides uniform mixing to maintain a consistent concentration of reactants. Reaction stoichiometry, pH, buffer composition, and temperature must be kept constant and optimized for the larger volume.[1] The reactivity of some PEG reagents, like NHS esters, requires strict pH control (typically pH 7-9) to ensure stable amide bond formation.[20][21]

Problem 2: High Product Heterogeneity and Multiple PEGylated Species

  • Q: I am observing a wide distribution of PEGylated species (di-, tri-, multi-PEGylated) and positional isomers. How can I improve specificity?

    • A: This issue often stems from using non-specific conjugation chemistries. First, verify the purity and characteristics of your starting materials, as heterogeneity in PEG reagents can translate to the final product.[11] For greater control, consider site-specific PEGylation strategies that target unique functional groups, such as the N-terminus or specific amino acid residues.[4][22] Controlling the reaction pH is critical; for example, N-terminal modification with PEG-aldehyde can be favored around pH 5.[7][23]

Problem 3: Product Aggregation During or After Bioconjugation

  • Q: My PEGylated product is aggregating at the higher concentrations required for scale-up. What can I do?

    • A: Aggregation is often caused by increased hydrophobicity, especially when conjugating hydrophobic payloads.[8] Using hydrophilic PEG linkers helps to shield the hydrophobic drug and improve solubility and stability.[9][24] Optimizing the drug-to-antibody ratio (DAR) is also critical, as very high DARs (e.g., >6) can lead to rapid clearance due to hydrophobicity.[24] The formulation buffer should also be optimized to maintain protein stability at high concentrations.

Problem 4: Difficulty Purifying the Desired Mono-PEGylated Product

  • Q: The purification method that worked in the lab is not providing adequate separation at the preparative scale. What are my options?

    • A: Separating mono-PEGylated proteins from other species is a significant downstream challenge.[4] While SEC and IEX have limitations at scale, they can sometimes be optimized.[3] Consider hybrid approaches, such as using a high-throughput, non-chromatographic method like ultrafiltration for initial cleanup, followed by a high-resolution chromatography step.[16] For some systems, membrane-based processes that exploit both steric and electrostatic exclusion can achieve high yield and purity.[15]

Problem 5: Inconsistent Results Between Batches

  • Q: I am struggling with batch-to-batch reproducibility. How can I improve consistency?

    • A: Strict process control is essential for reproducibility. All process parameters—including reaction stoichiometry, pH, temperature, mixing speed, and reaction time—must be carefully monitored and controlled.[1] Process hold times between steps should be validated to ensure they do not impact the reaction stoichiometry or product stability.[1] Using monodisperse, single-molecule PEG reagents instead of traditional polymeric PEGs is one of the most effective ways to reduce raw material variability and ensure a consistent final product.[11][12]

Data Summary Tables

Table 1: Comparison of Purification Techniques for Scaled-Up PEGylated Proteins

Purification TechniquePrinciple of SeparationAdvantages at ScaleLimitations at ScaleKey Considerations for Scale-Up
Size Exclusion Chromatography (SEC) Molecular Size / Hydrodynamic VolumeEffective for removing unreacted protein and high MW aggregates.Low resolution for species differing by one PEG chain; low throughput; high cost due to large column volumes.[3][4]Best used for polishing steps or when size differences are significant. Not economical for large-scale capture.[3]
Ion Exchange Chromatography (IEX) Surface ChargeCan separate positional isomers; high binding capacity.PEG chains shield protein surface charges, reducing separation efficiency, especially for highly PEGylated species.[3][]Effectiveness decreases rapidly as the degree of PEGylation increases.[3] Buffer conditions must be tightly controlled.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityCan be a useful supplementary method to IEX.Generally has lower capacity and resolution compared to IEX for PEGylated proteins.[]Elution conditions may be harsh for some proteins.
Ultrafiltration / Diafiltration (UF/DF) Molecular Weight Cutoff (MWCO)Highly scalable, cost-effective, high throughput. Good for buffer exchange and removing small molecules (unreacted PEG).[15][16]Cannot separate positional isomers or species with similar molecular weights (e.g., mono- vs. di-PEGylated).[][16]Membrane selection (MWCO, material, charge) is critical. Can achieve high yield (>90%) for specific separations.[15]

Table 2: Impact of PEG Linker Molecular Weight (MW) on Bioconjugate Properties

PEG MWEffect on Hydrodynamic VolumeImpact on Plasma Half-LifePurification ChallengesNotes & Examples
Low (< 5 kDa) Moderate increase.Modest increase.Easier to resolve different PEGylated species by SEC compared to higher MW PEGs.[3]A PEG MW of 2 kDa or higher is generally needed to effectively shield nanoparticle surfaces.[25]
Medium (5 - 20 kDa) Significant increase.Substantial increase; often reaches a plateau where further increases in MW have little impact.[8][25]Resolution by SEC becomes increasingly difficult.[3] IEX efficiency is significantly reduced.For some antibody-drug conjugates (ADCs), a PEG8 chain was the threshold beyond which clearance was not significantly improved.[8]
High (> 20 kDa) Very large increase.Maximum extension of circulation time.[7]Very challenging to separate species differing by one PEG chain using standard chromatography.[3]Often used to create a "stealth" effect for nanoparticles, reducing immune system recognition.[26]

Key Experimental Protocols

Protocol 1: General Method for Amine-Reactive PEGylation (NHS Ester Chemistry)

  • Reagent Preparation: Dissolve the protein to be conjugated in a suitable reaction buffer (e.g., phosphate buffer, pH 7.0-8.0). Prepare a stock solution of the amine-reactive PEG-NHS ester in a compatible, anhydrous organic solvent (e.g., DMSO).

  • Reaction Setup: Bring the protein solution to the target reaction temperature (typically 4°C to room temperature).

  • Initiate Conjugation: Add the PEG-NHS ester stock solution to the protein solution while gently stirring. The molar ratio of PEG reagent to protein is a critical parameter that must be optimized, with ratios often starting at a 10-fold molar excess of PEG.[11]

  • Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours). Monitor the reaction progress using an appropriate analytical method like SEC-HPLC or SDS-PAGE.

  • Quench Reaction: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris buffer or glycine, to consume any unreacted PEG-NHS ester.

  • Purification: Proceed immediately to purification to remove unreacted PEG, quenching reagent, and undesired PEGylated species using a pre-determined method such as SEC or UF/DF.

Protocol 2: Characterization of PEGylated Products by SEC-HPLC

  • System and Column: Use an HPLC system equipped with a UV detector. Select a size-exclusion column suitable for the molecular weight range of your protein and its PEGylated forms (e.g., Thermo Scientific MAbPac SEC-1).[19]

  • Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 10 mM ammonium acetate, pH 6.7 with 5% acetonitrile).[19]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in the mobile phase to a suitable concentration for UV detection.

  • Analysis: Inject the sample and run the isocratic method. The resulting chromatogram will show peaks corresponding to different species based on their hydrodynamic size.

  • Interpretation: Aggregates will elute first, followed by the PEGylated conjugates, and finally the smaller, unconjugated protein. The peak areas can be used to estimate the relative amounts of each species and assess the purity of the product. An increase in molecular weight due to PEGylation will cause a shift to an earlier elution time.[27]

Visualizations

Scale_Up_Workflow start_node start_node process_node process_node decision_node decision_node qc_node qc_node end_node end_node A Start: Small-Scale Reaction Optimization B Define Critical Process Parameters (CPPs): pH, Temp, Molar Ratio A->B C Pilot Scale-Up Batch (e.g., 10x Scale) B->C D In-Process QC: Yield, Heterogeneity C->D E Parameters Meet Specification? D->E F Troubleshoot & Re-Optimize CPPs at Small Scale E->F No G Develop & Validate Purification Strategy E->G Yes F->B H Full-Scale Manufacturing G->H I Final Product QC: Purity, Aggregation, DAR H->I J Release Batch I->J

Caption: General workflow for scaling up bioconjugation.

Troubleshooting_Yield problem problem question question solution solution start Low Yield / Incomplete Reaction at Scale q1 Is mixing efficient and uniform? start->q1 s1 Improve agitation; Use baffles; Validate mixing time. q1->s1 No q2 Are reaction parameters consistent? (pH, Temp, Stoichiometry) q1->q2 Yes s1->q1 s2 Implement tighter process controls; Calibrate probes. q2->s2 No q3 Is the PEG reagent stable under reaction conditions? q2->q3 Yes s2->q2 s3 Check for hydrolysis of activated PEG; Use fresh reagent. q3->s3 No

Caption: Troubleshooting logic for low product yield.

Purification_Strategy input_node input_node decision_node decision_node output_node output_node start Crude PEGylated Mixture q1 Need to remove small molecules? (unreacted PEG, salts) start->q1 uf Ultrafiltration / Diafiltration (UF/DF) q1->uf Yes q2 Significant size difference between product & impurities? q1->q2 No uf->q2 sec Size Exclusion Chromatography (SEC) q2->sec Yes q3 Significant charge difference between product & isomers? q2->q3 No iex Ion Exchange Chromatography (IEX) q3->iex Yes

Caption: Purification strategy selection guide.

References

Validation & Comparative

A Comparative Guide to Diethyl Acetal-PEG4-Amine Conjugates for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of drug delivery, the precise selection of linker molecules is paramount to the efficacy and success of targeted therapeutics and antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules. This guide provides a detailed characterization of Diethyl acetal-PEG4-amine, a versatile heterobifunctional linker, and compares its properties with a relevant alternative, Amino-PEG4-acid, to inform the selection process for specific drug development applications.

Overview of this compound

This compound is a PEG-based linker featuring two distinct functional groups: a primary amine (-NH2) and a diethyl acetal protected aldehyde.[1][2] This dual functionality allows for sequential and site-specific conjugation of different molecules. The terminal primary amine offers a reactive handle for conjugation to carboxylic acids, activated esters (such as NHS esters), and carbonyls (ketones and aldehydes).[1][3] The diethyl acetal group serves as a stable protecting group for an aldehyde functionality, which can be readily deprotected under mild acidic conditions to reveal the aldehyde for subsequent ligation, for instance, with hydrazides or aminooxy-functionalized molecules.[1][3]

The key feature of the acetal linkage is its pH-sensitivity, remaining stable at physiological pH but cleaving in the acidic environment characteristic of tumor microenvironments or endosomal compartments. This property makes this compound an attractive linker for the development of stimuli-responsive drug delivery systems that release their payload preferentially at the target site.

Physicochemical Characterization

A thorough characterization of linker molecules is essential to ensure reproducibility and performance in complex biological systems. Below is a summary of the key physicochemical properties of this compound and a comparison with Amino-PEG4-acid.

PropertyThis compoundAmino-PEG4-acidReference(s)
Chemical Formula C16H35NO6C11H23NO6[4]
Molecular Weight 337.5 g/mol 265.31 g/mol [4]
CAS Number 672305-35-0663921-15-1[4]
Purity (typical) ≥98%>95%[4]
Appearance Liquid or low-melting solidLiquid gel
Solubility Soluble in water, DMSO, DCM, DMFSoluble in aqueous media[5]
Functional Groups Primary Amine, Diethyl AcetalPrimary Amine, Carboxylic Acid[3]
Cleavability pH-sensitive (acetal)Stable

Experimental Protocols

Detailed methodologies are crucial for the successful application and conjugation of these linkers. Below are generalized protocols for the synthesis and conjugation of PEG-amine derivatives.

Synthesis of Amine-Terminated PEG (General Approach)

A common method for the synthesis of amine-terminated PEGs involves a two-step process starting from a hydroxyl-terminated PEG:

  • Mesylation/Tosylation: The terminal hydroxyl groups of a PEG diol are reacted with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) to form the corresponding mesylate or tosylate.

  • Azide Substitution and Reduction: The resulting PEG-dimesylate or -ditosylate is then reacted with sodium azide in a solvent such as dimethylformamide (DMF) to yield the PEG-diazide. The azide groups are subsequently reduced to primary amines using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

Conjugation of this compound to a Carboxylic Acid

This protocol describes the coupling of the amine group of the linker to a carboxylic acid-containing molecule (e.g., a drug or targeting ligand).

  • Activation of Carboxylic Acid: The carboxylic acid is activated using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. This reaction is typically carried out in an anhydrous aprotic solvent (e.g., DMF or DCM) at room temperature.

  • Coupling Reaction: this compound is added to the solution of the activated carboxylic acid. The reaction mixture is stirred at room temperature for several hours to overnight.

  • Purification: The final conjugate is purified from byproducts and unreacted starting materials using techniques such as column chromatography, preparative HPLC, or precipitation.

Deprotection of the Diethyl Acetal and Aldehyde Ligation
  • Acetal Deprotection: The diethyl acetal protecting group can be removed by treatment with a mild acid, such as 80% acetic acid in water or by using a resin-based acid catalyst, to yield the free aldehyde. The reaction progress is monitored by TLC or LC-MS.

  • Aldehyde Ligation: The resulting aldehyde-functionalized PEG conjugate can then be reacted with a molecule containing a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively. This reaction is typically performed in a slightly acidic buffer (pH 5-6).

Comparative Analysis with Amino-PEG4-acid

Amino-PEG4-acid is another widely used heterobifunctional PEG linker that contains a primary amine and a carboxylic acid. The choice between this compound and Amino-PEG4-acid depends on the desired conjugation strategy and whether a cleavable linkage is required.

FeatureThis compoundAmino-PEG4-acid
Primary Amine Reactivity Can be coupled to carboxylic acids, NHS esters, etc.Can be coupled to carboxylic acids, NHS esters, etc.
Second Functional Group Diethyl acetal (protected aldehyde)Carboxylic acid
Cleavability pH-sensitive cleavage of the acetal linkageForms stable amide bonds
Primary Application pH-triggered drug release, stimuli-responsive systemsFormation of stable bioconjugates

Visualizing the Conjugation Strategy

The following diagrams illustrate the chemical structures and a typical workflow for the use of this compound in drug delivery.

G Conjugation and Drug Release Workflow A Drug with Carboxylic Acid D Drug-PEG-Acetal Conjugate A->D Amide Bond Formation B This compound B->D C EDC/NHS C->A G Drug-PEG-Aldehyde D->G Acetal Deprotection E Targeting Ligand with Hydrazide H Targeted Drug Conjugate (Hydrazone Linkage) E->H F Mild Acidic Conditions (e.g., Tumor Microenvironment) F->D G->H Hydrazone Ligation I Drug Release H->I Hydrolysis of Hydrazone

References

A Researcher's Guide to Analytical Techniques for PEGylated Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your analytical needs.

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can, however, introduce heterogeneity in the final product, including variations in the degree of PEGylation, the site of attachment, and the presence of unreacted protein or PEG. Consequently, a robust analytical toolkit is essential for the comprehensive characterization of these complex biomolecules.

This guide delves into the most commonly employed analytical techniques for PEGylated protein analysis, including chromatography, mass spectrometry, and electrophoresis. We will explore their principles, compare their performance based on key analytical parameters, and provide detailed experimental protocols to facilitate their implementation in the laboratory.

Comparison of Analytical Techniques

The selection of an analytical technique for PEGylated protein analysis depends on the specific information required, such as the degree of PEGylation, identification of PEGylation sites, quantification of impurities, or assessment of structural integrity. The following tables provide a comparative overview of the most common techniques.

Table 1: Performance Comparison of Chromatographic and Electrophoretic Techniques
FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase Chromatography (RPC)Ion-Exchange Chromatography (IEX)SDS-PAGECapillary Electrophoresis (CE)
Primary Separation Principle Hydrodynamic volume (size)HydrophobicityNet surface chargeMolecular weight (denatured)Charge-to-size ratio
Resolution Moderate; can separate based on the number of PEG chains.High; can separate positional isomers.High; can separate positional isomers.Low to moderate; often shows smeared bands for PEGylated proteins.[1]High; can resolve species with minor charge or size differences.
Throughput Moderate to highModerateModerateHigh (multiple samples per gel)High (automated, rapid analysis).[2][3]
Quantitative Accuracy Good; LOD of 3.125 µg/mL and LOQ of 12.5 µg/mL have been reported for PEG GCSF.[4]GoodGoodSemi-quantitativeGood
Sample Volume ~10-100 µL~5-50 µL~10-100 µL~10-20 µLNanoliter range.[5]
Key Applications Analysis of aggregates and degree of PEGylation.Separation of PEGylation isomers, purity analysis.Separation of charge variants and positional isomers.Estimation of molecular weight and purity.Purity assessment, heterogeneity analysis.
Limitations May not resolve species with similar hydrodynamic radii.[6]Can cause protein denaturation.Sensitive to buffer conditions.Interaction between PEG and SDS can cause band smearing.[1]Can be sensitive to sample matrix effects.
Table 2: Performance Comparison of Mass Spectrometry Techniques
FeatureMALDI-TOF MSESI-MS
Primary Separation Principle Mass-to-charge ratio of ions in a vacuum.Mass-to-charge ratio of ions generated by electrospray.
Resolution Good; can resolve individual oligomers of heterogeneous PEGylated peptides.[7]High; capable of high-resolution mass measurements.
Throughput High; rapid analysis of multiple samples spotted on a target plate.Moderate; typically coupled with a separation technique like LC.
Quantitative Accuracy Generally considered semi-quantitative.Good, especially when coupled with chromatography and using internal standards.
Sample Volume Microliter to sub-microliterMicroliter to nanoliter
Key Applications Determination of average molecular weight and degree of PEGylation.[8]Accurate mass determination, identification of PEGylation sites (often with LC-MS/MS).
Limitations Can have lower resolution for very large or heterogeneous molecules.Complex spectra for heterogeneous samples due to multiple charge states and PEG polydispersity.[8]

Experimental Workflows and Protocols

To aid in the practical application of these techniques, we provide detailed experimental workflows and protocols for the analysis of PEGylated proteins.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the key analytical techniques.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Dilution Dilute in Mobile Phase Sample->Dilution Injection Inject onto SEC Column Dilution->Injection Separation Isocratic Elution Injection->Separation Detection UV/RI/MALS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Analyze Peak Area/MW Chromatogram->Analysis

Figure 1: Workflow for Size-Exclusion Chromatography (SEC) analysis.

RPC_Workflow cluster_prep Sample Preparation cluster_analysis RPC Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Dilution Dilute in Aqueous Mobile Phase Sample->Dilution Injection Inject onto C4/C18 Column Dilution->Injection Separation Gradient Elution (e.g., Acetonitrile) Injection->Separation Detection UV Detection (214/280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Analyze Peak Retention & Area Chromatogram->Analysis

Figure 2: Workflow for Reversed-Phase Chromatography (RPC) analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Desalting Desalting (e.g., ZipTip) Sample->Desalting Matrix_mix Mix with Matrix (MALDI) Desalting->Matrix_mix ESI_prep Dilute in Volatile Buffer (ESI) Desalting->ESI_prep MALDI_spot Spot on MALDI Plate Matrix_mix->MALDI_spot ESI_infusion Infuse into ESI Source ESI_prep->ESI_infusion Acquisition Mass Spectrum Acquisition MALDI_spot->Acquisition ESI_infusion->Acquisition Spectrum Generate Mass Spectrum Acquisition->Spectrum Deconvolution Deconvolution (for ESI) Spectrum->Deconvolution Analysis Determine MW & Heterogeneity Deconvolution->Analysis

Figure 3: Workflow for Mass Spectrometry (MS) analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Dilution Dilute in Running Buffer Sample->Dilution Injection Hydrodynamic/Electrokinetic Injection Dilution->Injection Separation Apply High Voltage Injection->Separation Detection UV/DAD Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Analysis Analyze Migration Time & Peak Area Electropherogram->Analysis

Figure 4: Workflow for Capillary Electrophoresis (CE) analysis.

Detailed Experimental Protocols

This protocol is a general guideline for the analysis of PEGylated proteins by SEC. Optimization will be required for specific applications.

  • Instrumentation:

    • HPLC or UPLC system with UV and/or Refractive Index (RI) and/or Multi-Angle Light Scattering (MALS) detectors.

    • SEC column suitable for the molecular weight range of the PEGylated protein (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200/BEH450).[4][6]

  • Reagents:

    • Mobile Phase: A typical mobile phase consists of a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). For some applications, volatile buffers like ammonium formate with a small percentage of organic modifier (e.g., 5% acetonitrile) can be used, especially if coupling to MS.[6][9]

    • PEGylated protein sample.

    • Unconjugated protein and PEG standards.

  • Procedure:

    • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Sample Preparation: Dilute the PEGylated protein sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter if necessary.

    • Injection: Inject an appropriate volume of the sample (e.g., 10-50 µL) onto the column.

    • Data Acquisition: Run the isocratic elution and collect the data from the detectors.

    • Data Analysis: Integrate the peaks in the chromatogram to determine the relative amounts of monomer, aggregates, and fragments. If using a MALS detector, the absolute molecular weight of each species can be determined.

This protocol provides a starting point for separating PEGylated protein isomers by RPC.

  • Instrumentation:

    • HPLC or UPLC system with a UV detector.

    • Reversed-phase column (e.g., Jupiter C4 or C18, 300 Å pore size).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • PEGylated protein sample.

  • Procedure:

    • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).

    • Sample Preparation: Dilute the PEGylated protein sample in Mobile Phase A.

    • Injection: Inject the sample (e.g., 5-20 µL) onto the column.

    • Data Acquisition: Run a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to elute the PEGylated protein species.

    • Data Analysis: Analyze the chromatogram to identify and quantify the different PEGylated forms and impurities based on their retention times and peak areas.

This protocol outlines the general steps for analyzing PEGylated proteins by MALDI-TOF MS.

  • Instrumentation:

    • MALDI-TOF mass spectrometer.

  • Reagents:

    • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid dissolved in a mixture of acetonitrile and water with 0.1% TFA).

    • PEGylated protein sample, desalted.

    • Calibration standards.

  • Procedure:

    • Sample Preparation: Desalt the PEGylated protein sample using a method such as dialysis or a C18 ZipTip.

    • Target Spotting: Mix the desalted sample with the matrix solution in a 1:1 ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

    • Data Acquisition: Load the target plate into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

    • Data Analysis: Process the spectrum to determine the average molecular weight of the PEGylated protein and the distribution of PEGylated species.

This protocol describes the analysis of PEGylated proteins by SDS-PAGE.

  • Instrumentation:

    • Vertical electrophoresis system.

    • Power supply.

    • Gel imaging system.

  • Reagents:

    • Precast or hand-cast polyacrylamide gels (gradient or single percentage).

    • SDS-PAGE running buffer.

    • Sample loading buffer (with or without a reducing agent like DTT or β-mercaptoethanol).

    • Molecular weight standards.

    • Coomassie Brilliant Blue or other protein stain.

    • Destaining solution.

  • Procedure:

    • Sample Preparation: Mix the PEGylated protein sample with the sample loading buffer and heat at 95-100°C for 5-10 minutes to denature the protein.

    • Gel Loading: Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.

    • Electrophoresis: Run the gel in the electrophoresis chamber filled with running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.

    • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

    • Data Analysis: Image the gel and estimate the apparent molecular weight of the PEGylated protein by comparing its migration to that of the molecular weight standards. Note that PEGylated proteins may migrate anomalously on SDS-PAGE.

This protocol provides a general method for the analysis of PEGylated proteins by CE.

  • Instrumentation:

    • Capillary electrophoresis system with a UV or DAD detector.

  • Reagents:

    • Fused-silica capillary.

    • Running buffer (e.g., borate buffer, phosphate buffer).

    • PEGylated protein sample.

  • Procedure:

    • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by water, and finally the running buffer.

    • System Preparation: Fill the inlet and outlet vials with the running buffer and place them in the instrument.

    • Sample Preparation: Dilute the PEGylated protein sample in the running buffer.

    • Injection: Inject the sample into the capillary using either hydrodynamic (pressure) or electrokinetic (voltage) injection.

    • Separation and Detection: Apply a high voltage across the capillary to initiate the separation. Monitor the separation at a specific wavelength (e.g., 200 or 214 nm).

    • Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the different species in the sample.

Conclusion

The characterization of PEGylated proteins is a complex analytical challenge that often requires the use of multiple, complementary techniques. Chromatography, particularly SEC and RPC, provides robust methods for assessing purity, aggregation, and the separation of isomers. Mass spectrometry is indispensable for accurate mass determination and the identification of PEGylation sites. Electrophoretic techniques, especially capillary electrophoresis, offer high-resolution separations for purity and heterogeneity analysis.

By understanding the principles, strengths, and limitations of each technique, and by employing the detailed protocols provided in this guide, researchers can develop a comprehensive analytical strategy to ensure the quality and consistency of their PEGylated protein therapeutics. The selection of the most appropriate analytical method or combination of methods will ultimately be guided by the specific questions being asked and the stage of drug development.

References

A Comparative Guide to HPLC and SEC for Purifying PEG-linked Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of PEG-linked compounds is a critical step in ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are two of the most powerful techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

The addition of polyethylene glycol (PEG) to therapeutic proteins and other molecules, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the PEGylation reaction often results in a heterogeneous mixture containing the desired PEGylated product, unreacted starting materials, and various byproducts. Efficient purification is therefore essential. This guide focuses on two of the most common chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), and Size-Exclusion Chromatography (SEC).

Performance Comparison: HPLC vs. SEC

The choice between HPLC and SEC for the purification of PEG-linked compounds depends on the specific separation goals, the nature of the target molecule, and the scale of the purification. While both are powerful techniques, they operate on different principles, leading to distinct advantages and disadvantages.

ParameterHigh-Performance Liquid Chromatography (HPLC)Size-Exclusion Chromatography (SEC)Key Considerations
Primary Separation Principle Based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, primarily driven by hydrophobicity in RP-HPLC.[][2]Based on the hydrodynamic radius of the molecules, with larger molecules eluting first as they are excluded from the pores of the stationary phase.[][2]HPLC offers selectivity based on chemical interactions, while SEC separates based on physical size.
Resolution of PEGylated Species Can separate positional isomers of PEGylated proteins and different degrees of PEGylation.[][3] Previous studies have shown RP-HPLC to be equal or superior to SEC in separating PEGylated proteins.[3]Effectively separates PEGylated proteins from unreacted protein and free PEG.[][2] May have limited ability to resolve species with small size differences or different PEGylation sites.For resolving complex mixtures with multiple PEGylation sites, HPLC is generally superior.
Achievable Purity Can achieve high purity, often exceeding 95%. For example, purification of RNase A has shown purities of around 85%.[2]Capable of achieving very high purity, with reports of >99% for compounds like PEG GCSF.[2]Both methods can yield high purity, but the optimal choice depends on the specific contaminants.
Yield Yields can be variable and are dependent on the optimization of chromatographic conditions to minimize product loss on the column. A study on RNase A purification reported a yield of 96%.[2]Generally provides high recovery as the interaction between the analyte and the stationary phase is minimal.SEC is often favored when maximizing product recovery is the primary goal.
Analysis Time Run times can be longer due to the need for gradient elution to resolve complex mixtures. A typical run can be 25 minutes or longer.[3]Typically has shorter run times as the separation is based on a simple isocratic elution.For high-throughput screening or rapid analysis, SEC can be more efficient.
Sample Throughput Lower throughput due to longer run times and the need for column re-equilibration between injections.Higher throughput is possible due to shorter run times.SEC is generally more amenable to high-throughput applications.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful purification. Below are representative protocols for both HPLC and SEC for the purification of PEG-linked compounds.

High-Performance Liquid Chromatography (RP-HPLC) Protocol

This protocol is a general guideline for the purification of a PEGylated protein using Reverse-Phase HPLC.

1. Sample Preparation:

  • Following the PEGylation reaction, quench the reaction by adding an equal volume of a suitable buffer, such as 50 mM Tris with 1% TFA (pH ~2).

  • Dilute the quenched reaction mixture in the initial mobile phase (e.g., Mobile Phase A) to a concentration suitable for injection (typically 10-15 µg of protein in a 4 µL injection volume).[3]

2. HPLC System and Column:

  • HPLC System: An Agilent 1100 LC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Jupiter C18, 5 µm, 300 Å, 150 x 4.6 mm. For larger PEG molecules (20 kDa and 40 kDa), a C18 column has been shown to provide better resolution compared to a C4 column.[3]

  • Column Temperature: 45°C.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) and 2% Acetonitrile in water.

  • Mobile Phase B: 90% Acetonitrile with 0.085% TFA in water.

  • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Post-Run: After each run, flush the column with 90% Mobile Phase B for 5 minutes, followed by re-equilibration at 20% Mobile Phase B.[3]

4. Data Analysis:

  • Identify the peaks corresponding to the unreacted protein, the PEGylated product(s), and free PEG based on their retention times.

  • Quantify the purity by calculating the peak area percentage of the desired PEGylated product relative to the total peak area of all components.

Size-Exclusion Chromatography (SEC) Protocol

This protocol provides a general method for the purification of a PEGylated protein using Size-Exclusion Chromatography.

1. Sample Preparation:

  • The PEGylation reaction mixture can often be directly injected after clarification by centrifugation or filtration, as SEC is also an effective method for buffer exchange.

  • Ensure the sample is free of particulate matter to avoid clogging the column.

2. SEC System and Column:

  • SEC System: A standard HPLC or FPLC system equipped with a UV detector.

  • Column: A BioSep SEC 2000 column (or equivalent) is suitable for separating proteins based on their degree of PEGylation.[4]

  • Column Temperature: Ambient temperature is typically sufficient.

3. Chromatographic Conditions:

  • Mobile Phase: A buffered saline solution, such as Phosphate Buffered Saline (PBS) pH 7.4, is commonly used. The choice of buffer should be compatible with the stability of the protein.

  • Flow Rate: A lower flow rate generally results in better resolution. A typical flow rate is between 0.5 and 1.0 mL/min.

  • Elution: Isocratic elution with the mobile phase.

  • Detection: UV absorbance at 280 nm for protein detection.

4. Data Analysis:

  • The PEGylated protein will elute earlier than the unreacted protein due to its larger hydrodynamic radius.

  • Purity is determined by the relative peak area of the PEGylated protein peak compared to the total area of all peaks.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the purification of PEG-linked compounds using HPLC and SEC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis PEGylation_Reaction PEGylation Reaction Mixture Quenching Quench Reaction PEGylation_Reaction->Quenching Dilution Dilute in Mobile Phase A Quenching->Dilution Injection Inject Sample Dilution->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (220 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity & Yield Analysis Fraction_Collection->Purity_Analysis Characterization Further Characterization Purity_Analysis->Characterization

Caption: Workflow for RP-HPLC purification of PEG-linked compounds.

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis PEGylation_Reaction PEGylation Reaction Mixture Clarification Clarify by Centrifugation/Filtration PEGylation_Reaction->Clarification Injection Inject Sample Clarification->Injection Isocratic_Elution Isocratic Elution Injection->Isocratic_Elution Detection UV Detection (280 nm) Isocratic_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity & Yield Analysis Fraction_Collection->Purity_Analysis Characterization Further Characterization Purity_Analysis->Characterization

Caption: Workflow for SEC purification of PEG-linked compounds.

Conclusion

Both HPLC and SEC are indispensable tools for the purification of PEG-linked compounds. SEC excels in its simplicity, speed, and high recovery rates, making it an excellent choice for removing unreacted starting materials and for larger-scale preparations where yield is paramount. In contrast, RP-HPLC offers superior resolution, particularly for separating positional isomers and different degrees of PEGylation, which is critical for ensuring the homogeneity and consistency of the final product. The selection of the optimal technique will ultimately be guided by the specific requirements of the purification challenge at hand, including the complexity of the PEGylation mixture, the desired purity of the final product, and the scale of the operation. For many applications, a combination of both techniques may be employed to achieve the highest level of purity.

References

A Comparative Guide to Diethyl Acetal-PEG4-Amine and Other pH-Sensitive PEG4 Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. The linker not only tethers the targeting moiety to the therapeutic payload but also profoundly influences the conjugate's stability, pharmacokinetics, and mechanism of action. Among the diverse array of available linkers, those exhibiting pH-sensitivity have garnered significant attention for their ability to trigger payload release in the acidic microenvironments of tumors or within subcellular compartments like endosomes and lysosomes.

This guide provides an objective comparison of Diethyl acetal-PEG4-amine, a prominent acid-labile linker, with other commonly employed pH-sensitive PEG4 linkers. By presenting a synthesis of available experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in the design and execution of their bioconjugation strategies.

The Central Role of pH-Sensitive Linkers

The rationale behind using pH-sensitive linkers lies in the physiological pH gradient between normal tissues and the tumor microenvironment, as well as the acidic conditions within endosomal and lysosomal compartments.[] While the bloodstream maintains a neutral pH of approximately 7.4, the tumor microenvironment is often slightly acidic (pH 6.5-6.9).[2] Upon internalization by a target cell, a bioconjugate is trafficked through endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), where the progressively acidic environment can be exploited to trigger the cleavage of an acid-labile linker and release the therapeutic payload.[2]

This compound: An Overview

This compound is a heterobifunctional linker that features a diethyl acetal group at one terminus and a primary amine at the other, connected by a four-unit polyethylene glycol (PEG4) spacer.[3][4] The diethyl acetal serves as a masked aldehyde, which is stable at neutral pH but undergoes hydrolysis under acidic conditions to release the free aldehyde.[5][6] The primary amine provides a reactive handle for conjugation to various functional groups, such as activated carboxylic acids on proteins or other biomolecules.[7] The PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[8]

Performance Comparison of pH-Sensitive PEG4 Linkers

The performance of a pH-sensitive linker is primarily judged by its stability at physiological pH and its rate of cleavage at acidic pH. An ideal linker should exhibit high stability in circulation to prevent premature drug release and off-target toxicity, while rapidly cleaving upon reaching the target site to ensure efficient payload delivery.[9][10] The following table summarizes the comparative performance of Diethyl acetal-PEG4 linkers against other common pH-sensitive linkers based on available data.

Linker TypeChemical MoietyStability at pH 7.4 (Half-life)Cleavage at Acidic pH (Half-life)Key AdvantagesKey Disadvantages
Acetal (Diethyl Acetal) R-CH(OEt)₂High (days to weeks)Tunable (minutes to hours at pH 4.5-5.5)Good stability at neutral pH; tunable cleavage kinetics.Can be too stable depending on the acetal structure.
Hydrazone R=N-NH-C(=O)-R'Moderate (hours to days)Rapid (minutes to hours at pH 4.5-5.5)Well-established chemistry; rapid cleavage at acidic pH.[11]Potential for instability in circulation, leading to premature drug release.[12]
Orthoester R-C(OR')₃Moderate to HighRapid (minutes at pH 4.5-5.5)Very rapid hydrolysis at acidic pH.Can be more challenging to synthesize and may have limited stability.
Silyl Ether R-O-SiR'₃High (can be >7 days)Tunable based on substituentsHigh stability in plasma, suitable for highly cytotoxic payloads.[9]Newer chemistry, less established than hydrazones.

Note: The half-life values presented are approximate and can vary significantly based on the specific molecular context, substitution patterns, and experimental conditions. The data is compiled from various sources and should be considered as a general guide.[9][11]

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of this compound and the evaluation of pH-sensitive linkers.

Protocol 1: Deprotection of this compound to Generate the Aldehyde

This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal group to yield the free aldehyde, which can then be used for conjugation.

Materials:

  • This compound

  • Acetone

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • To the stirred solution, add 1 M HCl (1.1 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude aldehyde-PEG4-amine by silica gel column chromatography.

Protocol 2: Conjugation of Amine-PEG4 Linker to a Carboxylic Acid-Containing Biomolecule

This protocol outlines the conjugation of the primary amine of the PEG4 linker to a carboxylic acid on a biomolecule, such as a protein, using carbodiimide chemistry.

Materials:

  • Amine-PEG4 linker (e.g., this compound)

  • Biomolecule with accessible carboxylic acid groups

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the carboxylic acid-containing biomolecule in Activation Buffer.

  • Add a 10-20 fold molar excess of EDC and NHS to the biomolecule solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Dissolve the Amine-PEG4 linker in Conjugation Buffer.

  • Add the activated biomolecule to the Amine-PEG4 linker solution. The molar ratio of linker to biomolecule should be optimized for the desired degree of labeling.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the conjugate by passing it through a desalting column or by dialysis against PBS to remove excess linker and reagents.

  • Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 3: Evaluation of pH-Sensitive Linker Stability

This protocol describes a general method to assess the stability of a pH-sensitive linker by monitoring its hydrolysis rate at different pH values.

Materials:

  • Bioconjugate with a pH-sensitive linker

  • Buffers of varying pH (e.g., PBS at pH 7.4, acetate buffer at pH 5.5)

  • Incubator at 37°C

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Dissolve the bioconjugate in the different pH buffers to a known concentration.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Analyze the aliquots by a validated analytical method (e.g., reverse-phase HPLC) to separate and quantify the intact bioconjugate and the released payload.

  • Plot the percentage of intact bioconjugate remaining over time for each pH.

  • Calculate the half-life (t₁/₂) of the linker at each pH from the degradation kinetics.

Visualizing the Mechanism of Action: ADC Trafficking

The following diagram illustrates the intracellular trafficking of an antibody-drug conjugate (ADC) and the subsequent release of the payload mediated by a pH-sensitive linker like Diethyl acetal-PEG4.

ADC_Trafficking Intracellular Trafficking of an ADC with a pH-Sensitive Linker cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Linker Stable) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Free_Drug Free Drug Drug_Release->Free_Drug Cellular_Target Cellular Target (e.g., DNA, Tubulin) Free_Drug->Cellular_Target Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis

Caption: Intracellular trafficking and payload release of an ADC.

Conclusion

The selection of an appropriate linker is a pivotal decision in the design of bioconjugates for targeted drug delivery. This compound offers a compelling option as a pH-sensitive linker, providing a good balance of stability at physiological pH and controlled release in acidic environments. Its performance, particularly its cleavage kinetics, can be tuned through structural modifications of the acetal moiety.

Compared to other pH-sensitive linkers like hydrazones, acetals may offer improved plasma stability, a critical factor in minimizing off-target toxicity. However, the optimal choice of linker will always be application-dependent, requiring careful consideration of the specific biomolecule, the therapeutic payload, and the desired pharmacokinetic and pharmacodynamic profile of the final conjugate. The experimental protocols provided in this guide offer a framework for the practical implementation and evaluation of this compound and other pH-sensitive linkers in a research and development setting. Through rational design and rigorous experimental validation, researchers can harness the power of pH-sensitive linkers to create more effective and safer targeted therapies.

References

A Head-to-Head Comparison: Diethyl Acetal-PEG4-Amine vs. Maleimide-PEG4-Amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing stability, payload release, and overall efficacy. This guide provides an objective comparison of two popular heterobifunctional PEGylated linkers: the acid-labile Diethyl acetal-PEG4-amine and the thiol-reactive Maleimide-PEG4-amine.

This comparison delves into their chemical properties, reaction mechanisms, and stability profiles, supported by experimental data and detailed protocols to inform the selection of the optimal linker for specific research and therapeutic applications.

Chemical Properties and Reactivity

Both this compound and Maleimide-PEG4-amine feature a polyethylene glycol (PEG) spacer and a terminal amine group, offering improved solubility and a versatile handle for further modification.[] The key difference lies in their second reactive group, which dictates their conjugation strategy and the nature of the resulting linkage.

This compound incorporates a diethyl acetal protecting group.[2] This group is stable under neutral and basic conditions but can be readily hydrolyzed under mild acidic conditions (pH 4-5) to reveal a reactive aldehyde. This aldehyde can then form a Schiff base with an amine-containing molecule, which can be further stabilized by reduction to a secondary amine. This pH-sensitive cleavage is a desirable feature for drug delivery systems targeting the acidic microenvironment of tumors or the endosomal/lysosomal compartments of cells.[][4]

Maleimide-PEG4-amine possesses a maleimide group, which exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, typically found in cysteine residues of proteins.[] The reaction, a Michael addition, proceeds rapidly under physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[5] This highly specific reaction is a cornerstone of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[]

A critical consideration for maleimide-based conjugates is the potential for instability of the thiosuccinimide adduct. This linkage can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo, leading to premature drug release.[6] Strategies to mitigate this include hydrolysis of the succinimide ring to a more stable ring-opened structure.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for each linker, providing a basis for comparison of their performance in bioconjugation applications.

Parameter This compound Maleimide-PEG4-Amine References
Primary Reactive Group Amine (-NH₂)Amine (-NH₂)[][2]
Secondary Reactive Group Diethyl Acetal (protected Aldehyde)Maleimide[][2]
Target for Secondary Group Activated for reaction with amines upon deprotectionThiols (e.g., Cysteine)[][]
Cleavage Condition Mildly acidic (pH 4-5)Generally stable, but susceptible to retro-Michael reaction[][6]
Resulting Linkage Schiff base (reducible to secondary amine)Thioether[][]
Linkage Stability Labile in acidic conditions, stable at neutral pHGenerally stable, but can be reversible in reducing environments[][6]
Table 1: General Properties of this compound and Maleimide-PEG4-amine.
Parameter Diethyl Acetal Linkage Maleimide-Thiol Adduct References
Optimal pH for Conjugation Deprotection at pH 4-5, subsequent reaction pH varies6.5 - 7.5[][5]
Reaction Kinetics Deprotection rate is pH-dependent and tunable; Schiff base formation is generally fast.Rapid, often complete within 1-2 hours at room temperature.[7][8]
Stability at Physiological pH (7.4) Generally stable.Susceptible to retro-Michael reaction and thiol exchange, leading to potential cleavage.[][6]
Half-life in Plasma Highly dependent on the specific acetal structure and local microenvironment.Can be variable; strategies exist to improve stability. Some reports show significant payload loss over time.[9][10]
Cleavage Mechanism Acid-catalyzed hydrolysis.Retro-Michael reaction (thiol exchange).[][6]
Table 2: Comparative Performance Characteristics.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the practical application and evaluation of these linkers.

General Protocol for Antibody Conjugation

3.1.1. Using this compound (Two-Step Method)

  • Antibody Preparation: Prepare the antibody in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines if the amine on the PEG linker is to be used for initial conjugation.

  • Activation of Diethyl Acetal:

    • To the antibody solution, add the this compound linker (with its amine group pre-activated if necessary, e.g., as an NHS ester) at a desired molar excess.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

    • Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5).

  • Deprotection of Acetal: Incubate the antibody-linker conjugate at 37°C for 1-2 hours to facilitate the hydrolysis of the diethyl acetal and generate the aldehyde group.

  • Conjugation of Payload:

    • Add the amine-containing payload to the aldehyde-activated antibody solution at a desired molar excess.

    • Incubate at room temperature for 2-4 hours.

  • Reduction of Schiff Base (Optional but Recommended):

    • Add a mild reducing agent, such as sodium cyanoborohydride, to the reaction mixture.

    • Incubate for 1 hour at room temperature.

  • Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove excess payload and reducing agent.

3.1.2. Using Maleimide-PEG4-Amine

  • Antibody Preparation and Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.

    • If targeting native disulfide bonds, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). A 10-20 fold molar excess of reducing agent is typically used. Incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column, exchanging into a conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation Reaction:

    • Immediately add the Maleimide-PEG4-amine (with its amine group potentially pre-conjugated to a payload) to the reduced antibody solution at a 5-20 fold molar excess over the number of available thiol groups.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as N-acetylcysteine, to the reaction mixture.

  • Purification: Purify the final antibody-drug conjugate using SEC or other appropriate chromatographic techniques to remove unreacted linker-payload and quenching agent.

Protocol for Assessing Conjugate Stability in Plasma
  • Conjugate Preparation: Prepare the antibody-drug conjugates using either the diethyl acetal or maleimide linker as described above.

  • Incubation in Plasma:

    • Dilute the purified ADC to a final concentration of 1 mg/mL in fresh human or mouse plasma.

    • Incubate the samples at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma samples.

  • Sample Analysis:

    • Analyze the samples to determine the amount of intact ADC, free payload, and total antibody.

    • For intact ADC: Use techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or ELISA.[10][11]

    • For free payload: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) and quantify the payload in the supernatant using LC-MS/MS.[11]

    • For total antibody: Use an ELISA that detects the antibody regardless of its conjugation state.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability of the conjugate.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key chemical reactions and experimental workflows.

Diethyl_Acetal_Deprotection_and_Conjugation cluster_deprotection Step 1: Acid-Catalyzed Deprotection cluster_conjugation Step 2: Schiff Base Formation cluster_reduction Step 3: Reductive Amination (Stabilization) Acetal-Linker R-O-CH(OEt)₂ Aldehyde-Linker R-CHO Acetal-Linker->Aldehyde-Linker H₂O H+ H⁺ (pH 4-5) Schiff-Base R-CH=N-Payload Aldehyde-Linker->Schiff-Base Payload-NH2 Payload-NH₂ Payload-NH2->Schiff-Base Stable-Amine R-CH₂-NH-Payload Schiff-Base->Stable-Amine Reducing-Agent [H]

Caption: Reaction scheme for this compound conjugation.

Maleimide_Thiol_Conjugation cluster_reaction Michael Addition Reaction (pH 6.5-7.5) cluster_instability Potential Instability (Retro-Michael Reaction) Maleimide-Linker Linker-Maleimide Thioether-Adduct Linker-S-Protein Maleimide-Linker->Thioether-Adduct Thiol-Exchange Linker-S-R' + Protein-SH Maleimide-Linker->Thiol-Exchange Protein-SH Protein-SH Protein-SH->Thioether-Adduct Thioether-Adduct->Maleimide-Linker Reversible Competing-Thiol R'-SH (e.g., Glutathione) Competing-Thiol->Thiol-Exchange

Caption: Reaction and instability pathway for Maleimide-thiol conjugation.

Bioconjugation_Workflow Start Start: Biomolecule & Linker-Payload Reaction Conjugation Reaction Start->Reaction Purification Purification (e.g., SEC) Reaction->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: General experimental workflow for bioconjugation.

Linker_Stability_Workflow Start Start: Purified ADC Incubation Incubate in Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Analysis Analyze Samples (HPLC, LC-MS/MS, ELISA) Sampling->Analysis Data Determine % Intact ADC and Free Payload Analysis->Data End End: Stability Profile Data->End

Caption: Experimental workflow for assessing linker stability in plasma.

Conclusion and Recommendations

The choice between this compound and Maleimide-PEG4-amine depends heavily on the specific application and desired properties of the final bioconjugate.

This compound is the preferred choice when:

  • pH-triggered payload release is desired. Its acid-labile nature makes it ideal for targeting acidic tumor microenvironments or for release within endosomes/lysosomes.

  • The target biomolecule lacks accessible thiol groups. The deprotected aldehyde can react with amines, providing an alternative conjugation strategy.

  • A stable linkage at physiological pH is crucial before reaching the target.

Maleimide-PEG4-amine is a strong candidate when:

  • Rapid and highly specific conjugation to cysteine residues is required. The maleimide-thiol reaction is efficient and well-established.

  • A generally stable linkage is needed for applications where pH-triggered release is not a requirement.

  • Strategies to enhance the stability of the thioether bond are implemented , such as using maleimide derivatives that promote ring hydrolysis or by ensuring the local chemical environment stabilizes the adduct.[2]

Ultimately, empirical testing is essential to determine the optimal linker for a given biomolecule and payload. The experimental protocols provided in this guide offer a starting point for such evaluations. By carefully considering the chemical properties, stability, and desired release mechanism, researchers can make an informed decision to advance their bioconjugation and drug development programs.

References

A Comparative Guide to the In Vitro and In Vivo Validation of ADC Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of methodologies to validate ADC linker stability, supported by experimental data, to aid researchers in the rational design and development of next-generation ADCs.

Linker Types and Their Impact on Stability

ADCs utilize two primary types of linkers: cleavable and non-cleavable. The choice of linker chemistry significantly impacts the ADC's stability, mechanism of action, and overall performance.[1][2]

Cleavable Linkers: These are designed to be stable in the bloodstream and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] Common cleavage mechanisms include:

  • Enzyme-sensitive: Linkers like the valine-citrulline (VC) dipeptide are cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[2][][4]

  • pH-sensitive: Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4-5).[1][][4]

  • Redox-sensitive: Disulfide linkers are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione compared to the bloodstream.[1][]

Non-Cleavable Linkers: These linkers, such as those based on thioether bonds (e.g., SMCC), rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[4][5] This results in a payload-linker-amino acid complex as the active cytotoxic agent. Non-cleavable linkers generally exhibit higher plasma stability.[4]

Comparative Stability of ADC Linkers: In Vitro Data

The in vitro stability of ADCs is most commonly assessed by incubating the ADC in plasma from various species (e.g., human, mouse, rat) and monitoring the amount of intact ADC and released payload over time.[2]

Linker TypeADC ModelSpeciesTime (hours)% Intact ADC RemainingReference
Valine-Citrulline (VC)Trastuzumab-vc-MMAERat168 (7 days)~25% (inferred from 75% reduction in bound drug)[6]
Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROMouse168 (7 days)Stable (minimal degradation)[7]
Valine-Citrulline-PABC (VC-PABC)ITC6104ROMouseNot specifiedUnstable (significant degradation)[7]
Thioether (MCC)Anti-CD22-MCC-DM1RatNot specifiedHigher stability compared to SPP linker[8]
Disulfide (SPP)Anti-CD22-SPP-DM1RatNot specifiedLower stability compared to MCC linker[8]

In Vivo Stability and Pharmacokinetics

In vivo studies in animal models are crucial for evaluating the overall pharmacokinetic (PK) profile and stability of an ADC.[2][9] These studies measure the concentrations of total antibody, intact ADC, and free payload in circulation over time.[9][10]

Linker TypeADC ModelAnimal ModelKey PK ParameterObservationReference
Valine-Citrulline (VC)PSMA-ADCNot specifiedUnconjugated Drug AUCProportional to ADC AUC[5]
Thioether (SMCC)Ado-trastuzumab emtansineNot specifiedUnconjugated Drug AUCNot proportional to ADC AUC[5]
Disulfide (SPDB)SAR3419Not specifiedUnconjugated Drug AUCNot proportional to ADC AUC[5]
Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROMouseacDrug ExposureHigh[7]
Valine-Citrulline-PABC (VC-PABC)ITC6104ROMouseacDrug ExposureLow[7]
Thioether (MCC)Anti-HER2-MCC-DM1MouseADC ClearanceSlower than SPP-DM1[8]
Disulfide (SPP)Anti-HER2-SPP-DM1MouseADC ClearanceFaster than MCC-DM1[8]

Experimental Protocols

Accurate assessment of ADC linker stability relies on robust and well-defined experimental protocols.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and assess the stability of the ADC in plasma.[2]

Methodology: [2]

  • Incubation: Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Analytical Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentrations of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[2] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[2]

In_Vitro_Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC ADC Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, Rat) Plasma->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints ELISA ELISA Timepoints->ELISA LCMS LC-MS/MS Timepoints->LCMS TotalAb Total Antibody ELISA->TotalAb IntactADC Intact ADC ELISA->IntactADC LCMS->IntactADC FreePayload Free Payload LCMS->FreePayload

In Vitro Plasma Stability Assay Workflow.

In Vivo Pharmacokinetic (PK) Studies

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[2]

Methodology: [2]

  • Administration: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Bioanalysis: Analyze the plasma samples using validated bioanalytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of total antibody, intact ADC, and free payload.

In_Vivo_PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_quantification Quantification AnimalModel Animal Model (e.g., Mouse, Rat) ADC_Dose Administer ADC (IV) AnimalModel->ADC_Dose BloodCollection Collect Blood Samples at Predetermined Time Points ADC_Dose->BloodCollection PlasmaIsolation Isolate Plasma BloodCollection->PlasmaIsolation Bioanalysis Bioanalytical Methods (ELISA, LC-MS/MS) PlasmaIsolation->Bioanalysis TotalAb Total Antibody Bioanalysis->TotalAb IntactADC Intact ADC Bioanalysis->IntactADC FreePayload Free Payload Bioanalysis->FreePayload

In Vivo Pharmacokinetic Study Workflow.

Relationship Between Linker Stability and ADC Performance

The stability of the linker directly correlates with the therapeutic window of an ADC.

Linker_Stability_Impact cluster_stability Linker Stability cluster_outcomes Therapeutic Outcomes Stable High Stability in Circulation Efficacy Increased Efficacy (Higher payload delivery to tumor) Stable->Efficacy Unstable Low Stability in Circulation Toxicity Increased Off-Target Toxicity (Premature payload release) Unstable->Toxicity ReducedEfficacy Reduced Efficacy (Lower payload delivery to tumor) Unstable->ReducedEfficacy

Impact of Linker Stability on ADC Therapeutic Outcomes.

Conclusion

The validation of ADC linker stability through a combination of in vitro and in vivo assays is a cornerstone of ADC development. A thorough understanding of how different linker chemistries perform in biological matrices is essential for selecting a linker that balances stability in circulation with efficient payload release at the target site. The methodologies and comparative data presented in this guide offer a framework for researchers to systematically evaluate and optimize the linker component of their ADC candidates, ultimately leading to the development of safer and more effective cancer therapeutics.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of a therapeutic conjugate's success, profoundly influencing its efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, owing to their biocompatibility, hydrophilicity, and ability to improve solubility and in vivo stability, are integral components in the design of advanced drug delivery systems such as antibody-drug conjugates (ADCs). The choice between a cleavable and a non-cleavable PEG linker dictates the mechanism and site of payload release, thereby shaping the overall therapeutic index of the conjugate. This guide provides an objective comparison of cleavable and non-cleavable PEG linkers, supported by a summary of experimental data and methodologies to aid researchers in making informed decisions for their drug development programs.

At a Glance: Cleavable vs. Non-Cleavable PEG Linkers

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Mechanism of Action Payload is released upon cleavage of a labile bond within the linker by specific triggers in the target environment (e.g., low pH, high glutathione concentration, specific enzymes).[1][2][3]Payload is released only after the complete degradation of the carrier antibody within the lysosome.[1][4][5]
Payload Release Can be triggered extracellularly in the tumor microenvironment or intracellularly in compartments like endosomes and lysosomes.[3][4]Occurs exclusively intracellularly within the lysosome.[4][5]
"Bystander Effect" Possible. The released, often membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[1][4][6]Generally absent or significantly reduced as the payload-linker-amino acid complex is typically less membrane-permeable.[4][6]
Plasma Stability Generally lower than non-cleavable linkers, with a potential risk of premature payload release.[4][7][8]High plasma stability, minimizing off-target toxicity due to premature drug release.[4][5][8]
Therapeutic Window Can be narrower due to the potential for off-target toxicity from premature cleavage.[7]Can be wider due to enhanced stability and reduced off-target effects.[5][8]
Ideal Application Heterogeneous tumors with varying antigen expression; payloads that are potent upon release in their native form.[6][7]Homogeneous tumors with high antigen expression; payloads that remain active as a conjugate with an amino acid residue.[4][6]

Delving Deeper: Mechanisms and Properties

Cleavable PEG Linkers: Engineered for Conditional Release

Cleavable PEG linkers are designed with a chemically or enzymatically labile bond that breaks under specific physiological conditions, leading to the release of the cytotoxic payload.[2][9] This targeted release mechanism is a key advantage, as it can enhance the therapeutic efficacy while minimizing systemic toxicity.[2][10]

There are three primary categories of cleavable linkers based on their cleavage mechanism:

  • Acid-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][8][11]

  • Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher.[1]

  • Protease-Sensitive Linkers: These linkers contain a peptide sequence that is specifically recognized and cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[1][5][11] The valine-citrulline (vc) dipeptide is a commonly used motif for this purpose.[1]

Signaling Pathway for Protease-Cleavable Linker Action

ADC Antibody-Drug Conjugate (with vc-PEG linker) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Internalization and enzymatic cleavage of an ADC with a protease-sensitive PEG linker.

Non-Cleavable PEG Linkers: Stability as a Cornerstone

Non-cleavable PEG linkers form a stable covalent bond, typically a thioether linkage, between the antibody and the payload.[5] The release of the drug is not dependent on the external environment but rather on the proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome.[1][4] This process results in the release of the payload still attached to the linker and a single amino acid residue.

The primary advantage of non-cleavable linkers is their exceptional stability in systemic circulation, which significantly reduces the risk of premature drug release and associated off-target toxicities.[4][5][8] This enhanced stability can lead to a wider therapeutic window and a more predictable pharmacokinetic profile.[5][8] However, the efficacy of ADCs with non-cleavable linkers is contingent on the ability of the payload-linker-amino acid metabolite to exert its cytotoxic effect. Furthermore, the lack of a bystander effect makes them more suitable for treating tumors with uniform antigen expression.[4]

Experimental Workflow: Comparing Linker Stability in Plasma

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Quantification & Comparison ADC_C ADC with Cleavable PEG Linker Incubate_C Incubate ADC-C in Human Plasma (37°C) ADC_C->Incubate_C ADC_NC ADC with Non-Cleavable PEG Linker Incubate_NC Incubate ADC-NC in Human Plasma (37°C) ADC_NC->Incubate_NC Timepoints Collect Aliquots at Various Timepoints Incubate_C->Timepoints Incubate_NC->Timepoints Analysis_Method Analyze by LC-MS/MS or ELISA Timepoints->Analysis_Method Quantify_C Quantify Released Payload (Cleavable) Analysis_Method->Quantify_C Quantify_NC Quantify Intact ADC (Non-Cleavable) Analysis_Method->Quantify_NC Compare Compare Stability Profiles Quantify_C->Compare Quantify_NC->Compare

Caption: A typical workflow for assessing the in vitro plasma stability of ADCs.

Quantitative Data Summary

The following table summarizes key quantitative data from a study comparing miniaturized ADCs with and without PEG linkers of different molecular weights. While this study does not directly compare cleavable and non-cleavable linkers, it provides valuable insights into the impact of PEGylation on pharmacokinetic and pharmacodynamic properties.

ConjugatePEG Linker Size (kDa)Half-Life Extension (fold increase vs. no PEG)In Vitro Cytotoxicity (IC50, nM)Reduction in Cytotoxicity (fold increase vs. no PEG)In Vivo Antitumor EfficacyOff-Target Toxicity Reduction (fold decrease vs. no PEG)
ZHER2-SMCC-MMAE (HM)010.11Moderate1
ZHER2-PEG4K-MMAE (HP4KM)42.54.54.5Improved>4
ZHER2-PEG10K-MMAE (HP10KM)1011.222.522Most Ideal>4

Data adapted from Li et al., Int J Mol Sci. 2021 Feb; 22(4): 1540.[12][13][14]

This data demonstrates that increasing the PEG chain length significantly prolongs the circulation half-life of the conjugate.[12][13][14] However, this is accompanied by a reduction in in vitro cytotoxicity.[12][13][14] Despite the decreased potency in vitro, the extended half-life of the 10 kDa PEG conjugate resulted in the most effective tumor growth inhibition in an animal model, highlighting the critical balance between circulation time and cytotoxic activity.[12][13][14]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in human plasma.

Methodology:

  • The test ADC (with either a cleavable or non-cleavable linker) is incubated in human plasma at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • For ADCs with cleavable linkers, the amount of released payload in the plasma is quantified, typically using liquid chromatography-mass spectrometry (LC-MS/MS).

  • For ADCs with non-cleavable linkers, the amount of intact ADC remaining is quantified, often by enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS analysis of the total antibody.

  • The stability is reported as the percentage of intact ADC or the rate of payload release over time.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against a target cancer cell line.

Methodology:

  • Target cancer cells (e.g., HER2-positive NCI-N87 cells for an anti-HER2 ADC) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the ADC, a control antibody, and the free payload for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo® assay.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.

In Vivo Pharmacokinetic Study

Objective: To determine the circulation half-life and clearance rate of the ADC in an animal model.

Methodology:

  • A cohort of mice or rats is administered a single intravenous dose of the ADC.

  • Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.

  • The concentration of the total antibody or the intact ADC in the plasma is quantified using ELISA.

  • Pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated using non-compartmental analysis.

In Vivo Efficacy Study

Objective: To evaluate the antitumor activity of the ADC in a tumor xenograft model.

Methodology:

  • Immunocompromised mice are subcutaneously inoculated with human cancer cells.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups.

  • The mice are treated with the ADC, a vehicle control, and relevant control antibodies according to a specified dosing schedule.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • The study is concluded when the tumors in the control group reach a predefined endpoint. Efficacy is assessed by comparing the tumor growth inhibition between the treatment and control groups.

Conclusion

The decision between a cleavable and a non-cleavable PEG linker is a nuanced one that depends on multiple factors, including the nature of the target antigen, the tumor microenvironment, the characteristics of the payload, and the desired therapeutic outcome. Cleavable linkers offer the potential for a potent "bystander effect" and are versatile in their release mechanisms.[1][4] In contrast, non-cleavable linkers provide superior plasma stability, which can translate to a better safety profile and a wider therapeutic window.[4][5][8] A thorough understanding of the properties of each linker type, coupled with rigorous in vitro and in vivo experimental evaluation, is paramount for the successful design and development of next-generation therapeutic conjugates.

References

Assessing the Immunogenicity of PEGylated Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene glycol (PEG) to biotherapeutics, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can prolong circulation half-life, improve stability, and reduce immunogenicity of the parent molecule.[1][2] However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies (APAs).[3] The presence of these antibodies can have significant clinical implications, including accelerated blood clearance (ABC) of the PEGylated drug, reduced efficacy, and hypersensitivity reactions.[4][5] This guide provides a comparative overview of methods to assess the immunogenicity of PEGylated bioconjugates, supported by experimental data and detailed protocols.

Factors Influencing the Immunogenicity of PEGylated Bioconjugates

The immunogenicity of a PEGylated bioconjugate is not solely dependent on the PEG molecule itself but is influenced by a multitude of factors related to the PEG chain, the conjugated therapeutic, and the host's immune system. Understanding these factors is crucial for designing less immunogenic biologics.

Key factors include the molecular weight and architecture of the PEG. Higher molecular weight PEGs (e.g., 30,000 Da) have been shown to induce stronger anti-PEG IgM responses in vivo compared to their lower molecular weight counterparts (e.g., 2,000 and 5,000 Da).[3] While linear PEGs are most common, branched PEGs may offer advantages in shielding the protein core from the immune system, though their impact on anti-PEG immunogenicity itself is not definitively superior and can be complex.[6][7][8]

The terminal functional group of the PEG chain also plays a role. For instance, studies have suggested that replacing the commonly used methoxy-PEG (mPEG) with hydroxy-PEG (HO-PEG) can reduce recognition by APAs.[3] Furthermore, the nature of the conjugated carrier protein is a significant determinant. PEGylation of non-human proteins is more likely to elicit a strong anti-PEG immune response compared to PEGylated human-derived proteins.[3]

Comparative Analysis of Immunogenicity Assessment Methods

A multi-tiered approach is typically employed to assess the immunogenicity of PEGylated bioconjugates, involving screening, confirmation, and characterization of anti-drug antibodies (ADAs), which include both anti-protein and anti-PEG antibodies.

Assay Type Principle Key Parameters Measured Advantages Limitations
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized PEG or PEGylated protein captures anti-PEG antibodies from the sample, which are then detected by an enzyme-conjugated secondary antibody.Presence and titer of anti-PEG IgM and IgG antibodies.High throughput, relatively low cost, well-established.Can be susceptible to matrix effects; may not distinguish between neutralizing and non-neutralizing antibodies.
Surface Plasmon Resonance (SPR) Measures the binding of anti-PEG antibodies in solution to a PEGylated surface in real-time by detecting changes in the refractive index.Binding affinity (KD), association rate (ka), dissociation rate (kd).Label-free, provides kinetic information, high sensitivity.Requires specialized equipment, can be complex to optimize, lower throughput than ELISA.
Cell-Based Neutralizing Antibody (NAb) Assay Measures the ability of anti-drug antibodies to inhibit the biological activity of the PEGylated bioconjugate in a cell-based model.Neutralizing capacity of antibodies.Provides functional information on the clinical relevance of the immune response.Complex to develop and validate, lower throughput, can have high variability.

Experimental Protocols

Anti-PEG Antibody Detection by ELISA

This protocol is a generalized sandwich ELISA for the detection of anti-PEG antibodies in serum or plasma.

Materials:

  • High-binding 96-well microplates

  • PEG-amine (e.g., NH2-mPEG5000) or PEGylated protein for coating

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% milk or BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sample Diluent (e.g., Blocking Buffer)

  • Patient/animal serum or plasma samples

  • Anti-human (or relevant species) IgG-HRP and IgM-HRP conjugates

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

Procedure:

  • Coating: Dilute the PEG-amine or PEGylated protein to 5-10 µg/mL in Coating Buffer. Add 100 µL per well and incubate overnight at 4°C.[9]

  • Washing: Wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.

  • Sample Incubation: Wash the plate 3 times. Dilute samples and controls in Sample Diluent (e.g., 1:50 or 1:100). Add 100 µL per well and incubate for 1-2 hours at room temperature.[9][10]

  • Washing: Wash the plate 3 times.

  • Secondary Antibody Incubation: Dilute the anti-species IgG-HRP or IgM-HRP conjugate in Sample Diluent (e.g., 1:5000). Add 100 µL per well and incubate for 1 hour at room temperature.[9]

  • Washing: Wash the plate 5-6 times.

  • Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.[4]

  • Stopping Reaction: Add 100 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general workflow for assessing the binding kinetics of anti-PEG antibodies to a PEGylated surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • PEGylated ligand for immobilization

  • Running buffer (e.g., HBS-EP+)

  • Anti-PEG antibody samples (analyte)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Surface Preparation: Activate the sensor chip surface with a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the PEGylated ligand over the activated surface to achieve covalent coupling via amine groups. A target immobilization level should be determined to minimize mass transport effects.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Injection: Inject a series of concentrations of the anti-PEG antibody sample over the immobilized surface at a constant flow rate. This is the association phase.

  • Dissociation: Flow running buffer over the surface to allow the bound antibody to dissociate.

  • Regeneration: Inject the regeneration solution to remove any remaining bound antibody from the surface, preparing it for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Cell-Based Neutralizing Antibody (NAb) Assay

The design of a NAb assay is highly specific to the mechanism of action of the PEGylated bioconjugate. The following is a generalized principle for a proliferation-based assay.

Principle: A cell line that proliferates in response to the bioconjugate is used. Neutralizing antibodies in the sample will inhibit this proliferation.

Materials:

  • A responsive cell line (e.g., NFS-60 for PEG-Filgrastim)[1]

  • Cell culture medium and supplements

  • PEGylated bioconjugate

  • Patient/animal serum samples

  • Cell proliferation detection reagent (e.g., resazurin, MTS)

Procedure:

  • Cell Seeding: Seed the responsive cells into a 96-well plate at a predetermined density.

  • Sample Pre-incubation: Pre-incubate the serum samples (containing potential NAbs) with a fixed, sub-maximal concentration of the PEGylated bioconjugate for 1-2 hours.

  • Cell Treatment: Add the pre-incubated mixture to the cells. Include controls with bioconjugate alone (maximum proliferation) and medium alone (baseline proliferation).

  • Incubation: Incubate the cells for a period sufficient to observe a proliferative response (e.g., 48-72 hours).

  • Detection: Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measurement: Measure the signal (e.g., fluorescence or absorbance) which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each sample compared to the control with the bioconjugate alone.

Visualizing Workflows and Pathways

Immunogenicity Induction Pathway

ImmunogenicityInduction cluster_antigen_presentation Antigen Presentation cluster_b_cell_activation B Cell Activation & Differentiation cluster_antibody_production Antibody Production & Effect PEG_Bioconjugate PEGylated Bioconjugate APC Antigen Presenting Cell (e.g., B Cell, Dendritic Cell) PEG_Bioconjugate->APC Uptake & Processing T_Helper T Helper Cell APC->T_Helper MHC-II Presentation B_Cell PEG-Specific B Cell T_Helper->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell Differentiation Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Anti_PEG_IgG Anti-PEG IgG Plasma_Cell->Anti_PEG_IgG Immune_Complex Immune Complex Formation Anti_PEG_IgM->Immune_Complex Anti_PEG_IgG->Immune_Complex Clearance Accelerated Blood Clearance (ABC) Immune_Complex->Clearance

Caption: T-cell dependent pathway for anti-PEG antibody production.

Experimental Workflow for Immunogenicity Assessment

ImmunogenicityWorkflow cluster_screening Screening Tier cluster_confirmatory Confirmatory Tier cluster_characterization Characterization Tier Screening_Assay Screening Assay (e.g., ELISA) Confirmatory_Assay Confirmatory Assay (Competitive Binding) Screening_Assay->Confirmatory_Assay Positive Samples Titer_Assay Titer Determination Confirmatory_Assay->Titer_Assay Confirmed Positive NAb_Assay Neutralizing Antibody Assay (Cell-Based) Titer_Assay->NAb_Assay Isotyping Isotyping (IgG, IgM) Titer_Assay->Isotyping Patient_Sample Patient Sample Patient_Sample->Screening_Assay

Caption: Tiered approach for immunogenicity testing of biotherapeutics.

Conclusion

The assessment of immunogenicity is a critical component in the development and clinical monitoring of PEGylated bioconjugates. A thorough understanding of the factors influencing the anti-PEG immune response, coupled with a robust analytical strategy employing a combination of binding and functional assays, is essential. The choice of assays should be guided by the specific characteristics of the bioconjugate and the potential clinical consequences of an anti-PEG immune response. The protocols and workflows presented in this guide provide a framework for researchers and drug developers to systematically evaluate and compare the immunogenic potential of different PEGylated products.

References

A Comparative Guide to Diethyl Acetal-PEG4-Amine in PROTAC Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker region, which connects the target protein ligand and the E3 ligase ligand, significantly influences the efficacy, solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC. This guide provides a comparative overview of Diethyl acetal-PEG4-amine as a PROTAC linker, contextualizing its potential advantages and disadvantages against other common linker types.

While direct comparative studies showcasing this compound in a PROTAC are not extensively available in peer-reviewed literature, this guide extrapolates its potential performance based on the well-understood properties of its constituent parts: a diethyl acetal group, a four-unit polyethylene glycol (PEG) chain, and a terminal amine.

Overview of PROTAC Linker Characteristics

PROTAC linkers are broadly categorized based on their composition and flexibility, with the most common being polyethylene glycol (PEG) and alkyl chains.[1] The choice of linker impacts the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[2]

Profile of this compound

This compound is a bifunctional linker that offers several desirable features for PROTAC development. Its structure consists of:

  • A primary amine (-NH2): This provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond.

  • A PEG4 spacer: The four repeating units of ethylene glycol enhance hydrophilicity, which can improve the solubility of the PROTAC molecule.[3][] The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of the ternary complex.[]

  • A diethyl acetal group: This feature introduces the potential for acid-labile cleavage. Acetals are stable under neutral and basic conditions but can be hydrolyzed in acidic environments, such as those found in lysosomes (pH 4.5-5.0).[][7] This could potentially be exploited for controlled release of the PROTAC or its metabolites.

Hypothetical Performance Comparison

The following tables provide a hypothetical comparison of a PROTAC constructed with a this compound linker against PROTACs with other common linker types. These comparisons are based on established principles of PROTAC design.

Table 1: Physicochemical and Biological Properties of Different Linker Types

PropertyThis compound LinkerAlkyl LinkerRigid Linker (e.g., Piperazine-based)
Solubility High (due to PEG chain)[3]Low to ModerateModerate
Flexibility High[]Moderate to HighLow
Cell Permeability Moderate (PEG can both hinder and help)[8]HighModerate
Metabolic Stability Moderate (Ethers can be sites of metabolism)HighHigh
Potential for Controlled Release Yes (Acid-labile acetal)[]NoNo
Synthetic Accessibility Readily available as a building blockReadily availableMore complex synthesis

Table 2: Hypothetical Degradation Performance

ParameterThis compound LinkerAlkyl LinkerRigid Linker (e.g., Piperazine-based)
DC50 (Concentration for 50% degradation) Potentially potent due to optimal spacing and flexibilityHighly variable, requires optimization of lengthCan be very potent if the rigid structure pre-organizes the ligands for binding
Dmax (Maximum degradation) Expected to be high if ternary complex is stableVariableCan be high
Hook Effect Possible at high concentrationsPossible at high concentrationsPossible at high concentrations

Experimental Protocols

Below are representative protocols for key experiments used to evaluate the performance of PROTACs.

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for estrogen receptor degradation) in 6-well plates and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH). Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.

Protocol 2: Acetal Deprotection Assay
  • Incubation: Dissolve the this compound containing PROTAC in a buffer solution at pH 7.4 (physiological) and pH 5.0 (lysosomal).

  • Time Points: Aliquot the solutions and incubate at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction.

  • Analysis: Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of the deprotected aldehyde product.

  • Data Interpretation: The rate of hydrolysis at pH 5.0 compared to pH 7.4 will indicate the acid-lability of the acetal linker.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism, a typical experimental workflow, and the specific chemical features of the this compound linker.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC, leading to the degradation of a target protein.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize PROTAC with This compound linker cell_culture Cell Culture and Treatment (Varying Concentrations and Times) start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis viability Cell Viability Assay (e.g., MTS/MTT) cell_culture->viability western_blot Western Blot for Target Protein Levels lysis->western_blot data_analysis Data Analysis: Calculate DC50, Dmax, IC50 western_blot->data_analysis viability->data_analysis conclusion Determine Potency and Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the efficacy of a novel PROTAC.

Caption: Structure of this compound and its deprotection under acidic conditions.

Conclusion

This compound presents an intriguing option for PROTAC linker design, combining the well-established benefits of a PEG spacer with the potential for acid-labile release. The PEG4 component is likely to enhance solubility and provide appropriate flexibility for ternary complex formation. The diethyl acetal moiety offers a unique feature for researchers interested in developing PROTACs with environment-sensitive properties, potentially leading to differential activity in acidic cellular compartments like the lysosome. However, without direct comparative data, the optimal application of this linker remains to be empirically determined for each specific target and ligand pair. The provided protocols and conceptual frameworks offer a starting point for researchers to rationally incorporate and evaluate this promising linker in their targeted protein degradation research.

References

Safety Operating Guide

Proper Disposal of Diethyl Acetal-PEG4-Amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized reagents like Diethyl acetal-PEG4-amine. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. The following protocols are based on established safety data for closely related compounds and general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and to be familiar with the potential hazards associated with this compound and its related chemical class. Based on the safety data for aminoacetaldehyde diethyl acetal, a structurally similar compound, this compound should be handled with care.[1][2]

Key Hazards:

  • Flammability: The compound is expected to be a flammable liquid.[1][2]

  • Corrosivity: It may cause severe skin burns and eye damage.[2]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant lab coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills.[3]

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and reaction byproducts, must be collected in a designated, properly labeled hazardous waste container.

  • Container Material: The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, corrosive).

2. Incompatible Materials:

To prevent dangerous chemical reactions, do not mix this compound waste with the following incompatible materials:[1][2]

  • Acids

  • Strong oxidizing agents

  • Acid anhydrides

  • Acid chlorides

  • Carbon dioxide (CO2)

3. Storage of Waste:

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[1][2]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Professional Disposal Service: The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain a log of the accumulated waste, including the chemical name, quantity, and date of addition to the waste container.

III. Emergency Procedures for Spills and Exposure

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][2] Wash out the mouth with water. Seek immediate medical attention.
Small Spill For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and clean the spill site once the material has been removed.
Large Spill Evacuate the area immediately. Contact your institution's EHS department or emergency response team.

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Identify this compound Waste B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Compatible Container B->C D Check for Incompatible Materials C->D E Store Waste in a Safe, Ventilated Area D->E F Arrange for Professional Disposal via EHS E->F G Complete Waste Disposal Documentation F->G

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Diethyl acetal-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Diethyl acetal-PEG4-amine, ensuring laboratory safety and operational integrity.

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment for all personnel.

Chemical and Physical Properties

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is imperative to handle it with the care and precautions applicable to all laboratory chemicals.[1] The following table summarizes key chemical and physical properties. Data for this compound is supplemented with information from structurally related compounds, PEG 400 and Diethyl acetal, to provide a more comprehensive overview.

PropertyThis compoundRepresentative Data (PEG 400)Representative Data (Diethyl acetal)
Molecular Formula C₁₆H₃₅NO₆[1][2]HO(C₂H₄O)ₙH[3]C₆H₁₄O₂[2]
Molecular Weight 337.5 g/mol [1][2]~400 g/mol [3][4]118.17 g/mol [5]
CAS Number 672305-35-0[1][2]25322-68-3[3]105-57-7[2]
Appearance Not specified; likely a liquid or low-melting solidClear, colorless, viscous liquid[1]Clear colorless liquid with a pleasant odor[5]
Boiling Point No data available>200 °C (decomposes)[4]103-104 °C[5]
Melting Point No data available4 to 8 °C[1]-100 °C[2][5]
Density No data available~1.128 g/cm³[1]0.8254 g/cm³ @ 20 °C[2]
Flash Point No data available227 °C (441 °F)[6]-21 °C (-5.8 °F)[7][8]
Solubility No data availableSoluble in water, acetone, alcohols, benzene, glycerin, glycols, and aromatic hydrocarbons.[1]Slightly soluble in water.[5]
Storage Temperature -20°C[2]Not specifiedNot specified

Operational Plan: Safe Handling Procedure

All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: ANSI-approved safety goggles or a face shield should be worn to protect from potential splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[1]

  • Body Protection: A chemical-resistant lab coat should be worn to protect personal clothing from contamination.

  • Respiratory Protection: While the substance is not classified as hazardous, a NIOSH/MSHA-approved respirator may be necessary if handling procedures could generate aerosols or if work is performed in a poorly ventilated area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined above.

  • Weighing and Transfer: Conduct all weighing and transferring of the compound within a chemical fume hood to contain any potential vapors or aerosols.[1] For liquid transfers, use sealed containers whenever possible.

  • Post-Handling: After completing the work, thoroughly decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1]

  • Skin Contact: Immediately wash the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]

  • Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Disposal Plan

While this compound is not classified as a hazardous material, it should not be disposed of down the drain.[1] Proper disposal is essential to protect the environment.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.

  • Disposal Method: Engage a certified waste disposal service to ensure compliance with all local, state, and federal environmental regulations.[9] Polyethylene glycol is biodegradable, but it is still important to avoid releasing it into wastewater systems.[9]

  • Empty Containers: Empty containers should be thoroughly rinsed before being discarded in the regular trash. Ensure all labels are defaced or removed to prevent misuse.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_area 1. Clean & Unclutter Work Area check_safety 2. Verify Safety Shower & Eyewash Accessibility prep_area->check_safety don_ppe 3. Don Required PPE (Goggles, Gloves, Lab Coat) check_safety->don_ppe weigh_transfer 4. Weigh & Transfer Compound don_ppe->weigh_transfer decontaminate 5. Decontaminate Work Surfaces & Equipment weigh_transfer->decontaminate doff_ppe 6. Doff PPE in Correct Order decontaminate->doff_ppe collect_waste 8. Collect Waste in Labeled, Sealed Container decontaminate->collect_waste wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 9. Arrange for Certified Waste Disposal collect_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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Diethyl acetal-PEG4-amine
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Reactant of Route 2
Diethyl acetal-PEG4-amine

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